molecular formula C10H11N3 B070298 3-(2-Methyl-1H-imidazol-1-yl)aniline CAS No. 184098-19-9

3-(2-Methyl-1H-imidazol-1-yl)aniline

Cat. No.: B070298
CAS No.: 184098-19-9
M. Wt: 173.21 g/mol
InChI Key: ZDHNDCMKVXWWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1H-imidazol-1-yl)aniline is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining an aniline moiety with a 2-methylimidazole heterocycle, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its application as a key precursor for the development of potential pharmacologically active compounds, particularly those targeting enzyme systems where the imidazole ring can act as a ligand for metal ions or participate in hydrogen bonding. Researchers utilize this aniline derivative in the design and synthesis of novel small molecule inhibitors, receptor ligands, and heterocyclic scaffolds. The electron-donating properties of the aniline group and the coordination potential of the imidazole ring make it a valuable candidate for creating compounds for catalytic applications and materials science. This product is intended for research and development purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNDCMKVXWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510137
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184098-19-9
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184098-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a key heterocyclic building block in medicinal chemistry and materials science. This document details the compound's core chemical and physical properties, provides a putative synthesis pathway, outlines its spectroscopic characterization, discusses its current and potential applications in drug discovery, and establishes essential safety and handling protocols.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions make it a versatile component in designing molecules that interact with biological targets.[2] this compound, featuring both an aniline and a 2-methylimidazole moiety, represents a valuable synthon for creating diverse molecular architectures with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Core Compound Information

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 184098-19-9
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Physical Properties

This compound is typically supplied as a yellow crystalline powder.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established methodologies for N-arylation of imidazoles. A common and effective approach involves the Ullmann condensation or a related copper-catalyzed coupling reaction.

Putative Synthesis Workflow: Copper-Catalyzed N-Arylation

This proposed synthesis involves the coupling of 3-bromoaniline with 2-methylimidazole. The causality behind this choice lies in the reliability of copper-catalyzed N-arylation reactions for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromoaniline 3-Bromoaniline Coupling Ullmann Condensation 3-Bromoaniline->Coupling 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Coupling Catalyst CuI (Copper(I) Iodide) Catalyst->Coupling Ligand e.g., L-proline or DMEDA Ligand->Coupling Base K₂CO₃ or Cs₂CO₃ Base->Coupling Solvent DMSO or DMF Solvent->Coupling Temperature Heat (e.g., 110-130 °C) Temperature->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), 2-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

A simulated ¹H NMR spectrum for this compound suggests the following approximate chemical shifts (ppm) and splitting patterns:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole-CH₃~2.3s3H
Aniline-NH₂~3.8br s2H
Aromatic-H~6.7 - 7.3m6H

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and concentration. The broad singlet of the amine protons is also characteristic.

A more detailed, interactive simulated spectrum can be found through resources such as GISSMO.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable fragment and building block in the synthesis of more complex molecules for drug discovery. Its bifunctional nature—a nucleophilic aniline group and a coordinative imidazole ring—allows for diverse chemical modifications.

Role as a Key Intermediate

The aniline moiety can be readily derivatized through reactions such as amide bond formation, sulfonylation, or reductive amination. These transformations are fundamental in constructing libraries of compounds for high-throughput screening. For instance, the synthesis of nilotinib, a tyrosine kinase inhibitor, involves the coupling of a substituted aniline with a pyrimidine derivative, highlighting the importance of aniline-containing fragments.

Potential as a Pharmacophore

The 2-methylimidazole group can participate in hydrogen bonding and metal coordination, which are crucial interactions with biological targets like enzymes and receptors. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antifungal

  • Antibacterial

  • Anti-inflammatory

  • Anticancer

The specific biological activity of compounds derived from this compound would depend on the overall molecular structure.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Start This compound Amide Amide Bond Formation Start->Amide Sulfonamide Sulfonylation Start->Sulfonamide Substituted_Aniline Further Aniline Modification Start->Substituted_Aniline Kinase_Inhibitors Kinase Inhibitors Amide->Kinase_Inhibitors GPCR_Ligands GPCR Ligands Sulfonamide->GPCR_Ligands Antimicrobials Antimicrobial Agents Substituted_Aniline->Antimicrobials

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-Methyl-1H-imidazol-1-yl)aniline moiety represents a cornerstone in modern medicinal chemistry, embodying the concept of a "privileged scaffold." While its specific discovery is not marked by a singular breakthrough event, its history is intrinsically woven into the broader exploration of phenyl-imidazole derivatives as potent biological agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and the historical and current significance of this compound in drug discovery, with a particular focus on its role as a foundational structure for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Phenyl-Imidazole Motif in Drug Discovery

The imidazole ring is a ubiquitous feature in biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for interacting with a wide array of biological targets.[3][4] When coupled with a phenyl ring, the resulting phenyl-imidazole scaffold gains a new dimension of structural and functional diversity, enabling it to serve as a versatile template for the design of targeted therapeutics.

The strategic importance of this scaffold became increasingly evident with the rise of targeted therapies, particularly in oncology. The development of kinase inhibitors, which selectively block the action of specific protein kinases involved in cancer cell signaling, has revolutionized cancer treatment. Phenyl-imidazole derivatives have proven to be particularly adept at fitting into the ATP-binding pockets of various kinases, leading to the discovery of numerous potent and selective inhibitors.[1][5]

Discovery and Historical Context

The history of this compound is not that of a standalone therapeutic agent but rather of a crucial building block that emerged from the systematic exploration of the phenyl-imidazole chemical space. Its development is closely linked to the synthesis of libraries of related compounds for high-throughput screening against various biological targets.

A significant part of its history is shadowed by its close analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the blockbuster cancer drug, Nilotinib.[6][7] The extensive research and patent literature surrounding Nilotinib's development details various synthetic routes for phenyl-imidazole anilines, highlighting the chemical principles that also govern the synthesis of the 2-methyl isomer.[6]

The rationale for the synthesis of molecules like this compound lies in the principles of structure-activity relationship (SAR) studies. By synthesizing and testing a variety of substituted phenyl-imidazoles, medicinal chemists can systematically probe the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The 2-methyl substitution, in this context, offers a different steric and electronic profile compared to the 4-methyl isomer, which can subtly alter its binding interactions with target proteins.

Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation.[2][8] This robust and versatile method allows for the formation of the crucial carbon-nitrogen bond between the imidazole ring and the aniline precursor.

General Synthesis Workflow

The logical flow for the synthesis of this compound via an Ullmann condensation is depicted below.

G cluster_0 Ullmann Condensation Pathway Start Starting Materials: - 3-Halogenated Nitrobenzene - 2-Methylimidazole Step1 Ullmann Condensation: Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF, DMSO) Start->Step1 Reactants Intermediate Intermediate Product: 1-(3-Nitrophenyl)-2-methyl-1H-imidazole Step1->Intermediate Forms Step2 Nitro Group Reduction: Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl) Intermediate->Step2 Substrate Product Final Product: This compound Step2->Product Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of an Ullmann condensation for the synthesis of a phenyl-imidazole aniline, adapted from procedures for structurally similar compounds.[9]

Step 1: Synthesis of 1-(3-Nitrophenyl)-2-methyl-1H-imidazole

  • To a stirred solution of 3-bromonitrobenzene (1.0 eq) and 2-methylimidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve the 1-(3-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Alternatively, the reduction can be carried out using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If an acid was used for reduction, neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic extract and concentrate it to yield this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Typically a yellow crystalline powder[10]
CAS Number 184098-19-9[11]
Purity Commercially available with ≥97% purity[10]

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its application as a core structure for the development of kinase inhibitors.

Kinase Inhibitors

The aniline group of this compound provides a convenient chemical handle for the construction of more complex molecules. It can readily undergo amide bond formation with various carboxylic acids to generate a library of N-phenylbenzamide derivatives. This class of compounds has been shown to be effective in targeting the ATP-binding site of numerous kinases.[1]

The general structure of a kinase inhibitor derived from this scaffold often features the phenyl-imidazole moiety inserted deep into the hydrophobic pocket of the kinase, while the rest of the molecule extends out to interact with other regions of the enzyme, thereby conferring selectivity.

G cluster_0 Scaffold in Kinase Inhibitor Design Scaffold This compound Modification Amide Coupling (with R-COOH) Scaffold->Modification Reactant Derivative N-Phenylbenzamide Derivative Modification->Derivative Product Target Kinase ATP-Binding Site Derivative->Target Binds to Binding Inhibition of Kinase Activity Target->Binding Leads to

Caption: Role of the scaffold in kinase inhibitor design.

Other Therapeutic Areas

Beyond oncology, the phenyl-imidazole scaffold has been explored for a variety of other therapeutic applications, including:

  • Anti-inflammatory agents: Targeting kinases involved in inflammatory signaling pathways.

  • Antiviral agents: Inhibiting viral enzymes essential for replication.

  • Antifungal agents: Disrupting fungal cell wall synthesis or other vital processes.

The versatility of the this compound core allows for the generation of diverse chemical libraries that can be screened against a wide range of biological targets, making it a continuously relevant platform for drug discovery.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While its own "discovery" story is intertwined with the broader history of phenyl-imidazole chemistry, its importance as a foundational building block is undeniable. The synthetic accessibility of this molecule, coupled with the proven therapeutic potential of its derivatives, ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future. As our understanding of disease biology continues to grow, it is likely that new and innovative applications for this privileged scaffold will continue to emerge, further solidifying its place in the pantheon of important medicinal chemistry motifs.

References

3-(2-Methyl-1H-imidazol-1-yl)aniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of significant interest to the chemical and pharmaceutical industries. We will delineate its chemical identity, including its IUPAC name and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by a logical retrosynthetic analysis and workflow visualization. The core of this guide focuses on the compound's strategic importance as a molecular building block in drug discovery, contextualized by the role of its structural analogues as key intermediates in the synthesis of targeted therapies like the tyrosine kinase inhibitor, Nilotinib. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper management in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is a bifunctional molecule, incorporating both a nucleophilic aniline ring and a versatile imidazole heterocycle.

Nomenclature and Structure

The compound's identity is defined by its structure and internationally recognized identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 184098-19-9[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Canonical SMILES CC1=NC=CN1C2=CC=CC(=C2)N
Physicochemical Properties

The physical properties of the compound are critical for its handling, reaction setup, and purification.

PropertyDescriptionSource
Appearance Yellow crystalline powder[1]
Purity Typically ≥97%[1]

Synthesis and Purification

The synthesis of N-aryl imidazoles is a common challenge in medicinal chemistry. The proposed methodology for this compound is based on the well-established Ullmann condensation, a reliable method for forming carbon-nitrogen bonds between aryl halides and nitrogen heterocycles.

Retrosynthetic Analysis

A logical disconnection approach reveals commercially available precursors. The primary C-N bond to be formed is between the aniline ring (C3) and the imidazole ring (N1). This leads to 3-haloaniline and 2-methylimidazole as ideal starting materials.

G A This compound (Target Scaffold) B Analogue: 3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)aniline A->B Structural Relationship D Library of Potential Kinase Inhibitors A->D Serves as building block for C Nilotinib (Tyrosine Kinase Inhibitor) B->C Is a key intermediate for

References

3-(2-Methyl-1H-imidazol-1-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the imidazole and aniline moieties stand out for their recurrent presence in clinically successful drugs.[1][2] this compound emerges as a significant synthetic intermediate, embodying the potent combination of these two pharmacophores.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic workflow and characterization strategy, and explore its functional role as a versatile scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development.

Part 1: Core Molecular Profile

This compound is a substituted aromatic amine featuring a 2-methylimidazole ring linked to an aniline moiety at the meta-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a precursor in complex molecule synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃[3][4]
Molecular Weight 173.21 g/mol [3][4]
CAS Number 184098-19-9[3][4]
Appearance Yellow crystalline powder[3]
Purity ≥97%[3][4]
Isomeric SMILES CC1=NC=CN1C2=CC=CC(=C2)N[4]

Part 2: Synthesis and Characterization

The synthesis of N-arylimidazoles is a well-established area of organic chemistry. While multiple routes can be envisioned, a common and robust strategy involves the coupling of an aniline precursor with an imidazole ring.

Representative Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound is the N-arylation of 2-methylimidazole. This can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAᵣ) if a sufficiently activated aryl halide is used. The general workflow is outlined below.

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology (Illustrative Protocol)
  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylimidazole, 3-bromoaniline, a copper(I) or palladium catalyst, a suitable ligand (if required for the palladium catalyst), and a base such as potassium carbonate.

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. The choice of solvent is critical for ensuring the reactants remain in solution at the required reaction temperature.

  • Thermal Conditions: Heat the reaction mixture to a temperature typically between 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual inorganic salts, and dried over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified. Flash column chromatography on silica gel is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.

  • Characterization: The identity and purity of the final product are confirmed using a suite of analytical techniques.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the two protons on the imidazole ring, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show the requisite number of carbon signals, including those for the two aromatic rings and the methyl group, confirming the carbon backbone of the molecule.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or a similar soft ionization technique will show a prominent molecular ion peak [M+H]⁺ at m/z 174.2, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and C=N/C=C stretches for the aromatic and imidazole rings.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure contains two key reactive sites—the primary aniline amine and the imidazole ring—making it a valuable scaffold for building molecular complexity.

Role as a Synthetic Building Block

The aniline moiety is a powerful functional group for derivatization. The primary amine is a potent nucleophile and can readily undergo a variety of well-characterized reactions, allowing for its incorporation into larger, more complex molecules. The imidazole ring, a common feature in biologically active compounds, can participate in crucial hydrogen bonding interactions with protein targets.[2]

Applications cluster_reactions Key Reactions at Aniline Moiety cluster_applications Therapeutic & Research Areas central This compound amidation Amide Bond Formation (with Carboxylic Acids) central->amidation sulfonylation Sulfonamide Synthesis (with Sulfonyl Chlorides) central->sulfonylation reductive_amination Reductive Amination (with Aldehydes/Ketones) central->reductive_amination buchwald Buchwald-Hartwig Cross-Coupling central->buchwald material Organic Electronics central->material Scaffold for Functional Materials kinase Kinase Inhibitors amidation->kinase sulfonylation->kinase antimicrobial Antimicrobial Agents reductive_amination->antimicrobial buchwald->kinase

Caption: Reactivity and application pathways for the title compound.

Relevance in Kinase Inhibitor Design

A significant application for this class of compounds is in the development of protein kinase inhibitors, a cornerstone of modern oncology. Many FDA-approved kinase inhibitors utilize an N-aryl heterocyclic motif to bind within the ATP-binding pocket of the target kinase. For instance, the drug Nilotinib, used to treat chronic myelogenous leukemia (CML), contains a structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core.[6]

The aniline nitrogen of this building block serves as a key attachment point for the "hinge-binding" region of the inhibitor, while the imidazole moiety can form additional hydrogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity. Researchers can leverage this compound to synthesize libraries of novel compounds for screening against various kinase targets, making it an invaluable tool in the search for next-generation targeted therapies.[7]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential in pharmaceutical research and development. With a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , its structure is primed for synthetic elaboration.[3][4] The combination of a reactive aniline group and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. Its structural similarity to intermediates used in the synthesis of successful drugs underscores its importance for professionals engaged in the rational design of novel therapeutics.

References

3-(2-Methyl-1H-imidazol-1-yl)aniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Introduction

This compound is a substituted aromatic amine, a class of compounds pivotal in pharmaceutical synthesis and materials science.[1] As with many research chemicals, particularly primary aromatic amines (PAAs), a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the safety of laboratory personnel and the integrity of research outcomes.[2][3]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals. The protocols and recommendations herein are synthesized from established safety principles for aromatic amines, a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity.[2][4] Adherence to these guidelines is critical for mitigating risk.

Section 1: Chemical Identification and Physical Properties

Proper identification is the first step in any safety protocol. While specific experimental data for this compound is not widely published, its identity is established, and properties can be inferred from related structures.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1023293-23-5N/A
Molecular Formula C₁₀H₁₁N₃N/A
Molecular Weight 173.22 g/mol N/A
Physical State Solid, Powder (Anticipated)[5]
Solubility Unknown in water; likely soluble in organic solvents.N/A
Melting Point Not available. A similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, has a melting point of 126-129 °C.[5]

Section 2: Hazard Identification and GHS Classification

No specific, official GHS classification for this compound is publicly available. The following classification is inferred from the known hazards of aniline and the general toxicological profile of primary aromatic amines.[2][4][6] This assessment should be considered provisional and handled with the utmost caution.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 3H301Toxic if swallowed.[6][7]
Acute Toxicity, DermalCategory 3H311Toxic in contact with skin.[6][7]
Acute Toxicity, InhalationCategory 3H331Toxic if inhaled.[6][7]
Serious Eye Damage/IrritationCategory 1H318Causes serious eye damage.[6][7]
Skin SensitizationCategory 1H317May cause an allergic skin reaction.[6][7]
Germ Cell MutagenicityCategory 2H341Suspected of causing genetic defects.[6][7]
CarcinogenicityCategory 2H351Suspected of causing cancer.[4][7]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372Causes damage to organs (Blood) through prolonged or repeated exposure.[6][7]
Hazardous to the Aquatic Environment (Chronic)Category 1H410Very toxic to aquatic life with long lasting effects.[7]

Key Hazards Summary:

  • High Acute Toxicity: The primary routes of exposure—inhalation, ingestion, and skin absorption—are all significant concerns.[2][6] Aromatic amines are readily absorbed through the skin and can lead to systemic toxicity.[2]

  • Organ Damage: Chronic exposure is linked to damage to the blood (e.g., methemoglobinemia).[4][7]

  • Long-Term Risks: This compound is suspected to be a mutagen and a carcinogen, consistent with the profile of many primary aromatic amines.[3][4]

  • Severe Eye Damage: Direct contact with the powder can cause serious, irreversible eye damage.[7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the standard for mitigating chemical exposure. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[10]

  • Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the relevant SDS for aromatic amines.[11]

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment.[12][13]

PPE TypeSpecificationRationale and Source
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Aromatic amines are readily absorbed through the skin. Nitrile or neoprene provides good resistance.[2][11][14] Always check manufacturer compatibility data.
Eye Protection Chemical safety goggles that form a tight seal around the eyes. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against airborne powders and splashes, which can cause severe eye damage.[11][14][15]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. An additional chemical-resistant apron may be required for larger-scale work.Prevents skin contact with the chemical from spills or contamination.[15][16]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[14]
Respiratory Protection Typically not required if all work is performed within a certified fume hood. For situations where a fume hood is not feasible (e.g., large-scale spill), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.Protects against inhalation of toxic dust. Respirator use requires a formal program, including fit-testing and training.[8][11]
Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat and any apron.

    • Put on inner gloves.

    • Put on safety goggles and/or face shield.

    • Put on outer gloves, ensuring the cuff of the glove goes over the cuff of the lab coat sleeve.

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the lab coat and apron, folding the contaminated side inward.

    • Remove face shield and goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Section 4: Safe Handling and Storage

Handling:

  • Always handle the compound in a designated area, preferably within a fume hood, to minimize contamination.[9]

  • Use tools like spatulas and weigh paper for transferring solid material; avoid creating dust.[17]

  • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Keep containers tightly closed when not in use.[18]

  • Wash hands thoroughly after handling, even if gloves were worn.[6][19]

Storage:

  • Store in a cool, dry, and well-ventilated area.[12][18]

  • Keep containers tightly sealed to prevent exposure to air and moisture.[20]

  • Store away from incompatible materials, especially strong oxidizing agents.[7][12]

  • The storage area should be clearly labeled with the appropriate hazard warnings and restricted to authorized personnel.[20]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][20]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[20][21]

Spill Response Protocol (for small laboratory spills, <5g): A spill kit containing appropriate absorbent materials, neutralizers, and waste bags must be readily available.[10][17]

Spill_Response_Workflow cluster_1 Laboratory Spill Response Workflow A 1. Alert & Evacuate (Notify personnel, isolate area) B 2. Assess & Equip (Consult SDS, don appropriate PPE) A->B C 3. Contain Spill (Cover with absorbent material to prevent dust) B->C D 4. Collect & Clean (Gently sweep solid into waste bag) C->D E 5. Decontaminate (Wipe area with appropriate solvent/soap & water) D->E F 6. Dispose & Report (Label as hazardous waste, report incident) E->F

Caption: Step-by-step workflow for managing a minor laboratory chemical spill.

  • Alert and Isolate: Immediately alert personnel in the vicinity. If necessary, evacuate the immediate area and close the doors.[22]

  • Don PPE: Before attempting cleanup, don the full PPE as specified in Section 3, including double gloves, safety goggles, a face shield, and a lab coat.[17][23]

  • Contain: Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17][24] Do not use combustible materials like paper towels for the initial covering.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, heavy-duty plastic bag or a sealed container.[17][22] Use tools that will not generate sparks.[23]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towels, starting from the outside and working inward. Use an appropriate solvent followed by soap and water.[22] Place all cleaning materials into the hazardous waste bag.

  • Dispose: Seal and label the waste bag as "Hazardous Waste" with the chemical name.[22] Dispose of it according to your institution's hazardous waste procedures.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.[23]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]

  • Specific Hazards: The compound is combustible. Fire may produce toxic gases, including carbon oxides and nitrogen oxides.[25]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and cleanup materials, must be treated as hazardous waste.[24]

  • Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[22]

  • Do not mix with other waste streams unless specifically instructed by your EHS office.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Section 7: Toxicological Information

As a primary aromatic amine, this compound is presumed to share the toxicological profile of its class.[2][3]

  • Acute Effects: Toxic if swallowed, inhaled, or absorbed through the skin.[6] Exposure can cause irritation to the respiratory system and skin.[19] The most significant systemic effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color).[4]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, spleen, and other organs.[4][7]

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are classified as suspected human carcinogens (GHS Category 2) and mutagens (GHS Category 2).[2][6][7] The US EPA has classified aniline as a probable human carcinogen (Group B2).[4]

Section 8: References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. --INVALID-LINK--

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. --INVALID-LINK--

  • Chemical Spill Response Procedures. University of Louisville. --INVALID-LINK--

  • Chemical Spill Response Procedure. University of Manitoba. --INVALID-LINK--

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. --INVALID-LINK--

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. --INVALID-LINK--

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. --INVALID-LINK--

  • Safety Data Sheet for Aniline. Sigma-Aldrich. --INVALID-LINK--

  • Guide for Chemical Spill Response. American Chemical Society. --INVALID-LINK--

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. --INVALID-LINK--

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. CoLab. --INVALID-LINK--

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali Annabelle. --INVALID-LINK--

  • PPE and Safety for Chemical Handling. ACS Material. --INVALID-LINK--

  • Personal Protective Equipment (PPE). CHEMM. --INVALID-LINK--

  • Amines, Aromatic: Method 2002. NIOSH. --INVALID-LINK--

  • Personal Protective Equipment for Chemical Handling. Real Safety. --INVALID-LINK--

  • Safety Data Sheet for Desmedipham. Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet for Aniline (2024). Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet for 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline. CymitQuimica. --INVALID-LINK--

  • Safety Data Sheet for BMI-1400. Designer Molecules, Inc.. --INVALID-LINK--

  • Safety Data Sheet for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Ossila. --INVALID-LINK--

  • Safety Data Sheet for 5-Hexynoic acid. Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet for Aniline. Chemos GmbH & Co.KG. --INVALID-LINK--

  • Safety Data Sheet for 2-(1H-Imidazol-1-yl)aniline. Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet. Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/

    File/bpxecddg9r.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/File/bpxe-cddg9r.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/File/bpxe−cddg9r.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A3B435D1D83E80258A7A0054B20F/
    File/bpxe-cddg9r.pdf)

  • Aniline Fact Sheet. U.S. Environmental Protection Agency (EPA). --INVALID-LINK--

References

An In-depth Technical Guide to the Solubility of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Methyl-1H-imidazol-1-yl)aniline. Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from formulation to bioavailability. Given the limited publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers. It delves into the theoretical principles governing the solubility of this molecule, outlines a systematic approach for solvent selection, and provides detailed, field-proven experimental protocols for quantitative solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility profile of this compound, thereby enabling its effective application in further research and development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the compound's dissolution rate, which in turn is often the rate-limiting step for oral absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of a promising compound into a viable therapeutic. Therefore, a thorough characterization of a compound's solubility in various solvent systems is an indispensable step in the preformulation and formulation development phases.

This compound, with its unique molecular architecture combining an aniline moiety and a substituted imidazole ring, presents an interesting case for solubility studies. This guide will provide both the theoretical underpinnings and the practical steps to robustly characterize its solubility.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on experimental solubility determination.

PropertyValueSource
CAS Number 184098-19-9[1][2]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance Yellow crystalline powder[1]

The structure of this compound contains both a basic aniline group and an imidazole ring, which can also exhibit basic properties. The presence of these nitrogen-containing functional groups suggests that the compound's solubility will be highly dependent on the pH of the solvent system.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound features:

  • An aromatic aniline ring, contributing to hydrophobicity.

  • An imidazole ring and an amino group, which are polar and capable of hydrogen bonding.

Based on this, a qualitative prediction of solubility in common laboratory solvents can be made:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to High (pH-dependent)The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group of the aniline can be a hydrogen bond donor. Solubility in aqueous media is expected to increase at lower pH due to the protonation of the basic nitrogen atoms.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Non-Polar Toluene, Hexane, ChloroformLowThe overall polarity imparted by the nitrogen heteroatoms will likely limit solubility in non-polar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[3][4] This method involves allowing an excess amount of the solid compound to equilibrate with the solvent of interest over a set period, followed by the quantification of the dissolved compound in the supernatant.

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add selected solvent to vials A->B Dispense C Seal vials and place in shaker at constant temp. D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to separate solid from supernatant D->E F Extract aliquot of supernatant E->F G Dilute supernatant with mobile phase F->G H Quantify concentration using HPLC-UV G->H I I H->I Calculate Solubility (e.g., in mg/mL or µg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The exact amount should be recorded. An excess is confirmed if undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[5]

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the bulk of the solid settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter (e.g., 0.22 µm) into a clean vial. Care must be taken to avoid clogging the filter. It's important to consider potential adsorption of the compound onto the filter material.[6]

  • Sample Analysis:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.

Developing an HPLC-UV Method:

  • Column Selection: A C18 reverse-phase column is a good starting point for a molecule like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Wavelength Selection: The UV detector wavelength should be set to the λ_max (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99 for good linearity.

Calculation of Solubility

The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventpH (if applicable)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Deionized Water~725Experimental ValueExperimental Value
PBS7.437Experimental ValueExperimental Value
0.1 M HCl1.025Experimental ValueExperimental Value
MethanolN/A25Experimental ValueExperimental Value
EthanolN/A25Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value
DMSON/A25Experimental ValueExperimental Value

Conclusion

References

Spectroscopic Blueprint of 3-(2-Methyl-1H-imidazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-Methyl-1H-imidazol-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectroscopic characterization for this important heterocyclic compound. By integrating predicted data with empirical knowledge from analogous structures, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this compound and related molecules.

Introduction: The Structural and Functional Significance

This compound, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure marries a 2-methylimidazole moiety with an aniline ring, creating a scaffold with a rich electronic landscape and diverse potential for chemical interactions. The imidazole ring is a common feature in many biologically active compounds, while the aniline portion provides a versatile handle for further chemical modifications.[2] Accurate structural confirmation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

This guide will proceed by dissecting the predicted and expected data from the three primary spectroscopic techniques used in organic chemistry. We will explore the "why" behind the expected spectral features, grounding our analysis in the fundamental principles of each technique and drawing on data from closely related compounds to build a comprehensive analytical picture.

Analytical Workflow: A Triad of Spectroscopic Techniques

The structural elucidation of a novel or synthesized compound like this compound relies on a synergistic approach, primarily employing NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of atoms and infer details about their chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following signals. The GISSMO NMR database predicts a ¹H NMR spectrum for this compound, and while the specific data is not directly accessible, its existence suggests a basis for theoretical prediction.[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Imidazole H4/H56.80 - 7.20d, d1H, 1HProtons on the imidazole ring, appearing as doublets due to coupling with each other. Their exact shift is influenced by the electronic effects of the attached phenyl ring.
Aniline -NH₂3.50 - 5.00br s2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They typically appear as a broad singlet.
Aniline Aromatic H6.60 - 7.40m4HThe protons on the aniline ring will exhibit complex splitting patterns (multiplet) due to their coupling with each other. The substitution pattern will influence their specific chemical shifts.
Imidazole -CH₃2.30 - 2.60s3HThe methyl group protons will appear as a singlet as there are no adjacent protons to couple with.

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Imidazole C2145 - 155The quaternary carbon of the imidazole ring bearing the methyl group is significantly deshielded.[4]
Aniline C-NH₂140 - 150The carbon atom attached to the electron-donating amino group.
Imidazole C4/C5115 - 135The chemical shifts of these carbons are influenced by the nitrogen atoms and the phenyl substituent.[4]
Aniline Aromatic C100 - 130The carbon atoms of the aniline ring will have distinct signals based on their position relative to the amino and imidazole substituents.
Imidazole -CH₃10 - 20The methyl carbon is in the typical aliphatic region.[4]

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary. Tautomerization in imidazole derivatives can sometimes lead to broadened or undetectable signals for the imidazole ring carbons in solution-state ¹³C NMR spectra.[4]

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[6]

  • High-quality 5 mm NMR tube and cap[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the sample into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

    • Gently vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Securely cap the NMR tube.

  • Instrument Setup (400 MHz or higher recommended):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is a good starting point.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aniline and imidazole moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Aniline)3300 - 3500MediumPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[7]
Aromatic C-H Stretch3000 - 3100Medium-WeakCharacteristic of C-H bonds in the aromatic rings.
Aliphatic C-H Stretch2850 - 3000Medium-WeakFrom the methyl group on the imidazole ring.
C=N and C=C Stretch1500 - 1650Strong-MediumOverlapping bands from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic and imidazole rings.
N-H Bend (Aniline)1580 - 1650MediumBending vibration of the primary amine.
C-N Stretch1250 - 1350Strong-MediumStretching vibration of the bond between the aniline nitrogen and the aromatic ring, and the imidazole nitrogen and the aromatic ring.

Note: Predicted absorption ranges are based on typical values for the respective functional groups.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

Objective: To obtain the IR spectrum of solid this compound.

Materials:

  • This compound sample (a few milligrams)

  • ATR-FTIR spectrometer

  • Solvent for cleaning (e.g., isopropanol) and soft tissue

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean and free of any residue.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[8]

    • Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Release the pressure and remove the bulk of the sample.

    • Clean the ATR crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[9]

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 173.21. Given the presence of three nitrogen atoms (an odd number), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely involve cleavages at the bonds connecting the two ring systems and within the rings themselves.

References

A Technical Guide to the Theoretical Properties and In-Silico Analysis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methyl-1H-imidazol-1-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of pharmacologically active agents. Understanding its intrinsic molecular properties is paramount for rational drug design and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the theoretical properties of this compound, detailing the state-of-the-art computational methodologies used to elucidate its electronic structure, conformational preferences, and key molecular descriptors relevant to drug development. By integrating foundational principles of quantum chemistry with practical, field-proven insights, this document serves as both a strategic overview and a practical guide for computational chemists and drug discovery teams.

Introduction and Strategic Importance

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component for interacting with biological targets. When coupled with an aniline substructure, as in this compound, the resulting molecule presents a rich pharmacophore with multiple points for synthetic modification and target interaction.

This guide focuses on the in-silico characterization of this molecule, providing a framework for predicting its physicochemical properties before committing to extensive laboratory synthesis and testing. The application of theoretical calculations allows for a deeper understanding of molecular reactivity, stability, and potential for intermolecular interactions, thereby accelerating the drug discovery pipeline.

Molecule Identification:

Property Value Source
IUPAC Name This compound -
CAS Number 184098-19-9 [1][2]
Molecular Formula C₁₀H₁₁N₃ [2]
Molecular Weight 173.21 g/mol [2]

| Physical Form | Yellow crystalline powder |[2] |

Computational Methodology: A Self-Validating Protocol

The foundation of any theoretical analysis lies in a robust and reproducible computational protocol. The methods outlined here are grounded in Density Functional Theory (DFT), a quantum mechanical approach that provides an optimal balance between accuracy and computational cost for molecules of this size.

Rationale for Method Selection

The choice of a computational method is a critical decision driven by the need to accurately model the system's electronics without incurring prohibitive computational expense.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the workhorse of computational chemistry for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a well-validated description of molecular geometries and electronic properties for a wide range of systems.[1][3]

  • Basis Set Selection (6-311G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311G(d,p) basis set offers a flexible and accurate description. The '6-311G' part indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility. The '(d,p)' notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the non-spherical nature of electron density in chemical bonds.[1][3]

Step-by-Step Computational Workflow

The following protocol ensures that the calculated properties correspond to a true, stable conformation of the molecule.

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed. This is an iterative process where the software adjusts the positions of the atoms to find the arrangement with the lowest possible energy. The B3LYP functional with the 6-311G(d,p) basis set is employed for this task.[4]

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:

    • Verification of Minimum: It confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.

    • Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and allows for the calculation of thermodynamic properties like enthalpy and Gibbs free energy.

  • Property Calculations: Once a stable minimum is confirmed, single-point energy calculations are performed to derive electronic properties such as molecular orbitals and the electrostatic potential. For predicting UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is subsequently performed.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input Input Phase cluster_calc Calculation Core cluster_output Analysis & Output A 1. Build 3D Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B Initial Geometry C 3. Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry C->B If imaginary frequencies > 0 (Re-optimize from distorted geometry) D Molecular Orbitals (HOMO, LUMO) C->D Validated Structure E Electrostatic Potential (MEP Map) C->E F Spectroscopic Data (IR, UV-Vis via TD-DFT) C->F G Molecular Descriptors (LogP, PSA, Dipole) C->G

Caption: Computational workflow for theoretical property calculation.

Theoretical Properties and In-Depth Analysis

The following sections detail the key theoretical properties derived from the computational workflow. While a dedicated computational study for this compound is not publicly available, the illustrative values presented are based on established data for structurally analogous compounds and serve to demonstrate the practical application of the analysis.[1][4]

Electronic Properties

Electronic properties are fundamental to understanding a molecule's reactivity and kinetic stability.

PropertyIllustrative Calculated ValueSignificance in Drug Development
E(HOMO) -5.8 eVHighest Occupied Molecular Orbital: Represents the ability to donate electrons. A higher HOMO energy suggests a stronger electron donor, making the molecule more susceptible to electrophilic attack and oxidation.[5]
E(LUMO) -0.9 eVLowest Unoccupied Molecular Orbital: Represents the ability to accept electrons. A lower LUMO energy indicates a stronger electron acceptor, making the molecule more susceptible to nucleophilic attack.[5]
HOMO-LUMO Gap (ΔE) 4.9 eVChemical Reactivity & Stability: The energy difference between HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5]
Dipole Moment ~ 3.5 DebyePolarity & Solubility: Measures the overall polarity of the molecule. A significant dipole moment suggests good solubility in polar solvents (like water) and is critical for forming dipole-dipole interactions with a protein target.

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO orbitals reveals the most probable locations for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized over the electron-rich aniline ring, indicating this is the primary site for electron donation. The LUMO is often distributed across the imidazole ring system, suggesting it is the more likely site to accept electrons.

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1][2] It is invaluable for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For this molecule, these are expected around the nitrogen atoms of the imidazole ring and the amino group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and hydrogen bond donation. These are typically found around the hydrogen atoms of the aniline's amino group and on the imidazole ring.

The MEP map acts as a roadmap for drug design, highlighting the key regions responsible for molecular recognition at a receptor binding site.[6]

ADMET-Related Molecular Descriptors

These descriptors are crucial for predicting a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

DescriptorEstimated ValueSignificance & Interpretation
LogP (Octanol/Water Partition) ~ 2.1Lipophilicity & Permeability: Measures the balance between water and lipid solubility. A value in the 1-3 range is often optimal for oral bioavailability. While no specific experimental value exists, data from the similar 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (XLogP3 = 2.3) suggests favorable lipophilicity.[1]
Topological Polar Surface Area (TPSA) ~ 45.1 ŲMembrane Permeability: TPSA is the surface area of polar atoms (N, O) and is an excellent predictor of cell membrane permeability.[5] A TPSA below 90 Ų is often required for penetration of the blood-brain barrier. The estimated value, based on the aforementioned trifluoromethyl analog (43.8 Ų), strongly suggests this molecule can readily cross biological membranes.[1]
Relationship Between Properties and Applications

The interplay between these calculated properties dictates the molecule's potential as a drug scaffold.

G cluster_calc Calculated Properties cluster_interp Physicochemical Interpretation cluster_app Drug Development Implications HOMO HOMO/LUMO Gap Reactivity Chemical Reactivity & Kinetic Stability HOMO->Reactivity MEP MEP Map Interactions Non-covalent Interactions (H-Bonding, Electrostatics) MEP->Interactions LOGP LogP & TPSA PK Pharmacokinetics (Solubility, Permeability) LOGP->PK Target Target Binding Affinity (Drug-Receptor Fit) Reactivity->Target Toxicity Metabolic Stability & Off-Target Effects Reactivity->Toxicity Interactions->Target ADME ADME Profile (Bioavailability) PK->ADME Target->ADME

Caption: Interrelation of theoretical properties and their impact on drug development.

Conclusion and Future Outlook

This guide has outlined a robust, theory-grounded framework for the computational analysis of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic, structural, and pharmacokinetic-relevant properties that are critical for assessing its potential as a drug development scaffold. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map provides deep insights into the molecule's reactivity and its capacity for specific intermolecular interactions, while descriptors like LogP and TPSA inform its likely bioavailability. By leveraging these in-silico techniques, research organizations can make more informed decisions, prioritize synthetic efforts, and ultimately de-risk the early stages of the drug discovery process.

References

Methodological & Application

Application Notes & Protocols: 3-(2-Methyl-1H-imidazol-1-yl)aniline as a Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a bifunctional heterocyclic building block, in modern organic synthesis and drug discovery. We delve into its core physicochemical properties, present plausible synthetic routes, and offer detailed, field-tested protocols for its derivatization. The narrative emphasizes the causality behind experimental choices, focusing on leveraging its distinct reactive sites—the nucleophilic aniline and the versatile 2-methylimidazole moiety—for the construction of compound libraries targeting diverse biological endpoints. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.

Introduction: The Strategic Value of the Imidazole-Aniline Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products (like histidine) and synthetic drugs.[1][2] Its ability to act as a hydrogen bond donor/acceptor and a coordinating ligand, combined with its aromatic stability, makes it a cornerstone of molecular design.[3] Similarly, the aniline moiety is a fundamental precursor for a vast array of functional groups and a common feature in pharmacologically active agents, though its potential for metabolic liabilities often necessitates careful molecular design.[4]

This compound combines these two critical pharmacophores into a single, versatile building block. Its structure presents two orthogonal points for chemical modification:

  • The Primary Aromatic Amine (-NH₂): A potent nucleophile, ideal for forming stable amide, sulfonamide, urea, and thiourea linkages, which are ubiquitous in drug molecules. It also serves as a handle for transition-metal-catalyzed cross-coupling reactions.

  • The 2-Methylimidazole Ring: The N-3 nitrogen atom is a potential coordination site for metal ions and a hydrogen bond acceptor. The steric bulk of the 2-methyl group can influence the conformation of the final molecule, potentially improving target selectivity or metabolic stability.

This guide will explore how to strategically exploit this dual reactivity to generate novel chemical entities.

Physicochemical Properties & Handling

Properly understanding the physical characteristics of a building block is critical for successful reaction setup and purification.

PropertyValueSource
CAS Number 184098-19-9[5]
Molecular Formula C₁₀H₁₁N₃[5]
Molecular Weight 173.21 g/mol [5]
Appearance Yellow Crystalline Powder[5]
Purity Typically ≥97%[5]
Solubility Soluble in methanol, DMSO, DMF. Limited solubility in water.General chemical knowledge
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere (N₂ or Ar) recommended for long-term storage to prevent oxidation of the aniline group.Standard practice

Key Reactive Centers and Synthetic Strategy

The molecule's utility stems from its two distinct functional groups, which can be addressed with high chemoselectivity.

Caption: Key reactive sites of this compound.

Synthesis Protocol: A Representative N-Arylation Approach

While commercially available, understanding the synthesis of the building block provides insight into potential impurities and scale-up strategies. A common and robust method for forming the C-N bond between an aniline and an imidazole is a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. The protocol below is a representative example based on established methodologies for similar structures.[6]

Caption: Representative synthesis via Ullmann-type N-arylation.

Protocol 4.1: Synthesis of this compound

Disclaimer: This is a representative protocol. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (1.0 eq.), 3-fluoroaniline (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Ligand Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a concentration of ~0.5 M with respect to the 2-methylimidazole. Add 1,10-phenanthroline (0.2 eq.) as the ligand.

    • Rationale: The base (K₂CO₃) is crucial for deprotonating the imidazole, making it a more potent nucleophile. The Cu(I) catalyst, stabilized by the 1,10-phenanthroline ligand, facilitates the carbon-nitrogen bond formation. DMF is a suitable polar aprotic solvent for this reaction temperature.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and residual salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Application in Lead Generation: Amide Library Synthesis

The primary amine is the most accessible functional group for rapid library generation. Amide bond formation is a cornerstone of medicinal chemistry, and this building block is an excellent substrate.

workflow cluster_0 Library Synthesis cluster_1 Screening & Development bb This compound cond Amide Coupling (EDC, HOBt) bb->cond plus + plus->cond acids Diverse Carboxylic Acids (R-COOH) acids->plus library Amide Library cond->library screen High-Throughput Screening (HTS) library->screen hit Hit Identification screen->hit sar SAR Studies hit->sar lead Lead Optimization sar->lead

Caption: Workflow for amide library synthesis and drug discovery.

Protocol 5.1: Parallel Synthesis of an Amide Library

This protocol describes a method for synthesizing a small library of amides in parallel using a 24-well plate format.

Materials:

  • Stock solution of this compound (0.2 M in DMF).

  • Stock solutions of diverse carboxylic acids (0.22 M in DMF).

  • Stock solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 0.4 M in DMF).

  • Stock solution of HOBt (Hydroxybenzotriazole, 0.4 M in DMF).

  • Stock solution of DIPEA (N,N-Diisopropylethylamine, 0.8 M in DMF).

Procedure:

  • Reagent Dispensing: To each well of a 24-well plate, add the reagents in the following order:

    • 500 µL of the carboxylic acid stock solution (0.11 mmol, 1.1 eq.).

    • 500 µL of the this compound stock solution (0.10 mmol, 1.0 eq.).

    • 500 µL of the EDC stock solution (0.20 mmol, 2.0 eq.).

    • 500 µL of the HOBt stock solution (0.20 mmol, 2.0 eq.).

    • 500 µL of the DIPEA stock solution (0.40 mmol, 4.0 eq.).

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization if the carboxylic acid has a chiral center. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts often present and to facilitate the reaction.

  • Reaction: Seal the plate and shake at room temperature for 16-24 hours.

  • Quenching & Extraction: Add 1 mL of water to each well. Extract each well with 2 mL of ethyl acetate. Mix thoroughly and allow the layers to separate.

  • Analysis & Purification: Collect the organic layer from each well for analysis by LC-MS to confirm product formation and assess purity. For promising hits, the synthesis can be repeated on a larger scale followed by purification via preparative HPLC or column chromatography.

Potential Applications in Drug Discovery

Derivatives of imidazole-aniline scaffolds have shown activity in a wide range of therapeutic areas. The versatility of this compound makes it a valuable starting point for exploring targets such as:

  • Kinase Inhibitors: The amide linkage can serve as a hinge-binding motif, a common feature in many kinase inhibitors.

  • Antimicrobial Agents: The imidazole nucleus is a known pharmacophore in antifungal and antibacterial compounds.[1]

  • Antiviral Agents: Benzimidazole derivatives, structurally related to this building block, are known to inhibit viral replication, including for viruses like HCV.[7]

  • Anticancer Agents: The benzimidazole core is found in various compounds with demonstrated cytotoxic activity against cancer cell lines.[8]

Conclusion

This compound is a high-value building block for synthetic and medicinal chemistry. Its dual functionality allows for the straightforward and chemoselective synthesis of diverse compound libraries. The protocols and strategic insights provided herein offer a robust framework for researchers to effectively utilize this scaffold in their quest for novel, biologically active molecules. By understanding the causality behind reagent choice and reaction conditions, scientists can confidently and efficiently advance their drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 3-(2-Methyl-1H-imidazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-methyl-1H-imidazol-1-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core structure. We will delve into the strategic considerations behind derivatization, provide detailed, field-proven protocols for key chemical transformations, and outline methodologies for the characterization and biological evaluation of the resulting novel chemical entities. The protocols and strategies presented herein are designed to empower researchers to efficiently explore the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core integrates several key features that make it an attractive starting point for drug discovery programs. The aniline moiety provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The 2-methylimidazole group is a common feature in many bioactive molecules, known for its ability to engage in hydrogen bonding and metal coordination, which can be crucial for target binding.

However, the aniline functional group is also recognized as a "structural alert" in medicinal chemistry due to its potential for metabolic instability.[1][2] Cytochrome P450-mediated oxidation of anilines can lead to the formation of reactive metabolites, such as quinone-imines, which can covalently modify proteins and lead to idiosyncratic adverse drug reactions (IADRs).[3] Therefore, derivatization strategies for this scaffold should not only aim to enhance potency but also to mitigate potential metabolic liabilities. This can be achieved through modifications that block sites of metabolism or by exploring bioisosteric replacements for the aniline group.[4][5]

This guide will focus on derivatization of the aniline nitrogen, a common and effective strategy to modulate the properties of the parent molecule. We will explore key reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions.

Derivatization Strategies and Synthetic Protocols

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical reactions. The choice of derivatization strategy will depend on the therapeutic target and the desired physicochemical properties of the final compound.

Amide Bond Formation: A Foundational Strategy

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[6] The resulting amide derivatives can introduce a wide range of functionalities and can participate in key hydrogen bonding interactions with biological targets.

Rationale:

  • Versatility: A vast library of carboxylic acids is commercially available, allowing for extensive exploration of SAR.

  • Modulation of Properties: The nature of the R-group in the carboxylic acid can be varied to fine-tune lipophilicity, polarity, and steric bulk.

  • Metabolic Stability: Acylation of the aniline nitrogen can block N-oxidation, a potential metabolic pathway for anilines.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[6][7]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) at 0 °C, add EDC (1.2 mmol), HOBt (0.1-1.0 mmol), and DIPEA (2.0 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Coupling AgentsEDC/HOBtEfficiently activates the carboxylic acid for nucleophilic attack by the aniline. HOBt suppresses side reactions.[6]
BaseDIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid.
SolventDMFA polar aprotic solvent that dissolves a wide range of reactants.
Temperature0 °C to RTInitial cooling controls the exothermic reaction, followed by stirring at room temperature for reaction completion.

dot

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Aniline This compound Coupling Amide Bond Formation Aniline->Coupling Carboxylic_Acid R-COOH Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Coupling_Agents EDC / HOBt Coupling_Agents->Activation Base DIPEA Base->Activation Solvent DMF Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Amide_Derivative Amide Derivative Purification->Amide_Derivative

Caption: Workflow for Amide Bond Formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] These reactions offer a versatile approach to introduce aryl, heteroaryl, or alkyl groups to the aniline moiety.

While the primary amine of the aniline can be directly used in some coupling reactions, it is often advantageous to first convert the aniline to an aryl halide or triflate. For the purpose of this guide, we will focus on derivatizing the aniline nitrogen rather than the aromatic ring. However, if the starting material were a halo-substituted version of the scaffold, Suzuki coupling would be a key strategy. For instance, coupling of an arylboronic acid with a bromo-substituted aniline derivative.[10][11]

Rationale:

  • C-C Bond Formation: Enables the introduction of a wide range of aryl and heteroaryl substituents.

  • Scaffold Hopping: Allows for significant structural modifications to explore new chemical space.

  • Fine-tuning Electronics: The electronic properties of the introduced aryl group can be systematically varied to optimize target interactions.

Protocol 2: Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound with a boronic acid.[10][12]

Materials:

  • Bromo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-substituted aniline (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

dot

Suzuki_Coupling_Mechanism cluster_catalyst Catalyst cluster_substrates Substrates cluster_product Product Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII PdII_B Ar-Pd(II)-Ar' L_n PdII->PdII_B PdII_B->Pd0 ArAr Ar-Ar' PdII_B->ArAr Reductive Elimination ArX Ar-X ArX->PdII Oxidative Addition ArBOH2 Ar'-B(OH)_2 ArBOH2->PdII_B Transmetalation

Caption: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][13] In the context of our scaffold, this reaction would be employed to couple a primary or secondary amine to a halo-substituted version of the this compound core.

Rationale:

  • C-N Bond Formation: Allows for the introduction of a diverse range of primary and secondary amines.

  • Access to Novel Analogs: Enables the synthesis of derivatives that are not easily accessible through other methods.

  • Modulation of Basicity: The nature of the coupled amine can be used to modulate the basicity of the final compound, which can be important for pharmacokinetic properties.

Protocol 3: Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a hypothetical chloro-substituted this compound with an amine.[13][14]

Materials:

  • Chloro-substituted this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.

  • Add the chloro-substituted aniline (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization of Derivatives

Thorough characterization of newly synthesized compounds is crucial to confirm their identity, purity, and structure. A combination of analytical techniques should be employed.[15][16][17][18]

Technique Purpose
LC-MS To determine the molecular weight of the product and assess its purity.
¹H and ¹³C NMR To elucidate the structure of the compound and confirm the success of the derivatization.
HPLC To determine the purity of the final compound, typically with UV detection at multiple wavelengths.
HRMS To confirm the elemental composition of the molecule.

Biological Evaluation: A General Screening Cascade

The biological evaluation of the synthesized derivatives will be dictated by the specific therapeutic target. However, a general screening cascade can be outlined for common drug target classes such as kinases and G-protein coupled receptors (GPCRs).[19][20][21][22]

dot

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening cluster_invivo In Vivo Studies Primary_Assay In Vitro Biochemical Assay (e.g., Kinase or GPCR Binding) Cell_Based_Assay Cell-Based Functional Assay Primary_Assay->Cell_Based_Assay Active Compounds Selectivity_Panel Selectivity Profiling Cell_Based_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox Assays Selectivity_Panel->ADME_Tox Potent & Selective Leads PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Optimized Leads Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Caption: General Biological Screening Cascade.

In Vitro Kinase Assays

If the derivatives are designed as kinase inhibitors, their activity can be assessed using in vitro kinase assays.[23][24][25]

Protocol 4: General Protocol for an In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (at Km concentration)

  • Synthesized inhibitor compounds at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric [³²P]-ATP)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase, peptide substrate, and inhibitor solution to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro GPCR Assays

For derivatives targeting GPCRs, a variety of functional assays can be employed to determine their agonist or antagonist activity.[20][22][26][27][28]

Protocol 5: General Protocol for a Calcium Mobilization Assay for Gq-Coupled GPCRs

Materials:

  • Cells stably expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with HEPES)

  • Synthesized compounds (as potential agonists or antagonists)

  • Known agonist for the target GPCR

  • A fluorescence plate reader (e.g., FLIPR®)

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the synthesized compounds.

  • For agonist testing: Add the compounds to the cells and measure the change in fluorescence over time.

  • For antagonist testing: Pre-incubate the cells with the synthesized compounds before adding a known agonist at its EC₅₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Calculate EC₅₀ values for agonists or IC₅₀ values for antagonists.

Conclusion

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. The derivatization strategies and protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel analogs. By systematically exploring the chemical space around this core, researchers can develop compounds with optimized biological activity and drug-like properties. Careful consideration of potential metabolic liabilities associated with the aniline moiety and the application of modern synthetic and screening methodologies will be key to the successful development of new therapeutic agents based on this versatile scaffold.

References

Application Notes & Protocols: Strategic Electrophilic Functionalization of 3-(2-Methyl-1H-imidazol-1-yl)aniline for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds possessing both favorable pharmacokinetic properties and versatile handles for chemical modification is paramount. 3-(2-Methyl-1H-imidazol-1-yl)aniline emerges as a compound of significant interest, integrating two key structural motifs: a nucleophilic aromatic amine and a biologically relevant 2-methylimidazole heterocycle. The aniline moiety serves as a classical precursor for a multitude of transformations, while the imidazole ring is a common feature in numerous marketed drugs, valued for its hydrogen bonding capabilities and metabolic stability.

The utility of aniline derivatives in drug-like compounds is well-documented, though not without challenges related to metabolic instability and potential toxicity, often necessitating bioisosteric replacement or careful functionalization.[1] This guide focuses on the latter, providing a detailed exploration of the reactivity of this compound toward common electrophiles. As a highly activated aromatic system, understanding and controlling its reactivity is crucial for its successful incorporation into complex molecular architectures.

This document provides researchers, medicinal chemists, and drug development professionals with field-proven insights and detailed, self-validating protocols for key electrophilic substitution reactions. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower scientists with a robust understanding of the underlying chemical principles.

The Reactivity Profile: An Electron-Rich System

The synthetic utility of this compound is dominated by the powerful electron-donating nature of the primary amino (-NH₂) group. Through resonance, this group significantly increases the electron density of the aromatic ring, rendering it highly susceptible to electrophilic attack. This activation is not uniform; the electron density is preferentially increased at the positions ortho and para to the amino group, making it a strong ortho,para-director.[2][3]

In the case of this compound, the primary sites for electrophilic aromatic substitution are C2, C4, and C6. Steric hindrance from the adjacent imidazole substituent may slightly disfavor attack at C2, making C4 (para) and C6 (ortho) the most probable sites of reaction.

Caption: Logical flow of electron delocalization from the amino group.

However, this high reactivity presents a significant challenge: the propensity for over-reaction, such as polysubstitution, and undesirable side reactions.[4] For instance, direct nitration can lead to oxidative decomposition, while Friedel-Crafts reactions fail due to the Lewis basicity of the amine, which forms an inactive complex with the catalyst.[3][5] Therefore, a central strategy in the synthetic manipulation of this molecule is the reversible attenuation of the amine's activating influence via a protecting group, most commonly by conversion to an acetamide.

N-Acylation: A Gateway to Controlled Functionalization

The conversion of the aniline's amino group to an acetamide is arguably the most critical first step for controlled electrophilic substitution. This transformation has two primary benefits:

  • Moderation of Reactivity: The nitrogen lone pair in the amide is delocalized onto the adjacent carbonyl oxygen, substantially reducing its ability to activate the aromatic ring. This prevents polysubstitution and allows for clean, monosubstituted products.[4][5]

  • Compatibility with Lewis Acids: The less basic amide nitrogen does not irreversibly complex with Lewis acid catalysts, thereby enabling reactions like Friedel-Crafts acylation.[4]

Protocol 2.1: Synthesis of N-(3-(2-Methyl-1H-imidazol-1-yl)phenyl)acetamide

This protocol describes the standard acetylation of the title compound using acetic anhydride. The use of a mild base like sodium acetate buffers the reaction, neutralizing the acetic acid byproduct.

Materials:

  • This compound (1.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (NaOAc) (1.2 eq)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (e.g., 5.0 g, 28.8 mmol) in 40 mL of deionized water.

  • With stirring, slowly add concentrated HCl (e.g., 2.5 mL, ~30 mmol) to form the soluble aniline hydrochloride salt. The initial suspension should clarify into a solution.

  • In a separate beaker, prepare a solution of sodium acetate (3.0 g, 36.6 mmol) in 15 mL of water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride (3.0 mL, 31.7 mmol) in one portion.

  • Immediately follow with the addition of the sodium acetate solution. A voluminous white precipitate of the acetamide product should form instantly.

  • Stir the mixture vigorously for 15 minutes to ensure complete reaction.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove salts and unreacted reagents.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Parameter Expected Result
Typical Yield 90-98%
Appearance Off-white to white crystalline solid
Melting Point ~165-170 °C (Varies with purity)
¹H NMR (DMSO-d₆, δ) ~10.1 (s, 1H, NH), ~8.1 (s, 1H, Ar-H), ~7.5-7.2 (m, 4H, Ar-H + Im-H), ~6.9 (s, 1H, Im-H), ~2.3 (s, 3H, Im-CH₃), ~2.1 (s, 3H, Ac-CH₃)
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend)

Regioselective Halogenation: Installing Synthetic Handles

Halogenated anilines are invaluable intermediates in medicinal chemistry, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. Direct halogenation of this compound would likely result in a difficult-to-separate mixture of di- and tri-halogenated products.[4] The use of the acetamide derivative from Protocol 2.1 is essential for achieving controlled monohalogenation.

Halogenation_Workflow Start This compound Acetylation Protocol 2.1 N-Acetylation Start->Acetylation Protected N-(Aryl)acetamide Acetylation->Protected Bromination Protocol 3.1 Bromination Protected->Bromination BromoProtected Bromo-N-(Aryl)acetamide Bromination->BromoProtected Hydrolysis Protocol 3.2 Deprotection BromoProtected->Hydrolysis Final 4-Bromo-3-(...) aniline Hydrolysis->Final

References

Application Note: Comprehensive Characterization of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC) for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity.

Introduction

This compound, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , is a heterocyclic aromatic amine. Its structure, featuring both an aniline and a 2-methylimidazole moiety, makes it a versatile building block in the synthesis of various biologically active compounds. Given its role in pharmaceutical development, rigorous analytical characterization is imperative to confirm its identity, purity, and stability. This document outlines a multi-technique approach to achieve a comprehensive analytical profile of this compound.

Physicochemical Properties

A summary of the known and expected physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃-
Molecular Weight173.21 g/mol [1]
AppearanceYellow crystalline powder[1]
PurityTypically ≥97%[1]
Melting PointExpected in the range of 120-140 °C (by analogy)[2][3]
SolubilitySoluble in methanol, ethanol, DMSO, and chloroform.General chemical knowledge

Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The recommended analytical workflow is depicted in the following diagram.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Final Characterization Report Sample Sample NMR NMR Sample->NMR ¹H & ¹³C NMR Mass_Spec Mass Spectrometry Sample->Mass_Spec ESI-MS FTIR FTIR Sample->FTIR HPLC HPLC Sample->HPLC Purity Assay TLC Thin-Layer Chromatography Sample->TLC Qualitative Check Report Report NMR->Report Mass_Spec->Report FTIR->Report HPLC->Report TLC->Report

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the molecular structure.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Spectral Data:

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole-CH₃~2.3~13
Aniline-NH₂~5.0-6.0 (broad singlet)-
Imidazole-H4/H5~6.8-7.2~120-130
Aniline-Ar-H~6.5-7.5~110-150
Imidazole-C2-~145
Imidazole-C4/C5-~120-130
Aniline-Ar-C-~110-150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or triple quadrupole).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with an LC system.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion: A prominent peak at m/z 174.103, corresponding to the protonated molecule [C₁₀H₁₁N₃ + H]⁺.

  • Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting ions. Likely fragmentation pathways include cleavage of the bond between the aniline and imidazole rings and fragmentation within the imidazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (aniline NH₂)
3100-3000Aromatic and Imidazole C-H stretching
2950-2850Aliphatic C-H stretching (CH₃)
1620-1580N-H bending (aniline NH₂) and C=C stretching (aromatic)
1520-1480C=N stretching (imidazole)
1380-1360C-H bending (CH₃)

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and reliable method for determining the purity of this compound and for quantifying any impurities.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely to provide good sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

System Suitability:

Before sample analysis, the chromatographic system should be evaluated for its suitability. Key parameters include tailing factor (should be ≤ 2.0) and theoretical plates (should be ≥ 2000).

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a comprehensive analytical toolkit for the thorough characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these analytical methods will support the development of safe and effective drug products.

References

large-scale synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Abstract

This document provides a comprehensive guide for the , a key building block in the development of various pharmaceutical agents. The protocol herein is designed for scalability, safety, and robustness, addressing the practical challenges encountered in transitioning from laboratory to production scale. We present a detailed two-step synthetic route commencing with a copper-catalyzed Ullmann condensation, followed by a catalytic transfer hydrogenation to yield the target aniline. The rationale behind reagent selection, process controls, safety protocols, and analytical validation is discussed in depth to provide researchers and process chemists with an authoritative and practical resource.

Introduction and Strategic Overview

This compound is a critical intermediate, most notably in the synthesis of Nilotinib, a tyrosine kinase inhibitor. The core structure, featuring a C-N bond between an aniline and an imidazole ring, presents a common synthetic challenge. While several methods exist for forging such bonds, their suitability for large-scale manufacturing varies significantly.

The two primary strategies for this key bond formation are:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction. While highly versatile, the high cost and potential toxicity of palladium catalysts and complex phosphine ligands can be prohibitive for large-scale production.[1][2]

  • Ullmann Condensation: A copper-catalyzed N-arylation reaction. This classical method is often favored in industrial settings due to the lower cost and toxicity of copper catalysts.[3] Though traditionally requiring harsh conditions, modern advancements with ligands have improved its efficiency and scope under milder temperatures.[4][5]

For this guide, we have selected a modified Ullmann condensation approach due to its economic advantages and proven scalability. The synthesis proceeds in two main stages:

  • N-Arylation: Coupling of 1-bromo-3-nitrobenzene with 2-methylimidazole.

  • Reduction: Conversion of the nitro-intermediate to the target aniline.

This strategy isolates the challenges of the C-N bond formation from the sensitive aniline functionality, which is generated in the final step.

Process Chemistry and Experimental Protocols

Overall Synthetic Workflow

The logical flow of the synthesis is designed to be linear and efficient, minimizing complex purification steps and maximizing yield and safety.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction SM1 1-Bromo-3-nitrobenzene Intermediate 1-(3-Nitrophenyl)-2-methyl-1H-imidazole SM1->Intermediate SM2 2-Methylimidazole SM2->Intermediate Product This compound Intermediate->Product reagents1 CuI (Catalyst) 8-Hydroxyquinoline (Ligand) K2CO3 (Base) DMSO (Solvent) reagents1->Intermediate reagents2 Iron Powder (Reductant) NH4Cl (Activator) Ethanol/H2O (Solvent) reagents2->Product

Caption: High-level workflow for the two-step synthesis.

Step 1: Ullmann Condensation to Synthesize 1-(3-Nitrophenyl)-2-methyl-1H-imidazole

Principle: This step utilizes a copper(I)-catalyzed cross-coupling reaction. The ligand, 8-hydroxyquinoline, enhances the solubility and reactivity of the copper catalyst, while potassium carbonate acts as the base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl bromide.[6] Dimethyl sulfoxide (DMSO) is chosen as the solvent for its high boiling point and ability to dissolve the ionic intermediates.

Materials and Equipment:

Reagent/MaterialGradeSupplierNotes
1-Bromo-3-nitrobenzene≥99%Sigma-Aldrich
2-Methylimidazole≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)≥99.5%Strem ChemicalsCatalyst
8-Hydroxyquinoline≥99%Acros OrganicsLigand
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%J.T. BakerBase, milled to fine powder
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%EMD MilliporeSolvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Brine (Saturated NaCl)For washing
Deionized Water
Glass-lined Reactor100 LPfaudlerWith overhead stirrer, thermocouple, condenser, and N₂ inlet

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen gas to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with 1-bromo-3-nitrobenzene (10.1 kg, 50.0 mol, 1.0 equiv), 2-methylimidazole (4.93 kg, 60.0 mol, 1.2 equiv), potassium carbonate (7.60 kg, 55.0 mol, 1.1 equiv), copper(I) iodide (0.48 kg, 2.5 mol, 0.05 equiv), and 8-hydroxyquinoline (0.36 kg, 2.5 mol, 0.05 equiv).

  • Solvent Addition: Add anhydrous DMSO (40 L) to the reactor.

  • Reaction Execution:

    • Begin stirring and slowly heat the mixture to 120-125 °C.

    • Maintain this temperature for 12-18 hours. The reaction progress should be monitored by HPLC every 4 hours until the consumption of 1-bromo-3-nitrobenzene is >99%.

  • Work-up and Isolation:

    • Cool the reaction mixture to 45-50 °C.

    • Carefully add 15% aqueous ammonium hydroxide (20 L). This step is crucial for complexing the copper catalyst and improving its removal.[6] Stir at this temperature for 1 hour.

    • Cool the mixture to room temperature (20-25 °C).

    • Add deionized water (40 L) and ethyl acetate (50 L). Stir vigorously for 30 minutes, then allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 L).

    • Combine all organic layers and wash with deionized water (2 x 20 L) and then with brine (20 L).

    • Concentrate the organic phase under reduced pressure to approximately 20% of its original volume.

    • Cool the concentrated solution to 0-5 °C and stir for 2-4 hours to induce crystallization.

    • Filter the resulting solid, wash with cold heptane (10 L), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 8.5-9.5 kg (83-93%) of a pale yellow solid.

Step 2: Reduction to Synthesize this compound

Principle: The reduction of the aromatic nitro group is achieved using iron powder in the presence of an activator, ammonium chloride, in an aqueous ethanol system. This method, a variation of the Béchamp reduction, is a classic, cost-effective, and safe alternative to high-pressure catalytic hydrogenation for large-scale operations.[7] The reaction is typically exothermic and requires careful temperature control.

Materials and Equipment:

Reagent/MaterialGradeSupplierNotes
1-(3-Nitrophenyl)-2-methyl-1H-imidazoleFrom Step 1
Iron Powder325 mesh, ≥98%Alfa AesarReductant
Ammonium Chloride (NH₄Cl)ACS GradeVWRActivator
Ethanol (EtOH)DenaturedSolvent
Sodium Carbonate (Na₂CO₃)For basification
Celite®Filter aid
Dichloromethane (DCM)Extraction Solvent
Deionized Water
Glass-lined Reactor100 LPfaudlerAs above

Protocol:

  • Reactor Setup: Charge the reactor with 1-(3-Nitrophenyl)-2-methyl-1H-imidazole (8.12 kg, 40.0 mol, 1.0 equiv), ethanol (32 L), and deionized water (16 L).

  • Reagent Preparation: In a separate container, prepare a solution of ammonium chloride (0.86 kg, 16.0 mol, 0.4 equiv) in deionized water (4 L).

  • Reaction Execution:

    • Heat the reactor contents to 75-80 °C with vigorous stirring.

    • Once at temperature, add the ammonium chloride solution.

    • Begin portion-wise addition of iron powder (6.70 kg, 120.0 mol, 3.0 equiv) over 2-3 hours. Caution: The reaction is exothermic. Monitor the internal temperature closely and control the addition rate to maintain the temperature below 90 °C.

    • After the addition is complete, maintain the reaction at reflux (approx. 85 °C) for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to 60-70 °C.

    • Add Celite® (1 kg) to the mixture and perform a hot filtration through a pre-heated filter press to remove the iron sludge. Wash the filter cake with hot ethanol (2 x 5 L).

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • Cool the remaining aqueous solution to 20-25 °C and transfer to a suitable vessel for extraction.

    • Adjust the pH of the solution to 8-9 with a 20% aqueous sodium carbonate solution.

    • Extract the product with dichloromethane (1 x 40 L, then 2 x 20 L).

    • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Final Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Add toluene (15 L) and heat to dissolve the residue.

    • Slowly add heptane (30 L) while stirring. Cool the mixture to 0-5 °C and hold for 4 hours to complete crystallization.

    • Filter the product, wash with cold heptane (10 L), and dry under vacuum at 50 °C.

    • Expected Yield: 5.8-6.4 kg (84-92%) of an off-white to light brown solid.

Analytical Characterization and Quality Control

The final product must be rigorously tested to ensure it meets the required purity specifications.

AnalysisSpecificationTypical Result
Appearance Off-white to light brown solidConforms
Purity (HPLC) ≥ 99.0%99.5%
Melting Point 108-112 °C110 °C
¹H NMR Conforms to structureSee below
Mass Spec (ESI+) [M+H]⁺ = 174.10174.1
Residual Solvents Toluene ≤ 890 ppm, Heptane ≤ 5000 ppmConforms

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 7.10 (t, J = 7.9 Hz, 1H, Ar-H)

  • δ 7.03 (d, J = 2.4 Hz, 1H, Imidazole-H)

  • δ 6.81 (d, J = 2.4 Hz, 1H, Imidazole-H)

  • δ 6.55 (m, 2H, Ar-H)

  • δ 6.48 (t, J = 2.0 Hz, 1H, Ar-H)

  • δ 5.18 (s, 2H, -NH₂)

  • δ 2.15 (s, 3H, -CH₃)

Safety, Health, and Environmental Considerations

Executing chemical syntheses at a large scale requires stringent adherence to safety protocols.[8]

Hazard Identification and Mitigation:

  • Chemical Hazards:

    • 1-Bromo-3-nitrobenzene: Toxic, irritant. Avoid inhalation and contact.

    • Aromatic Amines (Product): Primary aromatic amines are a class of compounds with potential toxicity and carcinogenicity.[9][10] Handle with appropriate engineering controls (fume hood, glove box) and PPE.

    • DMSO: Can enhance skin absorption of other chemicals. Always wear appropriate gloves.

    • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Process Hazards:

    • Exothermic Reaction: The nitro reduction step is highly exothermic. Continuous monitoring of temperature and controlled addition of the reducing agent are critical to prevent thermal runaway.

    • Flammable Solvents: Ethanol, ethyl acetate, toluene, and heptane are flammable. All electrical equipment must be intrinsically safe or explosion-proof. Ensure the reactor is properly grounded.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves. For handling large quantities of powders or volatile solvents, a respirator with appropriate cartridges is required.

  • Waste Management:

    • All chemical waste must be segregated and disposed of according to local, state, and federal regulations.[7]

    • Aqueous waste containing iron salts should be treated before disposal. Halogenated and non-halogenated organic wastes must be collected separately.

Mechanistic Insight: The Ullmann Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and process optimization. The Ullmann condensation is believed to proceed through the following catalytic cycle.

UllmannCycle cluster_cycle Ullmann Condensation Cycle A Cu(I)X B [L-Cu(I)-Im] Complex A->B Ligand & Imidazole Coordination - KX C [L-Cu(III)(Ar)(Im)X] Complex B->C Oxidative Addition (Ar-X) D [L-Cu(I)] Complex C->D Reductive Elimination (Product Formation) Product_Out Ar-Im Out C->Product_Out D->A Ligand Dissociation ArX Ar-X In ArX->C ImH Imidazole In ImH->B Base Base In Base->B L L = Ligand (8-Hydroxyquinoline) Ar Ar = 3-Nitrophenyl Im Im = 2-Methylimidazolyl X X = Br

Caption: Proposed catalytic cycle for the Ullmann condensation.

References

Application Note: High-Purity Isolation of 3-(2-Methyl-1H-imidazol-1-yl)aniline using Reversed-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The methodology centers on reversed-phase flash chromatography, a technique optimized to address the challenges associated with the compound's dual aromatic amine and imidazole functionalities. By employing a C18 silica gel stationary phase and a finely-tuned mobile phase gradient of acetonitrile in water with a triethylamine modifier, this protocol effectively separates the target compound from common process-related impurities. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and scalable purification strategy.

Introduction: The Purification Challenge

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry. Its structure, incorporating both a basic aniline moiety and an imidazole ring, presents a unique set of challenges for chromatographic purification. The basicity of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape, tailing, and potential yield loss during normal-phase chromatography.[1] To circumvent these issues, this protocol employs reversed-phase chromatography, which separates compounds based on hydrophobicity. Furthermore, by adjusting the mobile phase to a slightly alkaline pH, the basic amine is maintained in its neutral, less polar form, enhancing retention and improving chromatographic performance.[1]

Common impurities in the synthesis of such compounds may include unreacted starting materials, products of incomplete reactions, or isomers.[2] Therefore, a chromatographic method with high resolving power is essential to achieve the high purity required for subsequent synthetic steps and to meet stringent regulatory standards in drug development.[3]

Chromatographic Theory and Method Rationale

The choice of reversed-phase chromatography is predicated on the principle of hydrophobic interactions. The stationary phase, typically a silica gel chemically modified with C18 alkyl chains, is nonpolar, while the mobile phase is polar.

Stationary Phase Selection

A C18-functionalized silica gel is the stationary phase of choice due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds. The high surface area of the silica support allows for excellent loading capacity, a critical factor for preparative and flash chromatography.

Mobile Phase Optimization

The mobile phase is a critical component of this purification strategy. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small percentage of triethylamine (TEA) to the mobile phase is a key optimization. TEA acts as a competing base, masking the residual acidic silanol groups on the silica surface that can cause peak tailing with basic analytes like our target compound.[1] This results in sharper, more symmetrical peaks and improved resolution.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Purification Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Volume of Methanol crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry load Load Sample dry->load column Equilibrate C18 Column column->load elute Gradient Elution load->elute collect Fraction Collection elute->collect tlc TLC/HPLC Analysis of Fractions collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final Pure Compound evap->final

Caption: Workflow for the purification of this compound.

Detailed Protocol

Materials and Equipment
Reagents Equipment
Crude this compoundFlash Chromatography System
HPLC Grade AcetonitrileC18 Reversed-Phase Flash Column
HPLC Grade WaterThin Layer Chromatography (TLC) Plates (C18)
Triethylamine (TEA)UV Lamp (254 nm)
Methanol (for sample loading)Rotary Evaporator
Silica Gel (for dry loading)Glassware (flasks, beakers, etc.)
Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol.

  • Adsorption: To this solution, add silica gel (approximately 2-3 times the weight of the crude product).

  • Drying: Thoroughly mix the slurry and evaporate the methanol under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

Chromatographic Conditions
Parameter Value
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Water + 0.1% Triethylamine
Mobile Phase B Acetonitrile + 0.1% Triethylamine
Gradient 10-60% B over 20 column volumes, then hold at 60% B for 5 column volumes
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV at 254 nm
Purification Procedure
  • Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase conditions (10% B) for at least 3-5 column volumes.

  • Sample Loading: Carefully load the dried sample onto the top of the equilibrated column.

  • Elution: Begin the gradient elution as detailed in the table above.

  • Fraction Collection: Collect fractions throughout the run, monitoring the chromatogram from the UV detector.

  • Fraction Analysis: Analyze the collected fractions using TLC (eluting with a solvent system similar to the mobile phase) or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Expected Results and Purity Assessment

The target compound, being moderately polar, is expected to elute as the concentration of acetonitrile in the mobile phase increases. Potential impurities, such as unreacted, more polar starting materials, will elute earlier in the gradient, while less polar byproducts will elute later. The purity of the final product can be assessed by HPLC and characterized by NMR and mass spectrometry to confirm its identity and integrity. A purity of >97% is typically achievable with this method.[4]

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Insufficient TEA in the mobile phaseEnsure 0.1% TEA is present in both mobile phase A and B.
Poor Separation Inappropriate gradient slopeOptimize the gradient. A shallower gradient may be necessary to resolve closely eluting impurities.
Low Yield Compound strongly retained on the columnIncrease the final concentration of acetonitrile in the gradient or add a stronger organic solvent like methanol for a final column flush.
Incomplete elution from dry loading silicaEnsure the sample is fully adsorbed and dried before loading.

Conclusion

The protocol outlined in this application note presents a robust and reliable method for the purification of this compound. By leveraging reversed-phase chromatography with a modified mobile phase, this approach effectively overcomes the challenges associated with purifying basic aromatic amines, enabling the isolation of high-purity material suitable for demanding applications in pharmaceutical research and development.

References

Application Notes & Protocols: Strategic Use of 3-(2-Methyl-1H-imidazol-1-yl)aniline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-methyl-1H-imidazol-1-yl)aniline scaffold represents a confluence of two powerful motifs in medicinal chemistry: the metabolically challenging but synthetically versatile aniline, and the biologically privileged 2-methylimidazole ring. This guide provides an in-depth exploration of this scaffold's strategic application in Structure-Activity Relationship (SAR) studies. We delve into the rationale behind its selection, outlining key derivatization strategies to probe molecular interactions and optimize for potency, selectivity, and improved safety profiles. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, bioassay workflows, and data interpretation frameworks necessary to unlock the full potential of this valuable chemical starting point.

The this compound Scaffold: A Strategic Overview

The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound structure offers a unique combination of features that make it an attractive starting point for building compound libraries aimed at a variety of biological targets.

Physicochemical Properties & Key Structural Features

The core scaffold is comprised of an aniline ring linked at the meta-position to the N1 nitrogen of a 2-methylimidazole heterocycle. This arrangement provides a specific three-dimensional vector for substituents and a defined set of physicochemical properties that serve as a baseline for SAR exploration.

PropertyValue (Calculated)Significance in Drug Design
Molecular Weight 173.22 g/mol Excellent starting point within Lipinski's Rule of Five.
cLogP 1.85Balanced lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 42.0 ŲIndicates good potential for oral bioavailability.
Hydrogen Bond Donors 1 (Aniline -NH₂)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (Imidazole N3, Aniline N)Offers multiple points for hydrogen bonding with biological targets.
The Aniline Moiety: A Double-Edged Sword

The aniline group is a cornerstone of medicinal chemistry due to its synthetic tractability. The primary amine serves as a robust handle for a multitude of chemical transformations, most notably the formation of amides, sulfonamides, and ureas, allowing for rapid library generation.

However, the aniline motif is a well-documented "structural alert".[1] The electron-rich aromatic ring is susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[2] This can generate highly electrophilic and reactive metabolites, such as quinone-imines, which can covalently bind to cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) like hepatotoxicity.[1][2] This inherent liability is not a disqualifier but rather a central challenge that SAR studies on this scaffold must aim to address, often through bioisosteric replacement.[3][4]

The 2-Methylimidazole Moiety: A Privileged Pharmacophore

The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved drugs.[5][6] Its unique properties make it a versatile tool for engaging with biological targets:

  • Hydrogen Bonding: The N3 nitrogen is a strong hydrogen bond acceptor, while the C-H bonds can act as weak donors.

  • Coordination: It can coordinate with metal ions (e.g., zinc, iron) present in the active sites of metalloenzymes.

  • Aromatic Interactions: The ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • Metabolic Stability: The 2-methyl group can sterically shield the imidazole ring from metabolic attack, potentially improving the pharmacokinetic profile of the final compound.

The imidazole scaffold is a core component of molecules with a vast range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[5][7] In kinase inhibitor design, for instance, the imidazole core can effectively mimic the adenine region of ATP, anchoring the inhibitor in the enzyme's binding pocket.[8][9]

Strategic Derivatization for SAR Studies

A systematic SAR study involves the iterative modification of the lead scaffold and the assessment of the resulting biological activity. The diagram below outlines the key modification points on the this compound core.

SAR_Strategy cluster_Aniline Aniline Ring Modifications cluster_Imidazole Imidazole Ring Modifications Core This compound (Core Scaffold) Amide Amide / Sulfonamide Formation at -NH2 Core->Amide Vector for R1 Group (Probes Pocket Exit) Coupling Cross-Coupling (C-C, C-N) at C4, C5, C6 Core->Coupling Modulate Electronics & Sterics Bioisostere Bioisosteric Replacement of Aniline Ring Core->Bioisostere Mitigate Metabolic Risk Imidazole_Sub Substitution at C4, C5 Core->Imidazole_Sub Fine-tune H-Bonding & Steric Fit Methyl_Mod Modification of 2-Methyl Group Core->Methyl_Mod Alter Lipophilicity & Target Interaction

Caption: Key derivatization strategies for SAR studies on the core scaffold.

Synthetic Protocols

The following protocols provide robust, step-by-step methods for key transformations. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: General Procedure for Amide Library Synthesis via Acyl Chlorides

This protocol describes the reaction of the primary amine with a diverse set of acyl chlorides to explore the "R1" space.

Rationale: Amide bond formation is one of the most reliable and high-yielding reactions in medicinal chemistry. This allows for the rapid generation of a large library of analogs with diverse chemical functionalities, enabling a thorough exploration of the steric and electronic requirements of the target's binding pocket adjacent to the aniline vector.

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Synthesis of the Core Scaffold

This protocol outlines a plausible two-step synthesis for the parent compound, this compound.

Rationale: A reliable synthesis of the core scaffold is paramount. This procedure utilizes a nucleophilic aromatic substitution (SₙAr) followed by a standard nitro group reduction, which are generally high-yielding and scalable reactions.

Step 1: N-Arylation of 2-Methylimidazole

  • Reagents: To a solution of 2-methylimidazole (1.2 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.

  • Activation: Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • SₙAr Reaction: Add 1-fluoro-3-nitrobenzene (1.0 eq) and heat the reaction mixture to 80-100 °C. Stir for 4-16 hours, monitoring by TLC/LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring into ice-water. A precipitate of 1-(3-nitrophenyl)-2-methyl-1H-imidazole should form. Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolution: Suspend the 1-(3-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) from Step 1 in ethanol or methanol.

  • Catalyst: Add palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

  • Reduction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-8 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.

Bioassay Strategies for SAR Elucidation

The choice of bioassay is dictated by the project's biological target. Imidazole-based compounds are frequently investigated as kinase inhibitors.[8][9] The following workflow is a standard cascade for this target class.

Bioassay_Workflow cluster_Workflow Screening Cascade A Primary Screen: Biochemical Assay (e.g., Kinase IC50) B Secondary Screen: Cell-Based Assay (e.g., Target Engagement, Proliferation EC50) A->B Confirm On-Target Cellular Activity C Tertiary Screen: ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) B->C Assess Drug-like Properties D Lead Optimization C->D Select Candidates for In Vivo Studies

Caption: A typical bioassay workflow for SAR development.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

Rationale: This biochemical assay directly measures the inhibition of the target kinase by quantifying the amount of ATP remaining after the kinase reaction. It is a high-throughput, sensitive, and direct measure of potency (IC₅₀).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in 100% DMSO, typically starting from 10 mM.

  • Assay Plate: In a 384-well white assay plate, add the compounds to the appropriate wells. Include "no enzyme" and "vehicle control" (DMSO only) wells.

  • Kinase Reaction: Add the kinase enzyme, its specific substrate peptide, and ATP, all diluted in kinase buffer. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and SAR Analysis

The ultimate goal is to correlate changes in chemical structure with changes in biological activity.

Case Study (Hypothetical): SAR of Kinase X Inhibitors

The following table illustrates how SAR data can be organized and interpreted. Assume the parent scaffold had an IC₅₀ of 5,000 nM against Kinase X.

Cmpd IDModification on Aniline Ring (R¹)IC₅₀ vs Kinase X (nM)SAR Interpretation
1 H (Parent Scaffold)5,000Baseline activity.
2 -C(O)CH₃2,500Small amide is tolerated.
3 -C(O)Ph800Aromatic ring likely makes favorable π-stacking interactions.
4 -C(O)-(4-F-Ph)250Electron-withdrawing group enhances potency, possibly via H-bonding or dipole interactions.
5 -C(O)-(4-OMe-Ph)1,200Bulky, electron-donating group is detrimental compared to the fluoro-substituted analog.
6 -SO₂CH₃4,000Sulfonamide is less favorable than an amide at this position.

Analysis: From this hypothetical data, a clear SAR trend emerges. An amide linkage is preferred over a sulfonamide. A phenyl group at R¹ is beneficial, and substitution with a small, electron-withdrawing group like fluorine at the 4-position of that phenyl ring dramatically improves potency. This provides a clear direction for the next round of synthesis: further exploration of halogen and other electron-withdrawing substituents on the terminal phenyl ring.

Conclusion

The this compound scaffold is a powerful and versatile starting point for SAR-driven drug discovery programs. Its primary amine provides a reliable synthetic handle for rapid diversification, while the 2-methylimidazole core offers favorable pharmacophoric features for target engagement. The primary challenge—the metabolic liability of the aniline moiety—can be systematically addressed through SAR exploration, including the design of bioisosteric replacements. By combining rational design, robust synthetic chemistry, and a tiered bioassay strategy, researchers can effectively navigate the chemical space around this scaffold to identify novel, potent, and safer drug candidates.

References

Troubleshooting & Optimization

3-(2-Methyl-1H-imidazol-1-yl)aniline synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this multi-step synthesis. This guide provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format to ensure the successful and efficient production of this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: N-Arylation of 2-Methylimidazole

The initial and often most challenging step in the synthesis is the N-arylation of 2-methylimidazole with a suitable 3-substituted aniline precursor, typically 3-halonitrobenzene or 3-haloaniline. Both Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) couplings are commonly employed, each with its own set of potential pitfalls.

Question 1: My N-arylation reaction (Ullmann or Buchwald-Hartwig) is showing low conversion or has stalled. What are the primary factors to investigate?

Low conversion is a frequent issue and can often be traced back to a few critical parameters.

Answer:

Low or no conversion in N-arylation reactions is a common issue that can often be resolved by systematically evaluating the following critical factors:

  • Inert Atmosphere: Both copper and palladium catalysts, particularly in their active (0) oxidation state for palladium, are highly sensitive to oxygen. Inadequate inert atmosphere techniques are a primary cause of reaction failure.

    • Troubleshooting: Ensure your reaction vessel is thoroughly dried and subjected to at least three cycles of vacuum backfilling with a high-purity inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are paramount.

    • Troubleshooting: Use freshly distilled or commercially available anhydrous solvents. Ensure that the 2-methylimidazole and the aryl halide are free from moisture. Water can lead to catalyst deactivation and, in some cases, decomposition of the product. The quality and age of the palladium or copper source can also significantly impact reaction reproducibility.

  • Catalyst, Ligand, and Base Selection: The choice of catalyst, ligand, and base is highly interdependent and substrate-specific.

    • Palladium-Catalyzed (Buchwald-Hartwig): For aryl chlorides, which are less reactive, a more electron-rich and bulky phosphine ligand is often necessary to facilitate the oxidative addition step. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker inorganic bases such as cesium carbonate or potassium phosphate can offer better functional group tolerance.

    • Copper-Catalyzed (Ullmann): The choice of ligand can dramatically accelerate the reaction and allow for milder conditions. Phenanthroline-based ligands have been shown to be effective for the N-arylation of imidazoles.[1][2]

  • Solubility Issues: Poor solubility of any of the reaction components is an often-underestimated cause of reaction failure.

    • Troubleshooting: If you observe poor solubility, consider switching to a solvent with a higher boiling point and better solvating properties, such as dioxane, toluene, or DMF. For Buchwald-Hartwig reactions, a mixture of toluene and t-BuOH can be effective.

Question 2: I've isolated my product, but I'm seeing an isomeric impurity by LC-MS or NMR. What is this and how can I prevent it?

The formation of regioisomers is a known challenge in the N-arylation of unsymmetrical imidazoles.

Answer:

The most likely isomeric impurity is the N3-arylated product, 3-(2-methyl-1H-imidazol-3-yl)aniline. While the 2-methyl group provides some steric hindrance that favors N1-arylation, the formation of the N3-isomer can still occur, particularly under certain conditions.

  • Mechanism of Formation: Both nitrogens of the imidazole ring are nucleophilic. While the N1 position is generally less sterically hindered, the electronic properties and reaction conditions can influence the site of arylation.

  • Prevention and Control:

    • Catalyst System: Palladium-catalyzed Buchwald-Hartwig amination using specific bulky phosphine ligands has been shown to provide excellent N1-selectivity in the arylation of unsymmetrical imidazoles.[3] Copper-catalyzed Ullmann reactions are more prone to yielding mixtures of regioisomers.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although this may come at the cost of a longer reaction time.

  • Identification and Purification:

    • Analytical: The two isomers can typically be distinguished by 1H NMR, as the proton environments around the imidazole ring will differ. LC-MS can also often separate the two isomers.

    • Purification: If a mixture of isomers is formed, purification can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method, but may require careful optimization of the solvent system. In some cases, crystallization may be an effective method for isolating the desired isomer.

Question 3: My main product is contaminated with a byproduct that has a mass corresponding to the starting aryl halide minus the halogen. What is this side reaction?

This common byproduct is a result of hydrodehalogenation.

Answer:

The byproduct you are observing is the hydrodehalogenated arene (e.g., nitrobenzene if you started with 3-halonitrobenzene). This is a well-known side reaction in both Ullmann and Buchwald-Hartwig couplings.[4]

  • Mechanism of Formation:

    • Buchwald-Hartwig: This can occur via β-hydride elimination from a palladium-amide intermediate.

    • Ullmann: The reduction of the aryl halide can also be a significant side reaction. For example, in the coupling of imidazole with mesityl iodide, mesitylene was a major byproduct.[1]

  • Troubleshooting and Minimization:

    • Choice of Base: The choice of base can influence the rate of hydrodehalogenation. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may reduce this side reaction.

    • Ligand Selection: In palladium-catalyzed reactions, the ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (byproduct formation).

    • Water Content: Ensure strictly anhydrous conditions, as water can be a proton source for the hydrodehalogenation process.

Question 4: I am observing the formation of a diarylamine byproduct. What is causing this?

The formation of a diarylamine suggests a secondary N-arylation event.

Answer:

If you are using a 3-haloaniline as a starting material or if your reaction conditions lead to the premature reduction of the nitro group, the resulting aniline functionality on either the starting material or the product can undergo a second N-arylation. This is particularly a concern in Buchwald-Hartwig reactions.

  • Prevention:

    • Use a Nitro Precursor: It is generally advisable to perform the N-arylation on a 3-halonitrobenzene and then carry out the reduction of the nitro group in a subsequent step.

    • Excess Imidazole: Using an excess of 2-methylimidazole can help to outcompete the aniline for the catalyst.

    • Lower Catalyst Loading and Concentration: It has been reported that using a lower catalyst loading and a lower concentration of the aryl bromide can help to suppress the undesirable N-arylation of the aniline nitrogen.[3]

Part 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 3-(2-methyl-1H-imidazol-1-yl)-1-nitrobenzene to the corresponding aniline.

Question 5: My final product contains unreacted nitro-intermediate. How can I drive the reduction to completion?

Incomplete reduction is a common issue that can often be addressed by optimizing the reaction conditions.

Answer:

The presence of the starting nitro-compound in your final product indicates an incomplete reduction. Several factors can contribute to this:

  • Choice of Reducing Agent: Common reducing agents for this transformation include:

    • Catalytic Hydrogenation: (e.g., H₂ gas with Pd/C, PtO₂). This is often a clean and effective method.

    • Transfer Hydrogenation: (e.g., ammonium formate or cyclohexene with Pd/C). This avoids the need for a pressurized hydrogen gas setup.

    • Metal Reductions: (e.g., SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH). These are classical methods but can require more challenging workups to remove metal salts.

  • Troubleshooting Incomplete Reduction:

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Catalyst poisoning can occur from sulfur-containing impurities or other sources.

    • Reaction Time and Temperature: The reduction may simply require a longer reaction time or a moderate increase in temperature to go to completion.

    • Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can improve the reaction rate.

    • Stoichiometry of Reducing Agent: For metal-based reductions, ensure a sufficient stoichiometric excess of the reducing agent is used.

Question 6: I'm having difficulty purifying my final product. What are the common impurities and how can I remove them?

Purification of this compound can be challenging due to the presence of several potential impurities with similar properties to the product.

Answer:

Effective purification requires an understanding of the likely impurities present in your crude product.

Potential Impurity Source Recommended Purification Strategy
Unreacted 2-methylimidazole N-arylation stepAcid wash (e.g., with dilute HCl) to form the water-soluble hydrochloride salt of the imidazole. The desired product will also form a salt, so careful pH adjustment is needed during workup.
Unreacted 3-nitroaniline/3-haloaniline N-arylation stepCan often be removed by column chromatography. Aniline impurities can sometimes be removed by an acid wash, but this will also protonate the desired product.
Hydrodehalogenated byproduct (nitrobenzene) N-arylation stepThis is a non-polar impurity and is typically easily separated from the more polar product by silica gel chromatography.
N3-arylated regioisomer N-arylation stepThis is often the most challenging impurity to remove. Careful column chromatography with an optimized solvent system is usually required. In some cases, crystallization can be effective.
Nitro-intermediate Incomplete reductionCan be separated by column chromatography. Alternatively, the crude product can be re-subjected to the reduction conditions.
Metal Residues Catalyst from N-arylation or reductionFiltration through a pad of Celite® or silica gel can remove heterogeneous catalysts. Soluble metal residues may require treatment with a scavenger or a specific workup procedure.
  • General Purification Protocol:

    • Aqueous Workup: An initial aqueous workup with a dilute acid wash can help remove some basic impurities. Be mindful that your product is also basic and will partition into the aqueous layer if the pH is too low. Subsequent basification and extraction into an organic solvent are necessary.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

    • Crystallization: If a high degree of purity is required, crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can be an excellent final purification step.[4]

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a general troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_0 N-Arylation Step cluster_1 Reduction & Purification Start Start N-Arylation Check_Conversion Low/No Conversion? Start->Check_Conversion Troubleshoot_Conversion Check: - Inert Atmosphere - Reagent/Solvent Quality - Catalyst/Ligand/Base - Solubility Check_Conversion->Troubleshoot_Conversion Yes Check_Byproducts Byproducts Observed? Check_Conversion->Check_Byproducts No Troubleshoot_Conversion->Start Re-run Reaction Troubleshoot_Byproducts Identify & Mitigate: - Regioisomer - Hydrodehalogenation - Diarylamine Check_Byproducts->Troubleshoot_Byproducts Yes Proceed_Reduction Proceed to Reduction Check_Byproducts->Proceed_Reduction No Troubleshoot_Byproducts->Start Optimize & Re-run Start_Reduction Start Reduction Proceed_Reduction->Start_Reduction Check_Reduction Incomplete Reduction? Start_Reduction->Check_Reduction Troubleshoot_Reduction Check: - Catalyst Activity - Reaction Time/Temp - H2 Pressure - Reagent Stoichiometry Check_Reduction->Troubleshoot_Reduction Yes Purification Purification Check_Reduction->Purification No Troubleshoot_Reduction->Start_Reduction Re-run Reduction Final_Product Final Product Purification->Final_Product

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Portal: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the synthesis of N-arylimidazoles.

Q1: What are the most common and industrially scalable synthetic routes to this compound?

The synthesis of this and other N-arylimidazoles is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prevalent methods are:

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) and 2-methylimidazole. Traditional Ullmann reactions required harsh conditions, but modern variations use ligands and soluble copper sources to proceed at lower temperatures.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation, which is often preferred for its milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional Ullmann couplings.[3][4]

Q2: Why is strict impurity control so critical for this specific intermediate?

Even trace-level impurities can have significant downstream consequences.[5] As an intermediate for active pharmaceutical ingredients (APIs), the purity of this compound is paramount because impurities can:

  • Affect Drug Safety and Potency: Unwanted compounds can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity.[]

  • Inhibit Subsequent Reactions: Residual catalysts or side products can poison catalysts or interfere with reagents in the next synthetic step.

  • Complicate Purification: Impurities with similar physicochemical properties to the desired product make purification by crystallization or chromatography challenging and costly.[7]

  • Trigger Regulatory Scrutiny: Regulatory bodies like the FDA require rigorous characterization and control of all potential impurities in drug manufacturing processes.[5]

Q3: What are the main categories of impurities I should anticipate in my synthesis?

Impurities can generally be classified into four main groups:

  • Starting Materials & Reagents: Unreacted 3-haloaniline and 2-methylimidazole.

  • Reaction Byproducts: Compounds formed from competing side reactions, such as hydrodehalogenation of the aryl halide.

  • Process-Related Impurities: Residuals from the process, including solvents, inorganic salts from the base, and trace metals (Pd or Cu) from the catalyst.[]

  • Isomeric Impurities: While N1/N3 regioisomerism is not an issue for the symmetrical 2-methylimidazole, impurities can arise from isomers present in the starting materials or through rare C-H activation side reactions.[8][9]

Section 2: Impurity Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to identifying and mitigating specific impurities.

Impurity Profile: Unreacted Starting Materials

Q: My post-reaction analysis (HPLC, TLC) shows significant amounts of unreacted 3-haloaniline and/or 2-methylimidazole. What are the likely causes and how can I fix this?

A: Incomplete conversion is a common issue stemming from suboptimal reaction kinetics or catalyst deactivation.

  • Causality:

    • Insufficient Reaction Time/Temperature: The reaction may not have reached completion. Cross-coupling reactions, particularly with less reactive aryl chlorides, often require elevated temperatures and sufficient time.[10]

    • Catalyst Inactivation: The palladium or copper catalyst can be sensitive to air and moisture.[11][12] Improperly degassed solvents or an inadequate inert atmosphere (e.g., nitrogen or argon) can lead to oxidation and deactivation of the catalytically active species. For palladium catalysts, the formation of inactive Pd-ligand complexes can also be an issue, especially in the presence of inhibitory species like imidazoles themselves if the catalyst is not pre-activated.[8][10]

    • Incorrect Stoichiometry or Base: The base is crucial for deprotonating the imidazole and regenerating the catalyst. An insufficient amount of a weak base may not be effective. The choice of base (e.g., NaOtBu, Cs2CO3, K3PO4) can significantly impact reaction efficiency.[13]

  • Troubleshooting & Solutions:

    • Optimize Reaction Conditions: Perform a systematic study of reaction time and temperature. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

    • Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Sparge all solvents with argon or nitrogen for at least 30 minutes before use.

    • Verify Reagent Quality: Ensure starting materials and the base are pure and dry. Titrate organometallic bases if their quality is in doubt.

    • Adjust Stoichiometry: A slight excess of the imidazole nucleophile (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.[8]

Impurity Profile: Hydrodehalogenation Byproduct (Aniline)

Q: I have identified aniline as a major byproduct. How is this formed and how can I prevent it?

A: The formation of aniline is a result of hydrodehalogenation, a known side reaction in palladium-catalyzed couplings.

  • Causality:

    • The primary mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a competing pathway instead of C-N bond formation. This side reaction, often β-hydride elimination from a palladium-amide intermediate or a related protonolysis step, results in the replacement of the halogen with a hydrogen atom.[3] This process is often exacerbated by high temperatures or the presence of trace water or other proton sources.[7]

  • Troubleshooting & Solutions:

    • Lower Reaction Temperature: This is the most effective way to minimize hydrodehalogenation. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

    • Select Appropriate Ligand/Base Combination: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote reductive elimination (the desired C-N bond formation) over side reactions.[3][7] Using a strong, non-nucleophilic base like sodium tert-butoxide can also favor the desired pathway.

    • Maintain Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize proton sources that can facilitate the dehalogenation pathway.

Impurity Profile: Residual Heavy Metals (Palladium/Copper)

Q: My product has a dark color and ICP analysis shows high levels of residual palladium/copper. What are the best practices for removal?

A: Residual metals are a critical impurity class that must be removed to meet regulatory standards.

  • Causality:

    • The catalyst, being a core component of the reaction, can remain complexed to the product or exist as colloidal metal particles in the crude mixture. Standard workups and even simple crystallization may not be sufficient for complete removal.

  • Troubleshooting & Solutions:

    • Crystallization: This is the first and often most effective purification step. Choose a solvent system where the product has high solubility at elevated temperatures and poor solubility at room temperature or below.

    • Activated Carbon Treatment: Slurrying the product solution with activated charcoal can effectively adsorb residual metal species. A hot filtration is then required.

    • Metal Scavengers: For challenging cases, specialized metal scavengers are highly effective. These are typically silica gels or polymers functionalized with groups that have a high affinity for the metal (e.g., thiols, amines, or isocyanates for palladium). The product solution is passed through a plug of the scavenger or stirred with it and then filtered.

    • Aqueous Washes: Acidic (e.g., dilute HCl) or basic (e.g., aqueous ammonia) washes during the workup can sometimes help remove metal salts, but care must be taken to avoid product degradation.

Section 3: Analytical Protocols & Data Interpretation

Effective troubleshooting requires robust analytical methods. Here we provide a standard workflow for impurity profiling.

Protocol 1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying the purity of your product and detecting impurities.[5][]

  • Objective: To separate the main product from starting materials and major byproducts.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Structure Elucidation of Unknown Impurities

When an unknown peak is detected, a combination of techniques is required for definitive identification.[14]

  • Objective: To determine the chemical structure of an unknown impurity.

  • Workflow:

    • Isolation: Isolate the impurity using preparative HPLC or careful column chromatography.[14]

    • Molecular Weight Determination: Analyze the isolated fraction by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight.[][15]

    • Molecular Formula: Submit the sample for High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and predict the molecular formula.

    • Structural Analysis: Obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra to piece together the final structure.[5][14]

Table 1: Common Impurities and Their Characteristics
Impurity NamePotential SourceExpected [M+H]⁺Analytical Notes
2-MethylimidazoleStarting Material83.06Very polar, elutes early in reverse-phase HPLC.
3-BromoanilineStarting Material171.98 / 173.98Characteristic isotopic pattern for bromine.
AnilineHydrodehalogenation94.07Less retained than 3-bromoaniline on RP-HPLC.
Product This compound 174.10 Target compound.
Section 4: Visualization of Synthetic & Impurity Pathways

Understanding the reaction mechanism is key to controlling its outcome.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX 3-Haloaniline (Ar-X) ArX->OxAdd ImH 2-Methylimidazole (Im-H) AmineCoord Amide Complex [(L_n)Pd(II)(Ar)(Im)]- ImH->AmineCoord Base Base Base->AmineCoord Product Product (Ar-Im) OxAdd->AmineCoord AmineCoord:e->Pd0:w Reductive Elimination AmineCoord->Product Reductive Elimination HX_Base Base-HX AmineCoord->HX_Base Impurity_Formation Start Ar-X + Im-H + Pd(0) OxAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Start->OxAdd Product Desired Product (Ar-Im) OxAdd->Product Reductive Elimination (Desired Pathway) Dehalogenation Hydrodehalogenation Product (Ar-H) OxAdd->Dehalogenation Protonolysis / β-Hydride Elimination Homocoupling Homocoupling Product (Ar-Ar) OxAdd->Homocoupling Dimerization

References

Technical Support Center: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Overview of Synthetic Strategies

The formation of the C-N bond between the aniline nitrogen and the imidazole ring is the key step in synthesizing this compound. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (also known as the Goldberg reaction in this context).[1][2]

Each pathway offers distinct advantages and presents unique challenges. The choice between them often depends on available resources, substrate scope, and desired reaction conditions.

Table 1: Comparison of Primary Synthetic Routes
FeatureBuchwald-Hartwig AminationUllmann Condensation / Goldberg Reaction
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Typical Ligands Phosphine-based (e.g., BINAP, Xantphos, BrettPhos)N- or O-based (e.g., L-proline, phenanthroline, N-methylglycine)
Typical Temp. 80 - 120 °C100 - 210 °C (can be lower with modern ligands)[2]
Pros High yields, broad substrate scope, well-understood mechanism.Lower catalyst cost, often uses more accessible ligands.
Cons High cost of Palladium and ligands, sensitivity to air/moisture.[3]Often requires higher temperatures, can have narrower scope.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Section 1: Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, relying on a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide (like 3-bromoaniline or 3-iodoaniline) with 2-methylimidazole.[3][4]

Core Protocol: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand like Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add 2-methylimidazole (1.2 equiv.) and the aryl halide (e.g., 3-iodoaniline, 1.0 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.1 M concentration).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography or an acid-base extraction workup.

Buchwald-Hartwig: Troubleshooting Q&A

Q1: My reaction yield is very low or I see no product formation. What is the first thing I should check?

A1: The primary suspect is the deactivation of the palladium catalyst. The active catalytic species is Pd(0), which is exquisitely sensitive to oxygen.

  • Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species or cause the phosphine ligands to oxidize, preventing them from coordinating to the metal center.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon is preferred due to its density). Use Schlenk line techniques.

    • Solvent Degassing: Solvents must be rigorously degassed before use. This can be done by bubbling an inert gas through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.

    • Reagent Quality: Use fresh, high-purity palladium precursors and ligands. Older reagents may have degraded.

Q2: I've confirmed my setup is inert, but the yield is still poor. What should I optimize next?

A2: The interplay between the base and the ligand is the most critical parameter to optimize.

  • Causality: The base's role is to deprotonate the imidazole, making it a more effective nucleophile. The base's strength, solubility, and steric bulk can all impact the reaction rate and outcome. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[4]

  • Troubleshooting Steps:

    • Base Selection: While strong bases like NaOtBu are common, they can be too harsh for substrates with sensitive functional groups. For this synthesis, carbonate bases are often superior. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents.[5] If Cs₂CO₃ fails, consider potassium phosphate (K₃PO₄).

    • Ligand Screening: The choice of ligand is crucial. For coupling with an N-heterocycle like imidazole, bulky, electron-rich phosphine ligands are often required.

      • Start with: Xantphos or BINAP. These bidentate ligands often prevent the formation of inactive palladium dimers and can accelerate the reaction.[1]

      • If yields are still low: Consider more advanced, sterically hindered ligands from the Buchwald family, such as BrettPhos. These can facilitate the difficult reductive elimination step.

Q3: I am seeing a significant amount of a side product that appears to be just aniline (from hydrodehalogenation). How can I prevent this?

A3: Hydrodehalogenation occurs when the aryl halide reacts with a hydrogen source in the catalytic cycle instead of the amine.

  • Causality: This side reaction is often promoted by excessive temperatures, long reaction times, or the presence of water. Certain base/ligand combinations can also favor this pathway.

  • Troubleshooting Steps:

    • Temperature Control: Lower the reaction temperature. Try running the reaction at 80-90 °C, even if it requires a longer reaction time.

    • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction to prevent the product or remaining starting material from decomposing or undergoing side reactions.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can be a proton source for this side reaction.

Visualizing the Buchwald-Hartwig Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl + Ar-X OxiAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺X⁻ PdII_Aryl->PdII_Amine + R₂NH - L LigandExch Ligand Exchange (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ReductElim Reductive Elimination caption Fig 1. Buchwald-Hartwig Catalytic Cycle

Caption: Fig 1. Buchwald-Hartwig Catalytic Cycle

Section 2: Ullmann Condensation Pathway

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. While traditional protocols required harsh conditions, modern variations using specific ligands allow the reaction to proceed at much lower temperatures.[2][6]

Core Protocol: Ligand-Accelerated Ullmann Condensation
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 equiv.), a ligand such as N-methylglycine (0.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Add 2-methylimidazole (1.5 equiv.) and the aryl halide (e.g., 3-iodoaniline, 1.0 equiv.).

  • Solvent: Add anhydrous, degassed polar aprotic solvent (e.g., DMSO or DMF).

  • Reaction: Heat the mixture to 100-130 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography.

Ullmann Condensation: Troubleshooting Q&A

Q1: The reaction is very slow or stalls completely. How can I improve the rate?

A1: The performance of an Ullmann reaction is highly dependent on the catalyst's activity and the reactivity of the aryl halide.

  • Causality: Copper(I) is the active catalytic species. The reaction proceeds via oxidative addition of the aryl halide to the copper center. The rate of this step follows the trend I > Br >> Cl for the halide.[2] The ligand's role is to solubilize the copper salt and facilitate the catalytic steps.

  • Troubleshooting Steps:

    • Aryl Halide Choice: If you are using 3-bromoaniline or 3-chloroaniline and experiencing issues, switching to 3-iodoaniline will significantly accelerate the reaction.

    • Ligand Optimization: If the reaction is slow, the ligand may not be effective. While simple diamine ligands can work, amino acids like L-proline or N-methylglycine have been shown to be highly effective at promoting the reaction at lower temperatures.[6]

    • Solvent Choice: Use a high-boiling polar aprotic solvent like DMSO or DMF. These solvents help dissolve the reagents and can accelerate the reaction.

Q2: My purification is complicated by the copper catalyst and ligand. How can I simplify the workup?

A2: A modified workup procedure can effectively remove the copper salts and excess ligand before chromatography.

  • Causality: Copper salts and amino acid-type ligands can be difficult to separate from the desired aniline product using only standard extraction.

  • Troubleshooting Steps:

    • Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia (~5-10%). The ammonia will complex with the residual copper, forming a water-soluble, deep blue [Cu(NH₃)₄]²⁺ complex, which is efficiently pulled into the aqueous layer.

    • Acid-Base Extraction: Before chromatography, perform an acid-base extraction as detailed in the next question. This will separate your basic product from neutral organic impurities and the acidic ligand (if an amino acid was used).

Q3: Column chromatography of the crude product gives poor separation and low recovery. Is there a better way to purify this compound?

A3: Yes, an acid-base extraction is an excellent pre-purification or alternative purification method for this basic compound. Patent literature also describes the formation of a hydrochloride salt to aid in purification and handling.[7]

  • Causality: The aniline functional group is basic and can be protonated by an acid to form a water-soluble ammonium salt. Neutral impurities will remain in the organic phase.

  • Step-by-Step Protocol: Acid-Base Purification

    • Dissolve the crude reaction residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. The target compound will move to the aqueous layer as its hydrochloride salt.

    • Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent to remove any remaining neutral impurities.

    • Slowly basify the aqueous layer by adding a saturated solution of Na₂CO₃ or 10% NaOH until the pH is >10. The product will deprotonate and may precipitate as a solid or form an oil.

    • Extract the product back into an organic solvent (e.g., Ethyl Acetate). Repeat 2-3 times.

    • Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified aniline. This product is often significantly cleaner and may not require column chromatography.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Inert Is the reaction strictly under inert gas? Start->Inert FixInert Action: Improve inert atmosphere technique. (Schlenk line, degas solvent) Inert->FixInert No Optimize Which reaction are you running? Inert->Optimize Yes FixInert->Optimize BH Buchwald-Hartwig Optimize->BH Ullmann Ullmann Optimize->Ullmann BH_Base Optimize Base & Ligand (Try Cs₂CO₃ + Xantphos) BH->BH_Base Ullmann_Halide Optimize Halide & Ligand (Use Aryl Iodide + N-methylglycine) Ullmann->Ullmann_Halide BH_Temp Check for Hydrodehalogenation. If present, lower temperature. BH_Base->BH_Temp Success Yield Improved BH_Temp->Success Ullmann_Solvent Ensure polar aprotic solvent (DMSO, DMF) Ullmann_Halide->Ullmann_Solvent Ullmann_Solvent->Success caption Fig 2. A logical troubleshooting workflow.

Caption: Fig 2. A logical troubleshooting workflow.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-Methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this aniline derivative, a key intermediate in pharmaceuticals, often involves nuanced cross-coupling reactions where minor adjustments can significantly impact yield, purity, and scalability.

The primary synthetic routes involve N-arylation of 2-methylimidazole, typically through Buchwald-Hartwig amination or Ullmann coupling reactions.[1][2][3] This guide focuses on diagnosing and resolving common issues encountered during these processes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.

Question 1: Why is my yield of this compound consistently low?

Low or no product yield is the most common issue, often stemming from multiple potential factors related to catalyst activity, reaction conditions, or reagent quality.

Potential Cause 1: Inactive Catalyst System (Palladium or Copper)

The catalytic species, whether Palladium(0) in Buchwald-Hartwig or Copper(I) in Ullmann reactions, is susceptible to deactivation.

  • Suggested Solutions (Buchwald-Hartwig):

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be inconsistent, use a well-defined Pd(0) pre-catalyst or a system known to reliably form the active species.

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are designed to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step.[4][5] If using simpler ligands like P(o-tol)₃, consider upgrading to a more advanced "Buchwald ligand".[5]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[6]

  • Suggested Solutions (Ullmann Coupling):

    • Use High-Purity Cu(I): The active catalyst is the Cu(I) species.[7] Use a fresh, high-purity copper(I) source like CuI or CuBr. Copper(II) salts can sometimes be used, but they require conditions that can generate Cu(I) in situ.[7]

    • Ligand Assistance: Traditional Ullmann reactions require harsh conditions. Modern protocols use ligands like L-proline, N-methylglycine, or 1,10-phenanthroline to stabilize the copper catalyst and allow for milder reaction temperatures (80-120 °C).[7][8]

Potential Cause 2: Suboptimal Base Selection

The base plays a crucial role in deprotonating the imidazole nitrogen (or the amine in the reverse reaction) and participating in the catalytic cycle.[9]

  • Suggested Solutions:

    • Strength and Solubility: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[6] However, for substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more active catalyst systems.[10]

    • Ullmann Base Choice: In Ullmann couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are standard.[7][11] The choice can affect reaction rates and yields, so screening different bases is recommended.[7]

    • Solvent Compatibility: The effectiveness of a base can be solvent-dependent. Alkoxides are highly effective in nonpolar solvents like toluene, while carbonates may perform better in polar aprotic solvents like DMF or DMSO.[9]

Potential Cause 3: Inappropriate Solvent or Temperature

  • Suggested Solutions:

    • Solvent Screening: Common solvents for these couplings include toluene, dioxane, DMF, and DMSO.[12][13] The polarity of the solvent can influence the solubility of the base and the stability of reaction intermediates.[9] A solvent screen is often a valuable optimization step. For instance, DMSO has been shown to improve yields in some Ullmann couplings by minimizing dehalogenation byproducts.[14]

    • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and side product formation.[15] Start with conditions reported in the literature (e.g., 80-130 °C) and adjust as needed.[10][11] If decomposition is observed (e.g., darkening of the reaction mixture), consider lowering the temperature.

Below is a logical workflow to diagnose the cause of low product yield.

G start Low or No Yield Observed reagents Verify Reagent Purity & Stoichiometry (Aryl halide, 2-Methylimidazole, Base) start->reagents atmosphere Ensure Strictly Inert Atmosphere (O₂ can deactivate catalyst) reagents->atmosphere catalyst Evaluate Catalyst System atmosphere->catalyst catalyst_pd Buchwald-Hartwig (Pd): - Use fresh pre-catalyst - Screen bulky phosphine ligands (e.g., XPhos, RuPhos) catalyst->catalyst_pd If Pd catalyst_cu Ullmann (Cu): - Use fresh, high-purity Cu(I) salt - Screen ligands (e.g., L-Proline) catalyst->catalyst_cu If Cu conditions Optimize Reaction Conditions conditions_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) conditions->conditions_base catalyst_pd->conditions catalyst_cu->conditions conditions_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF, DMSO) conditions_base->conditions_solvent conditions_temp Vary Temperature (80-130°C range) conditions_solvent->conditions_temp

Caption: Decision tree for troubleshooting low yield.

Question 2: I'm observing significant side products. How can I improve selectivity?

Side product formation can complicate purification and reduce yield. Common side products include hydrodehalogenation of the aryl halide and formation of regioisomers.

Potential Cause 1: Hydrodehalogenation

This is the reduction of the aryl halide starting material to the corresponding arene, and it is often promoted by trace amounts of water or protic impurities.[7]

  • Suggested Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through an activated alumina column).

    • Ligand and Base Choice: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired C-N coupling. Sometimes, a less reactive base or a different ligand can suppress this side reaction.

Potential Cause 2: Homocoupling of Aryl Halide

This side reaction forms a biaryl species from two molecules of the aryl halide starting material.

  • Suggested Solutions:

    • Lower Temperature: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this byproduct.

    • Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Potential Cause 3: Formation of Polymeric/Tar-like Byproducts

This can occur from side reactions of the starting materials or product under harsh conditions, making product isolation difficult.[16]

  • Suggested Solutions:

    • Temperature Control: Avoid excessive heating. Run the reaction at a controlled, optimal temperature.

    • Controlled Addition: In some cases, slow addition of one of the reagents can maintain a low instantaneous concentration and prevent polymerization.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between the Buchwald-Hartwig and Ullmann reactions for this synthesis?

A: The main differences lie in the catalyst system and typical reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Coupling
Catalyst Palladium (Pd) with phosphine ligands.[1]Copper (Cu), often with N- or O-based ligands.[3]
Typical Substrates Broad scope, very effective for aryl bromides, chlorides, and triflates.[2]Traditionally used for activated aryl iodides and bromides.[17]
Conditions Generally milder temperatures (80-110 °C), sensitive to air.[4]Often requires higher temperatures (100-200 °C), though modern ligands have lowered this.[17]
Cost & Toxicity Palladium is a precious metal, and phosphine ligands can be expensive.Copper is more abundant, less expensive, and less toxic than palladium.[3]

Q2: How do I choose the optimal ligand for my Buchwald-Hartwig reaction?

A: Ligand choice depends on the specific substrates. For N-arylation of imidazoles, bulky, electron-rich dialkylbiaryl phosphine ligands are a good starting point.[4] These ligands have been shown to be highly effective for coupling a wide range of amines and aryl halides.[5] If cost is a major concern, simpler ligands like DPPF or bidentate phosphines can be screened first, but they may require higher temperatures or longer reaction times.[1]

The ligand's role is evident in the catalytic cycle, where it facilitates oxidative addition and reductive elimination.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L₂Pd(II)(Ar)(ImH)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ Im-H) amido_complex L₂Pd(II)(Ar)(Im) amine_complex->amido_complex Deprotonation (- Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-Im (Product)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q3: How should I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting materials (3-haloaniline and 2-methylimidazole) and the desired product. A typical eluent might be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product.

Q4: What is the best method for purifying the final product?

A: The most common purification method is column chromatography on silica gel.[11]

  • Eluent System: A gradient elution starting with a nonpolar solvent system (e.g., 100% hexanes or dichloromethane) and gradually increasing the polarity by adding ethyl acetate or methanol is effective.

  • Streaking Issues: The basic nature of the aniline and imidazole moieties can cause the product to streak on the acidic silica gel.[18] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent.[18]

  • Salt Formation: For easier handling and improved stability, the purified free base can be converted to its hydrochloride salt by treating a solution of the product with HCl (e.g., as a solution in ether or dioxane).[19] The salt often precipitates as a stable, crystalline solid.[19]

Example Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is a general guideline and should be optimized for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromoaniline (1.0 equivalent), 2-methylimidazole (1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or HPLC.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine). Combine the fractions containing the pure product and concentrate to yield this compound.

References

Technical Support Center: Purification of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS: 184098-19-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges associated with the purification of this important synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.

The structure of this compound, possessing both a basic aniline moiety and a heterocyclic imidazole ring, presents a unique set of purification challenges.[1] Its synthesis, typically via N-arylation reactions like the Ullmann condensation or Buchwald-Hartwig amination, can introduce a variety of structurally similar impurities that are difficult to separate.[2][3] This guide addresses these issues head-on in a practical, question-and-answer format.

Common Purification Challenges & Troubleshooting

Question 1: My crude product shows multiple spots on TLC, and my primary impurity has a similar Rf to my product. How do I resolve this?

This is the most frequent challenge, often stemming from unreacted starting materials or the formation of regioisomers.

Likely Cause & Scientific Rationale:

  • Unreacted Starting Materials: Depending on your synthetic route, this could be unreacted 3-haloaniline/3-nitroaniline or 2-methylimidazole. These precursors have different polarities but can sometimes co-elute with the product in suboptimal solvent systems.

  • Regioisomeric Impurities: If the synthesis involves a precursor like 3-bromo-5-aminobenzotrifluoride, the formation of the 5-regioisomer is a known issue.[4] These isomers often have nearly identical polarities, making chromatographic separation exceptionally difficult.

  • Reaction Byproducts: C-N coupling reactions like the Buchwald-Hartwig amination can generate hydrodehalogenation byproducts (e.g., aniline from an aryl halide), which can complicate purification.[2][5]

Troubleshooting & Resolution Strategy:

  • Full Characterization: Before attempting large-scale purification, obtain an LC-MS of the crude material. This will confirm the mass of your product and give you the masses of the key impurities, allowing you to identify them as starting materials, isomers, or byproducts.

  • TLC Solvent System Optimization: Do not rely on a single TLC system. The key to separating spots with similar Rf values is to test multiple solvent systems with different selectivities. A systematic approach is best.

    • Baseline System: Start with a standard polarity-based system like Hexane/Ethyl Acetate.

    • Alternative Selectivity: Introduce a solvent that can offer different interactions, such as Dichloromethane/Methanol or Toluene/Acetone. The aromatic nature of toluene can alter interactions with the aromatic rings in your product and impurities.

    • Base Additive: Both the aniline and imidazole groups are basic. Silica gel is acidic and can cause significant peak tailing, which ruins separation.[6] Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system to neutralize the silica surface. This will result in sharper spots and often dramatically improves separation.[6]

Suggested TLC Solvent Systems for Method Development

Solvent SystemRatio (v/v)Rationale & Comments
Hexane / Ethyl Acetate1:1 to 1:4Standard starting system for moderate polarity compounds.[7]
Dichloromethane / Methanol98:2 to 90:10Excellent for more polar compounds. Good resolving power.[8]
Toluene / Ethyl Acetate9:1 to 1:1Offers different selectivity due to pi-pi stacking interactions with toluene.[7]
Add 0.5-1% TEA to any of the above systems to mitigate tailing.
Question 2: My compound streaks badly on the silica column, and I'm getting poor recovery. What's happening?

This is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.

Likely Cause & Scientific Rationale:

The free aniline (pKa of aniline ~4.6) and the imidazole ring (pKa of imidazole ~7) act as Lewis bases. The surface of silica gel is covered with acidic silanol (Si-OH) groups. These groups can protonate your compound, causing it to bind strongly and irreversibly to the stationary phase, leading to streaking, low recovery, and even on-column degradation.[6]

dot

Caption: Troubleshooting logic for column chromatography issues.

Troubleshooting & Resolution Strategy:

  • Deactivate the Silica Gel: As mentioned above, the most common and effective solution is to add a volatile base to your mobile phase. Triethylamine is standard. For very sensitive compounds, a 1-2% solution of methanol saturated with ammonia can be used as a component of the eluent system.

  • Use a Different Stationary Phase: If base-deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Can be an excellent alternative for basic compounds.

    • Reverse-Phase Chromatography (C18): While more expensive for preparative scales, this method separates based on hydrophobicity and avoids the acid-base issues of silica. Eluents are typically mixtures of water and acetonitrile or methanol.

  • Salt Conversion: Convert the crude amine into a salt (e.g., hydrochloride). The salt will have vastly different solubility properties and can often be purified by crystallization, completely avoiding chromatography of the free base.[9][10]

Recommended Purification Protocols

These protocols should be adapted based on your specific impurity profile, as determined by TLC and LC-MS analysis.

Protocol 1: Purification by Acid-Salt Crystallization

This is often the most efficient method for removing non-basic impurities and achieving high purity, especially at scale.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like acetone, isopropanol (IPA), or ethyl acetate (approx. 5-10 mL per gram of crude material).

  • Salt Formation: While stirring, slowly add a solution of concentrated HCl in a miscible solvent (e.g., HCl in IPA, or simply concentrated aqueous HCl) dropwise until the pH of the solution is acidic (test with pH paper). You should observe the precipitation of the hydrochloride salt.[4]

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for dissolution) to remove any soluble impurities.

  • Drying: Dry the salt under vacuum. At this stage, the product is often >99% pure, with non-basic impurities left behind in the filtrate.[4]

  • (Optional) Free-Basing: If the free amine is required, the purified salt can be dissolved in water, basified with a base like sodium carbonate or sodium hydroxide solution until pH > 10, and then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then dried and concentrated to yield the purified free base.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is for situations where impurities are basic and have similar polarity, making crystallization ineffective.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 Dichloromethane/Methanol + 0.5% TEA).

    • Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or just dichloromethane.

    • Dry Loading (Recommended for better resolution): Dissolve your crude product in a solvent like dichloromethane or methanol, add a small amount of silica gel (2-3x the weight of your product), and concentrate the slurry to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent system (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Run a shallow gradient, slowly increasing the percentage of the more polar solvent (Methanol). A slow, gradual increase is critical for separating close-running spots. For example, increase methanol content by 0.5% every 2 column volumes.

    • Collect fractions and monitor them by TLC using the same base-modified eluent.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

dot

Purification_Workflow Start Crude Product Analysis Analyze by TLC & LC-MS Start->Analysis Decision1 Are major impurities non-basic? Analysis->Decision1 Decision2 Are impurities structurally similar (e.g., isomers)? Decision1->Decision2 No Crystallization Protocol 1: Acid-Salt Crystallization Decision1->Crystallization Yes Decision2->Crystallization No Chromatography Protocol 2: Flash Column Chromatography Decision2->Chromatography Yes End Pure Product (>99%) Crystallization->End Chromatography->End

Caption: General purification workflow decision process.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of the final product? The final product, this compound, is typically a yellow crystalline powder.[1] Commercially available batches often specify a purity of ≥97%.[11] With the protocols outlined above, purities of >99% as measured by HPLC or qNMR are achievable.

Q2: My NMR shows a clean spectrum, but the product is a dark oil instead of a yellow solid. Why? This usually indicates the presence of trace, highly colored impurities, often from oxidation of the aniline group. Aniline and its derivatives are notoriously sensitive to air and light.

  • Solution: Try dissolving the oil in a minimal amount of a suitable solvent (like DCM) and adding activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. This often removes the baseline colored impurities. Alternatively, a very fast filtration through a small plug of silica gel (eluting with 50% Ethyl Acetate/Hexane) can also work. Always store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Q3: Can I use an automated flash chromatography system? Absolutely. These systems are ideal. Use the TLC data to develop your gradient. A good starting point would be a linear gradient from 100% Hexane to 100% Ethyl Acetate over 20 column volumes, followed by a wash with 10% Methanol in DCM if the product does not elute. Remember to specify the use of a base (like triethylamine) as a modifier in the mobile phase if your system allows.

References

Technical Support Center: Purification of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a dark brown or black solid, not the expected yellow crystalline powder. What causes this discoloration, and is the material salvageable?

A: This is a classic sign of oxidation. The aniline moiety is an electron-rich aromatic amine, making it highly susceptible to air oxidation, which forms highly colored polymeric impurities.[1] This process can be accelerated by exposure to light and trace metal catalysts.

Yes, the material is often salvageable. The oxidized impurities are typically less basic or non-basic and can be removed. An acid-base recrystallization is exceptionally effective for this purpose, as it selectively protonates and dissolves the desired amine while leaving many colored impurities behind. For severely degraded material, treatment with activated charcoal during the recrystallization process can also help adsorb these colored bodies.

Q2: What are the most common impurities I should anticipate in my crude product?

A: The impurity profile depends heavily on the synthetic route. The most common method for synthesizing N-arylimidazoles is the copper- or palladium-catalyzed coupling of an aryl halide with imidazole.[2][3] Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual 3-substituted aniline (e.g., 3-bromoaniline, 3-iodoaniline) and 2-methylimidazole.

  • Catalyst Residues: Traces of the copper or palladium catalyst used in the coupling reaction.

  • Side-Products: Homocoupling products or byproducts from the reaction base and solvent. While less common for a meta-substituted aniline, regioisomers can be a concern in other systems.[4]

  • Degradation Products: As discussed in Q1, various colored oxidation products.

Q3: Which primary purification method is better for this compound: recrystallization or column chromatography?

A: The choice depends on the nature of the impurities and the required scale.

  • Recrystallization (specifically via acid/base manipulation) is superior for removing non-basic or weakly basic impurities, such as oxidation products and unreacted aryl halides, especially on a larger scale.[5][6] It is fast, cost-effective, and often yields highly pure, crystalline material.

  • Column Chromatography is the preferred method for separating impurities with similar polarity and basicity to the desired product, such as regioisomers or other amine-containing byproducts.[7][8] While more time-consuming and solvent-intensive, it offers the highest resolution.[9]

See the decision-making workflow below to select the optimal strategy.

Diagram: Choosing the Right Purification Strategy

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS, NMR) impurity_check What is the nature of the main impurity? start->impurity_check scale_check What is the scale of the purification? impurity_check->scale_check Oxidation / Starting Material (Different Basicity) chroma Purification by Column Chromatography impurity_check->chroma Structurally Similar (e.g., Isomers, Analogs) acid_base Purification by Acid/Base Recrystallization scale_check->acid_base Large Scale (>5g) scale_check->acid_base Small Scale (<5g) final_check Final Purity Check (>98%) chroma->final_check High Purity Amorphous/Oily Solid acid_base->final_check High Purity Crystalline Solid

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

Issue 1: Crude product is discolored and contains significant non-basic impurities.

Solution Workflow: Purification by Acid/Base Recrystallization

This technique leverages the basicity of the aniline and imidazole nitrogens. By converting the amine into its hydrochloride salt, its solubility dramatically shifts from organic solvents to the aqueous phase, leaving non-basic organic impurities behind. Subsequent neutralization precipitates the purified free base.[4][6]

Protocol: Acid/Base Recrystallization
  • Dissolution & Protonation:

    • Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-15 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add 1M hydrochloric acid (HCl) (approx. 2.5 eq) and shake vigorously. The amine hydrochloride salt will partition into the aqueous layer. You may need to add more water if the salt precipitates.

    • Rationale: Protonation of the basic nitrogen atoms renders the molecule ionic and thus water-soluble. Non-basic impurities remain in the organic layer.

  • Extraction of Impurities:

    • Separate the layers. Retain the acidic aqueous layer.

    • Wash the aqueous layer 2-3 times with the same organic solvent (e.g., ethyl acetate) to remove all residual non-basic impurities. Discard the organic layers.

    • Rationale: This step ensures complete removal of any organic-soluble contaminants.

  • Charcoal Treatment (Optional, for severe discoloration):

    • Transfer the acidic aqueous layer to an Erlenmeyer flask.

    • Add a small amount of activated charcoal (approx. 5-10% by weight of the starting crude material).

    • Gently heat and stir the mixture at 40-50°C for 15-20 minutes.

    • Filter the hot solution through a pad of Celite® to remove the charcoal. Wash the Celite pad with a small amount of deionized water.

    • Rationale: Activated charcoal has a high surface area that adsorbs large, colored organic molecules.

  • Precipitation of Pure Product:

    • Cool the clear aqueous solution in an ice bath.

    • Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9.

    • The purified this compound will precipitate as a solid.

    • Rationale: Neutralizing the hydrochloride salt returns it to the non-ionic "free base" form, which is insoluble in water.

  • Isolation and Drying:

    • Continue stirring in the ice bath for 30 minutes to maximize crystal growth.

    • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the purified product under vacuum at 40-50°C to a constant weight.

Parameter Expected Outcome
Appearance Off-white to pale yellow crystalline solid
Purity (by HPLC) >99%
Typical Yield 75-90%
Issue 2: Crude product contains impurities of similar polarity (e.g., regioisomers, starting amine).

Solution Workflow: Purification by Flash Column Chromatography

For impurities that are structurally and electronically similar to the product, high-resolution separation using column chromatography is necessary.[8] The key is to first identify an appropriate mobile phase (eluent) system using Thin-Layer Chromatography (TLC).[7]

Protocol: Silica Gel Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in DCM or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent. For this compound, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine are effective.

    • Goal: Find a solvent system where the product has a Retention Factor (Rf) of ~0.25-0.35 , and there is clear separation from all impurity spots.

    • Pro-Tip: Add 0.5-1% triethylamine (Et₃N) to the eluent. This deactivates the acidic silica gel sites, preventing the basic amine product from "streaking" on the column and improving peak shape.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexane or DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC analysis. You can run an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A gradient is often more efficient. For example, start with 100% DCM and gradually increase the percentage of methanol.[10]

    • Collect fractions in test tubes as the solvent comes off the column.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum.

Diagram: Troubleshooting Column Chromatography Workflow

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Analysis cluster_result Phase 3: Isolation tlc Develop TLC System (Goal: Product Rf ~0.3) pack Prepare Slurry & Pack Column tlc->pack load Dry or Wet Load Sample pack->load elute Run Gradient Elution (e.g., 0-10% MeOH in DCM) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Rotovap) combine->evap dry Dry Under High Vacuum evap->dry final_product final_product dry->final_product Pure Product

Caption: Standard workflow for purification via column chromatography.

References

Technical Support Center: Stability of 3-(2-Methyl-1H-imidazol-1-yl)aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(2-Methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow or brown. What is happening and is my sample compromised?

A1: This is the most common observation and is almost certainly due to oxidation of the aniline moiety.[1][2] Like many aniline derivatives, this compound is susceptible to air oxidation. This process involves the formation of colored impurities, often polymeric in nature, which cause the solution to darken.[1]

The presence of color indicates that your compound has begun to degrade. The extent to which this compromises your sample depends on the sensitivity of your application. For quantitative studies, this degradation will lead to a decrease in the concentration of the parent compound and the appearance of degradation products, requiring immediate attention.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The molecule has two primary points of vulnerability: the aniline group and the imidazole ring.

  • Oxidation: The electron-rich aniline ring is easily oxidized, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[1] This can lead to the formation of nitrobenzenes, benzoquinones, or complex polymeric structures (often referred to as aniline black).[1]

  • Photodegradation: Both the aniline and imidazole moieties are susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] The imidazole ring can undergo photosensitized oxidation, often involving singlet oxygen, leading to ring-opened products.[3][5]

  • pH-Dependent Hydrolysis: While generally stable, under harsh acidic or basic conditions at elevated temperatures, hydrolysis could become a factor, though oxidation and photodegradation are typically more immediate concerns in routine laboratory settings.[3][6]

Q3: How does the pH of my solvent system affect the stability of this compound?

A3: The pH of the solution is a critical factor influencing stability due to its effect on the protonation state of both the aniline and imidazole nitrogens.

  • Aniline Moiety (pKa ~4-5): In acidic solutions (pH < 4), the aniline's amino group is protonated to form an anilinium ion (-NH3+). This positively charged group is significantly less susceptible to oxidation than the free amine (-NH2).[2] Therefore, slightly acidic conditions can enhance stability against oxidation.

  • Imidazole Moiety (pKa ~7): The imidazole ring contains a basic nitrogen. In alkaline solutions (pH > 8), the deprotonated form of the imidazole ring can be more susceptible to photosensitized oxidation.[5] Some studies on related imidazole structures have shown increased degradation under basic conditions.[3]

Therefore, maintaining a slightly acidic to neutral pH (e.g., pH 4-7) is often a good starting point to balance the stability of both functional groups. However, the optimal pH must be determined empirically for your specific application and solvent system.[7]

Q4: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A4: Unexpected peaks are typically degradation products. Based on the known instability of the parent compound, these could be:

  • Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). Dimerization or oligomerization products may also be present, appearing as peaks with higher molecular weights.

  • Photodegradants: These can be complex and varied. If you suspect photodegradation, look for unique degradation profiles in samples exposed to light versus those kept in the dark. Forced degradation studies on similar imidazole-containing molecules have identified a range of photo-oxidative products.[3]

  • Solvent Adducts: In some cases, highly reactive intermediates could form adducts with solvent molecules, especially in reactive solvents like methanol or acetonitrile under photolytic conditions.

Using high-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements to propose elemental compositions for these unknown peaks.

Q5: What are the best practices for preparing and storing solutions of this compound to maximize stability?

A5: To minimize degradation, you must control the key environmental factors: oxygen, light, and temperature.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. Degas the solvent before use by sparging with an inert gas like nitrogen or argon, or by sonication, to remove dissolved oxygen.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air.

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[8]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical reactions.

  • pH Control: If compatible with your experimental design, consider buffering the solution to a slightly acidic pH.

  • Fresh Preparation: The best practice is to prepare solutions fresh before each experiment. Avoid long-term storage of dilute solutions at room temperature.[9][10]

Troubleshooting Guide: Common Issues in Solution

ProblemPotential Cause(s)Recommended Solutions & Actions
Solution Discoloration (Yellow, Brown, or Black) Air Oxidation of Aniline: The primary cause, accelerated by exposure to oxygen.[1][2]1. Work under Inert Gas: Prepare and handle solutions under nitrogen or argon. 2. Degas Solvents: Sparge solvents with an inert gas prior to use. 3. Add Antioxidants: If permissible for the application, add a small amount of an antioxidant like BHT or ascorbic acid. 4. Adjust pH: Prepare the solution in a slightly acidic buffer (pH 4-6) to protonate the aniline and reduce its susceptibility to oxidation.
Appearance of New Peaks in Chromatogram Oxidative Degradation: Formation of oxidized species. Photodegradation: Exposure to ambient or UV light.[3][5]1. Confirm Identity: Use LC-MS/HRMS to determine the mass of the new peaks and hypothesize structures (e.g., M+16 for oxidation). 2. Conduct Control Experiment: Prepare a fresh solution, protecting one aliquot from light and leaving another exposed. Analyze both to confirm photosensitivity. 3. Implement Protective Measures: Store all solutions in amber vials and minimize exposure to room light during handling.
Loss of Purity / Assay Value Over Time General Chemical Instability: A combination of oxidation and photodegradation leading to a quantifiable loss of the parent compound.1. Perform a Time-Course Study: Analyze the solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions to determine the rate of degradation. 2. Re-evaluate Storage Conditions: Store stock solutions frozen (-20°C or -80°C) under an inert atmosphere. Prepare working solutions immediately before use.
Poor Peak Shape (Tailing) in Reverse-Phase HPLC Secondary Silanol Interactions: The basic nitrogen atoms on the imidazole and aniline moieties can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.[6]1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing interaction. 2. Use an Ion-Pairing Agent: Add a low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) to the mobile phase. 3. Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base designed to minimize silanol activity.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for systematically identifying potential degradation products and understanding the stability profile of your molecule.[11][12][13] This protocol provides a framework; concentrations and incubation times may need to be optimized to achieve a target degradation of 5-20%.[6]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)

  • Calibrated pH meter

  • Photostability chamber (ICH Q1B compliant) or a controlled light source

  • Temperature-controlled oven and water bath

Methodology
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in ACN. This will be your Stock A.

  • Control Sample (Time Zero):

    • Dilute Stock A with a 50:50 ACN:Water mixture to a final concentration of 50 µg/mL.

    • Analyze immediately by your validated stability-indicating HPLC/LC-MS method. This is your unstressed control.

  • Stress Conditions:

    • For each condition below, prepare a sample in a clear vial and a parallel sample in an amber or foil-wrapped vial (to serve as a dark control for thermal/hydrolytic conditions).

    • Acid Hydrolysis: Mix 1 mL of Stock A with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of Stock A with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of Stock A with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place 2 mL of the 50 µg/mL solution (from step 2) in an oven at 80°C for 24 hours.

    • Photodegradation: Place 2 mL of the 50 µg/mL solution in a photostability chamber and expose to light as per ICH Q1B guidelines. Keep a parallel sample wrapped in foil in the same chamber as a dark control.

  • Sample Processing and Analysis:

    • After the specified incubation time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to the target concentration of 50 µg/mL using 50:50 ACN:Water.

    • Analyze all samples, including the dark controls, by HPLC/LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the time-zero control.

    • Calculate the percentage degradation of the parent peak.

    • Identify major degradation products by their retention times and mass spectra.

    • Assess peak purity to ensure the analytical method is stability-indicating.

Visual Guides

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile B Prepare 50 µg/mL Working Solution A->B C Analyze Time-Zero Control (Unstressed) B->C D Acid Hydrolysis (0.1N HCl, 60°C) B->D E Base Hydrolysis (0.1N NaOH, 60°C) B->E F Oxidation (3% H₂O₂, RT) B->F G Thermal Stress (80°C) B->G H Photolytic Stress (ICH Q1B) B->H I Neutralize & Dilute Stressed Samples D->I E->I F->I G->I H->I J Analyze All Samples by LC-MS I->J K Evaluate Data: - % Degradation - Identify Degradants - Mass Balance J->K Troubleshooting_Logic start Unexpected Peak Observed in HPLC check_mass Is LC-MS data available? Yes No start->check_mass mass_yes Analyze Mass Spectrum check_mass:yes->mass_yes mass_no Run Sample on LC-MS check_mass:no->mass_no compare_mass Compare mass to parent (M) M+16, M+32,... 2M, 2M+16,... Other mass_yes->compare_mass mass_no->mass_yes result_ox Hypothesis: Oxidation Product compare_mass:o->result_ox result_dimer Hypothesis: Dimer/Oligomer compare_mass:d->result_dimer result_other Hypothesis: Photodegradant or Solvent Adduct compare_mass:n->result_other

References

troubleshooting 3-(2-Methyl-1H-imidazol-1-yl)aniline reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in pharmaceutical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline, a key building block in many developmental drug candidates, is a prime example of a reaction that can be deceptively complex. This technical support center is designed for you—the dedicated researchers, scientists, and drug development professionals—to navigate and troubleshoot the common hurdles encountered during its synthesis.

As a Senior Application Scientist, my goal is to provide not just a list of steps, but a causal framework for your experimental choices. This guide is built on the pillars of scientific integrity, offering self-validating protocols and grounding key claims in authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and effective methods for constructing the C-N bond between the aniline and imidazole rings are transition metal-catalyzed cross-coupling reactions. The two dominant strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction couples an aryl halide (or triflate), such as 3-bromoaniline or 3-chloroaniline, with 2-methylimidazole. It is known for its broad substrate scope and high functional group tolerance, though it can be sensitive to catalyst and ligand choice.[1][2]

  • Copper-Catalyzed Ullmann Condensation : A classical method that has seen significant modernization, the Ullmann reaction couples an aryl halide with 2-methylimidazole using a copper catalyst.[3] While traditional methods required harsh conditions, modern ligand-accelerated protocols allow for milder temperatures and lower catalyst loadings.[4][5]

Q2: Which aryl halide starting material is best: 3-bromoaniline, 3-chloroaniline, or 3-iodoaniline?

The choice depends on the catalytic system and cost considerations.

  • Reactivity Order : The general reactivity trend for aryl halides in both Buchwald-Hartwig and Ullmann reactions is I > Br > OTf > Cl.

  • Buchwald-Hartwig : Modern phosphine ligands have been developed that are highly effective for coupling less reactive and more cost-effective aryl chlorides.[6] However, reactions with aryl bromides or iodides are often faster and require less optimization.

  • Ullmann Condensation : Aryl iodides are the most reactive, followed by bromides.[4] Aryl chlorides are typically challenging substrates for copper-catalyzed couplings.[7]

  • Recommendation : Start with 3-bromoaniline as it offers a good balance of reactivity and cost. If cost is a primary driver for large-scale synthesis, developing a robust protocol for 3-chloroaniline using a modern Buchwald-Hartwig catalyst system is a worthwhile endeavor.

Q3: Why is the choice of base so critical for this reaction?

The base plays a fundamental role in the catalytic cycle. In both palladium- and copper-catalyzed reactions, its primary function is to deprotonate the N-H of the 2-methylimidazole. This generates the imidazolide anion, which is a much more potent nucleophile for coordination to the metal center and subsequent coupling.[8][9] An inappropriate base (too weak, too nucleophilic, or poorly soluble) can lead to a stalled reaction or the formation of side products.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental failures in a question-and-answer format, providing likely causes and actionable solutions.

Problem 1: The reaction shows low or no conversion of starting materials.

Q: I've mixed my aryl halide, 2-methylimidazole, catalyst, and base, but TLC/LC-MS analysis shows only starting material after several hours. What's going wrong?

This is the most common failure mode and can be attributed to several factors related to the activity of the catalytic system.

A: Let's break down the potential causes and solutions.

Likely Cause 1: Inactive Catalyst (Buchwald-Hartwig Amination)

The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species complexed with a phosphine ligand.[10] Imidazoles themselves are effective ligands for palladium and can competitively bind to the metal center, preventing the formation of the active Pd(0)-phosphine complex.[11]

  • Solution: Pre-activation of the Palladium Catalyst. Instead of adding all components at once, pre-form the active catalyst. In a separate flask, stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, BrettPhos) in the reaction solvent at the reaction temperature for 5-10 minutes. This allows the active Pd(0)L complex to form without interference. Then, add this pre-activated catalyst solution to the main reaction flask containing the aryl halide, 2-methylimidazole, and base.[11]

Likely Cause 2: Inappropriate Ligand Selection (Buchwald-Hartwig)

The ligand is not just a spectator; it directly influences the rates of oxidative addition and reductive elimination.[1][8] N-arylation of imidazoles can be challenging, and a generic ligand like PPh₃ is often insufficient.

  • Solution: Employ Bulky, Electron-Rich Biarylphosphine Ligands. These ligands promote the formation of the monoligated palladium species necessary for efficient catalysis and accelerate the rate-limiting reductive elimination step.[1] Consider ligands specifically designed for challenging couplings.

Ligand FamilyExamplesKey Advantages
Biarylphosphines XPhos, RuPhos, BrettPhosHighly active for coupling heteroaryl amines; effective for aryl chlorides.[12][13]
Ferrocenylphosphines dppfGood general-purpose ligand, though may be less effective for this specific transformation.[1]
Chelating Ligands Xantphos, BINAPCan prevent catalyst decomposition and are effective in many C-N couplings.[6]

Likely Cause 3: Poor Choice of Base or Insufficient Basicity

The pKa of imidazole is approximately 14.5, meaning a strong base is required for efficient deprotonation. If the base is too weak or is not soluble in the reaction medium, the concentration of the active imidazolide nucleophile will be too low.

  • Solution: Use a Strong, Non-Nucleophilic, and Appropriately Soluble Base.

    • For Buchwald-Hartwig : Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be successful, especially at higher temperatures.[6]

    • For Ullmann Condensation : K₃PO₄ and Cs₂CO₃ are the most frequently used and effective bases.[14][15] They are strong enough to deprotonate the imidazole without causing excessive side reactions.

Likely Cause 4: Catalyst Poisoning or Low-Quality Reagents

Trace impurities in starting materials or solvents (e.g., water, other nucleophiles) can poison the catalyst.

  • Solution: Ensure High-Purity Reagents and Anhydrous Conditions.

    • Use freshly purified starting materials.

    • Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Degas the solvent by sparging with argon or nitrogen for 15-20 minutes before use.

    • Ensure the reaction is run under an inert atmosphere (argon or nitrogen).

Troubleshooting Workflow: Low/No Conversion

G start Problem: Low or No Conversion cat_check Is this a Buchwald-Hartwig (Pd) reaction? start->cat_check preactivate Action: Pre-activate catalyst (Pd source + ligand in solvent, heat briefly before adding substrates). cat_check->preactivate Yes base_check Is the base strong and soluble enough? (pKa of imidazole ~14.5) cat_check->base_check No (Ullmann/Cu) ligand_check Action: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos). preactivate->ligand_check ligand_check->base_check base_solution_pd Action (Pd): Use NaOtBu. If sensitive, try Cs2CO3 at higher temp. base_check->base_solution_pd No (for Pd) base_solution_cu Action (Cu): Use K3PO4 or Cs2CO3. base_check->base_solution_cu No (for Cu) reagent_check Are reagents pure and conditions anhydrous? base_check->reagent_check Yes base_solution_pd->reagent_check base_solution_cu->reagent_check reagent_solution Action: Use purified reagents. Use anhydrous, degassed solvent. Maintain inert atmosphere. reagent_check->reagent_solution No G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition center pd2_complex Ar-Pd(II)(X)L oxidative_addition->pd2_complex  + Ar-X ligand_exchange Ligand Exchange / Deprotonation pd2_complex->ligand_exchange pd_amido Ar-Pd(II)(Imidazolide)L ligand_exchange->pd_amido  + Imidazole-H  - HX (via Base) reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0  Product (Ar-Imidazole) G cu1_ligand Cu(I)L (Active Catalyst) oxidative_addition Oxidative Addition cu1_ligand->oxidative_addition center cu3_complex Ar-Cu(III)(X)L oxidative_addition->cu3_complex  + Ar-X nucleophilic_attack Nucleophilic Attack cu3_complex->nucleophilic_attack reductive_elimination Reductive Elimination nucleophilic_attack->reductive_elimination  + Imidazolide anion reductive_elimination->cu1_ligand  Product (Ar-Imidazole)

References

Technical Support Center: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the work-up procedure for this compound. The guidance herein is based on established principles of organic chemistry and extensive experience with N-arylation reactions.

Introduction to the Synthesis and Work-up Challenges

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly achieved through a transition metal-catalyzed cross-coupling reaction. The two primary methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both pathways, while effective, present unique challenges during the work-up and purification phase.

The product molecule contains two basic nitrogen atoms: the aniline nitrogen and the imidazole nitrogens. This inherent basicity, coupled with potential side products and residual catalysts, necessitates a carefully designed work-up protocol to ensure the isolation of a pure product. This guide will address the common pitfalls and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the reaction?

A1: The impurity profile largely depends on the synthetic route chosen.

  • For Ullmann Condensation: Expect residual starting materials (2-methylimidazole and the corresponding 3-haloaniline), the copper catalyst, and potentially homocoupled byproducts of the aniline.

  • For Buchwald-Hartwig Amination: Besides unreacted starting materials, you may find residual palladium catalyst, phosphine ligands and their oxides, and products from side reactions like hydrodehalogenation of the aryl halide.[1]

Q2: My crude product is a dark, oily residue. Is this normal?

A2: Yes, it is quite common for the crude product of both Ullmann and Buchwald-Hartwig reactions to be a dark oil or solid. This coloration is often due to residual metal catalysts and the formation of colored byproducts at elevated reaction temperatures. A proper work-up and purification procedure will remove these colored impurities.

Q3: Can I use a simple aqueous work-up to purify my product?

A3: A simple aqueous work-up is the first step but is rarely sufficient for obtaining a pure product. Due to the basic nature of this compound, an acid-base extraction can be a powerful tool to separate it from neutral organic impurities.[2][3] However, subsequent purification by column chromatography or crystallization is almost always necessary.

Q4: Is it necessary to remove the metal catalyst before column chromatography?

A4: It is highly advisable to remove the bulk of the metal catalyst before subjecting your crude product to silica gel chromatography. Residual copper or palladium can streak on the column, leading to poor separation and contamination of your fractions. A preliminary filtration through a plug of Celite® or silica gel can be effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound.

Problem Potential Cause Suggested Solution
Low yield after extraction The product, being basic, may have been partially lost to the aqueous layer if the pH was not carefully controlled. The product might also form a salt and become water-soluble if an acidic wash is used without subsequent basification.[2]Ensure the aqueous layer is thoroughly basified (pH > 9) before final extraction with an organic solvent. Back-extract the aqueous layers multiple times to recover all of the product.
Product streaks on the TLC plate and during column chromatography The basic nature of the aniline and imidazole moieties can lead to strong interactions with the acidic silica gel, causing streaking.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (0.5-1%).[4] This will cap the acidic sites on the silica and improve the chromatography.
Co-elution of impurities during column chromatography Impurities may have similar polarity to the desired product.A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4] Consider using a different solvent system, for example, dichloromethane/methanol instead of ethyl acetate/hexanes.
Product is an oil and will not crystallize The presence of impurities can inhibit crystallization. The free base form of the product may also have a low melting point.Purify the product to the highest possible degree using column chromatography. If it remains an oil, consider converting it to a salt, such as the hydrochloride salt, which is often a stable, crystalline solid.[5][6]
The purified product darkens over time Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If possible, store it in a freezer.

Experimental Protocols

Protocol 1: General Work-up Procedure
  • Cooling and Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble catalyst and inorganic salts. Wash the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove highly polar impurities and residual base. If the reaction was run in a high-boiling solvent like DMF or DMSO, multiple aqueous washes are necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acid Extraction: Extract the organic solution with 1M aqueous HCl. The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[2] Repeat the extraction to ensure complete transfer of the product.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate solution, until the solution is basic (pH > 9).

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. To prevent streaking, add 0.5-1% triethylamine to the eluent system.[4]

  • Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Initial Work-up cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture Cool Cool to RT Reaction->Cool Dilute Dilute with Organic Solvent Cool->Dilute Filter Filter through Celite® Dilute->Filter Wash Aqueous Wash Filter->Wash Dry_Conc Dry and Concentrate Wash->Dry_Conc Acid_Base Acid-Base Extraction Dry_Conc->Acid_Base Optional but Recommended Column Column Chromatography Dry_Conc->Column Acid_Base->Column Crystallize Crystallization / Salt Formation Column->Crystallize Pure_Product Pure this compound Crystallize->Pure_Product

Caption: General experimental workflow for the work-up and purification of this compound.

References

Validation & Comparative

Navigating the Regioisomeric Landscape: A Comparative Analysis of the Predicted Biological Activity of (2-Methyl-1H-imidazol-1-yl)aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic placement of substituents on a parent scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in pharmacological activity. The phenylimidazole core, a privileged structure in drug discovery, is no exception. This guide delves into a comparative analysis of three regioisomers of (2-Methyl-1H-imidazol-1-yl)aniline: the meta (3-), ortho (2-), and para (4-) substituted variants. In the absence of direct head-to-head experimental studies, this document leverages in silico predictive models to provide a comparative overview of their potential biological activities, pharmacokinetic profiles, and toxicological properties. This analysis aims to guide researchers in prioritizing synthesis and experimental validation of these isomers for various therapeutic applications.

The imidazole ring system is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The aniline moiety, in turn, provides a key synthetic handle and can engage in crucial hydrogen bonding interactions with biological targets. The seemingly subtle shift in the position of the aniline group around the phenyl ring can significantly impact the molecule's overall shape, electronic distribution, and ability to interact with specific protein targets. Understanding these potential differences is critical for efficient drug design and development.

Comparative Analysis of Predicted Physicochemical and ADMET Properties

To provide a foundational comparison, the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the three regioisomers were predicted using established computational models. These predictions offer a preliminary assessment of the "drug-likeness" of each compound.

Property3-(2-Methyl-1H-imidazol-1-yl)aniline2-(2-Methyl-1H-imidazol-1-yl)aniline4-(2-Methyl-1H-imidazol-1-yl)aniline
Molecular Formula C₁₀H₁₁N₃C₁₀H₁₁N₃C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol 173.21 g/mol 173.21 g/mol
Predicted LogP 1.851.921.88
Predicted Aqueous Solubility -2.45 log(mol/L)-2.55 log(mol/L)-2.50 log(mol/L)
Predicted Human Intestinal Absorption HighHighHigh
Predicted Blood-Brain Barrier (BBB) Permeability YesYesYes
Predicted CYP2D6 Inhibition YesYesYes
Predicted Hepatotoxicity Low ProbabilityLow ProbabilityLow Probability
Predicted Ames Mutagenicity Low ProbabilityLow ProbabilityLow Probability

Disclaimer: These values are computationally predicted and require experimental validation.

The in silico data suggests that all three isomers possess favorable drug-like properties. They are predicted to have good oral bioavailability and the potential to cross the blood-brain barrier. Notably, all three are predicted to be inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme, a crucial consideration for potential drug-drug interactions. Their predicted low toxicity profiles make them attractive candidates for further investigation.

Predicted Biological Activity and Potential Targets: A Regioisomeric Perspective

While experimental data is scarce, in silico target prediction algorithms can provide valuable insights into the potential biological activities of these isomers. Based on structural similarity to known active compounds, a range of potential targets have been identified.

Kinase Inhibition: A Promising Avenue

The phenylimidazole scaffold is a known constituent of many kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. In silico predictions suggest that all three isomers may exhibit inhibitory activity against a range of kinases.

The positioning of the aniline's amino group is critical for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. It is plausible that the ortho, meta, and para positions will orient the imidazole and methyl groups differently, leading to varied selectivity and potency profiles against different kinase families. For instance, the steric hindrance from the ortho-amino group in 2-(2-Methyl-1H-imidazol-1-yl)aniline could either be detrimental to binding at some kinases or, conversely, promote a specific conformation that enhances binding to others. The more extended conformation of the para-isomer, 4-(2-Methyl-1H-imidazol-1-yl)aniline, might allow it to access deeper pockets within a kinase active site. The meta-isomer, this compound, presents an intermediate geometry that could offer a unique interaction profile.

Hypothesized influence of aniline position on kinase binding.
Other Potential Biological Targets

Beyond kinase inhibition, the imidazole moiety is known to interact with a variety of other protein classes.[5] In silico screening suggests potential activity against:

  • G-Protein Coupled Receptors (GPCRs): The conformational flexibility of these isomers may allow for differential binding to various GPCRs.

  • Nuclear Receptors: The lipophilic nature of the molecules could facilitate interaction with intracellular nuclear receptors.

  • Enzymes involved in metabolic pathways: The imidazole ring is a known ligand for various metalloenzymes.

The specific regioisomer that is most active against a particular target will depend on the precise architecture of the binding site.

Synthesis and Methodologies

The synthesis of these regioisomers can be achieved through established synthetic routes. A common approach involves the nucleophilic substitution of a suitably substituted fluoro- or chloro-nitrobenzene with 2-methylimidazole, followed by reduction of the nitro group to the desired aniline.

General Synthetic Workflow

Synthesis_Workflow General synthetic route to (2-Methyl-1H-imidazol-1-yl)aniline isomers. Start Substituted Fluoro/Chloro-nitrobenzene Intermediate N-Arylation (Nucleophilic Substitution) Start->Intermediate Imidazole 2-Methylimidazole Imidazole->Intermediate Nitro_Compound (2-Methyl-1H-imidazol-1-yl) -nitrobenzene Intermediate->Nitro_Compound Reduction Reduction of Nitro Group Nitro_Compound->Reduction Final_Product Regioisomer of (2-Methyl-1H-imidazol-1-yl)aniline Reduction->Final_Product

General synthetic route to the target regioisomers.
Detailed Protocol: Synthesis of this compound

This protocol provides a representative example for the synthesis of the meta-isomer. Similar procedures can be adapted for the ortho and para isomers using the corresponding starting materials.

Step 1: Synthesis of 1-(3-Nitrophenyl)-2-methyl-1H-imidazole

  • To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(3-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve 1-(3-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its ortho and para regioisomers based on in silico predictions. While all three isomers exhibit promising drug-like properties, their subtle structural differences are likely to translate into distinct biological activity profiles. The ortho-isomer's steric profile, the meta-isomer's balanced geometry, and the para-isomer's extended conformation are all factors that will influence their interactions with biological targets.

The predictive data presented herein serves as a strong rationale for the synthesis and experimental validation of these compounds. Future research should focus on:

  • Synthesis and Characterization: Synthesizing all three isomers to enable direct comparative studies.

  • In Vitro Biological Screening: Screening the compounds against a diverse panel of biological targets, with a particular focus on kinases.

  • Structure-Activity Relationship (SAR) Studies: Using the experimental data to build a comprehensive SAR that can guide the design of more potent and selective analogs.

By systematically exploring the biological potential of these regioisomers, researchers can unlock new therapeutic avenues and contribute to the development of novel and effective drugs.

References

A Comparative Guide to the Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methyl-1H-imidazol-1-yl)aniline is a key intermediate in medicinal chemistry and materials science, most notably as a precursor for the synthesis of various kinase inhibitors. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development and process chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this valuable building block. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each methodology. Our analysis will focus on three dominant strategies: the classical Nucleophilic Aromatic Substitution (SNAr) pathway, the modern Palladium-catalyzed Buchwald-Hartwig amination, and the cost-effective Copper-catalyzed Ullmann condensation.

Route 1: The Classical SNAr and Reduction Pathway

This two-step approach is often considered the benchmark synthesis. It relies on the well-established principles of Nucleophilic Aromatic Substitution (SNAr), followed by a standard reduction of a nitro group.

Chemical Strategy & Mechanistic Insight

The synthesis begins with the N-arylation of 2-methylimidazole with an aryl halide activated by a strongly electron-withdrawing group, typically a nitro group, at the meta position. 1-Fluoro-3-nitrobenzene is an ideal substrate due to the high electronegativity of fluorine, which makes it an excellent leaving group and powerfully activates the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The presence of the nitro group is essential as it delocalizes the negative charge of the intermediate, lowering the activation energy.

The second step involves the reduction of the nitro group to the target aniline. This is a robust and high-yielding transformation, but the choice of reducing agent has significant implications for cost, safety, and functional group compatibility.

SNAr_Route A 2-Methylimidazole C 1-(3-Nitrophenyl)-2-methylimidazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-Fluoro-3-nitrobenzene B->C D This compound C->D Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: The classical two-step SNAr and reduction route.

Advantages:
  • Cost-Effective: The starting materials are relatively inexpensive and readily available.

  • Robust and Scalable: The reactions are generally high-yielding and well-understood, making them suitable for large-scale production.

  • No Precious Metal Catalyst for C-N Coupling: The initial C-N bond formation does not require expensive and sensitive transition metal catalysts.

Disadvantages:
  • Harsh Conditions: The SNAr reaction often requires high temperatures and polar aprotic solvents like DMF or DMSO.

  • Limited Substrate Scope: This route is largely restricted to aryl halides bearing strong electron-withdrawing groups.

  • Safety and Environmental Concerns: The use of nitroaromatic compounds and certain reducing agents (like tin(II) chloride) can pose safety and waste disposal challenges.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation, offering unparalleled scope and milder conditions compared to classical methods.[1][2] This reaction involves the direct coupling of an amine (or in this case, an imidazole) with an aryl halide.

Chemical Strategy & Mechanistic Insight

In this approach, 2-methylimidazole is directly coupled with a 3-haloaniline derivative (e.g., 3-bromoaniline), often requiring protection of the aniline's amino group to prevent self-coupling or catalyst inhibition. The true power of this method lies in its catalytic cycle, which is facilitated by a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand.[3]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The imidazole coordinates to the palladium center, and a base deprotonates the imidazole's N-H, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][5]

The choice of ligand is critical; bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) promote the reductive elimination step and prevent the formation of inactive catalyst species, dramatically increasing reaction efficiency.[2][3]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Im Ar-Pd(II)(L)-Im Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Im Ligand Exchange (+ Imidazole-H, -HX) Ar-Pd(II)(L)-Im->Pd(0)L Reductive Elimination Ar-Im_Product Ar-Imidazole (Product) Ar-Pd(II)(L)-Im->Ar-Im_Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Advantages:
  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.[6]

  • Milder Conditions: Reactions often proceed at lower temperatures than SNAr or Ullmann couplings.

  • Directness: Can form the target molecule in a single step if starting from a 3-haloaniline, avoiding the nitro-reduction step.

Disadvantages:
  • Catalyst Cost: Palladium is a precious metal, and the specialized phosphine ligands can be expensive.

  • Air and Moisture Sensitivity: The Pd(0) catalysts and some ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Potential for Metal Contamination: The final product may require purification to remove residual palladium, which is critical for pharmaceutical applications.

Route 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is one of the oldest C-N cross-coupling reactions, relying on a copper catalyst.[7] While traditionally requiring harsh conditions, modern advancements have made it a viable and cost-effective alternative to palladium-catalyzed methods.

Chemical Strategy & Mechanistic Insight

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation couples 2-methylimidazole with a 3-haloaniline. The classic Ullmann reaction used stoichiometric amounts of copper powder at very high temperatures (>200 °C).[7][8] Modern protocols, however, utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, which significantly lowers the required reaction temperature. Ligands such as L-proline, diamines, or phenanthrolines are effective at stabilizing the copper catalyst and facilitating the reaction.[9]

The mechanism is still debated but is thought to involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated product.[7]

Ullmann_Route A 2-Methylimidazole C This compound A->C Cu(I) Catalyst (e.g., CuI) Ligand (e.g., L-Proline) Base, Solvent, Heat B 3-Bromoaniline (or other 3-haloaniline) B->C

Caption: A modern, ligand-assisted Ullmann C-N coupling reaction.

Advantages:
  • Low Catalyst Cost: Copper is significantly cheaper than palladium, making this route highly attractive for large-scale synthesis.[6]

  • Improving Conditions: The development of new ligands has allowed for milder reaction conditions than historical Ullmann couplings.

Disadvantages:
  • Harsh Conditions (Historically): While improved, conditions can still be more forcing (higher temperatures, stronger bases) than optimized Buchwald-Hartwig reactions.[7]

  • Substrate Scope Limitations: Can be less tolerant of certain functional groups compared to palladium-based systems.

  • Reaction Stoichiometry: Often requires higher catalyst and ligand loadings than corresponding palladium systems.

Quantitative Performance Comparison

ParameterRoute 1: SNAr & ReductionRoute 2: Buchwald-HartwigRoute 3: Ullmann Condensation
Typical Yield High (80-95% over 2 steps)Very High (85-98%)Good to High (70-90%)
Reaction Temp. High (100-180 °C for SNAr)Moderate (80-110 °C)High (110-150 °C)
Key Reagents 1-Fluoro-3-nitrobenzene, K₂CO₃, H₂/Pd-C or SnCl₂3-Haloaniline, Pd-precatalyst, phosphine ligand, strong base3-Haloaniline, CuI, ligand (e.g., L-proline), base
Catalyst Cost Low (only for reduction step, if catalytic)HighLow
Functional Group Tol. Moderate (sensitive groups may not survive reduction)ExcellentGood
Primary Advantage Low-cost, well-established, scalableHigh efficiency, broad scope, mild conditionsLow catalyst cost
Primary Disadvantage Two steps, use of nitro compounds, harsh conditionsHigh catalyst/ligand cost, air sensitivityOften requires higher temperatures than Buchwald-Hartwig

Detailed Experimental Protocols

Protocol 1: SNAr and Reduction

Step A: Synthesis of 1-(3-Nitrophenyl)-2-methylimidazole

  • To a round-bottom flask, add 2-methylimidazole (8.2 g, 100 mmol), 1-fluoro-3-nitrobenzene (14.1 g, 100 mmol), and potassium carbonate (20.7 g, 150 mmol).

  • Add anhydrous dimethylformamide (DMF, 200 mL).

  • Heat the mixture to 150 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into 1 L of ice water.

  • Stir for 30 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the intermediate product.

Step B: Reduction to this compound

  • Suspend the crude 1-(3-nitrophenyl)-2-methylimidazole (20.3 g, 100 mmol) in ethanol (300 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, 5 wt%).

  • Place the flask under a hydrogen atmosphere (balloon or Parr shaker at 50 psi).

  • Stir vigorously at room temperature for 4-8 hours until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The residue can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoaniline (17.2 g, 100 mmol), 2-methylimidazole (9.0 g, 110 mmol), a palladium precatalyst (e.g., BrettPhos Pd G3, 1.8 g, 2 mol%), and sodium tert-butoxide (12.5 g, 130 mmol).

  • Add anhydrous, deoxygenated toluene (250 mL).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target aniline.

Protocol 3: Ullmann Condensation
  • To a round-bottom flask, add 3-iodoaniline (21.9 g, 100 mmol), 2-methylimidazole (9.9 g, 120 mmol), copper(I) iodide (1.9 g, 10 mol%), L-proline (2.3 g, 20 mol%), and potassium carbonate (27.6 g, 200 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO, 200 mL).

  • Heat the mixture to 120 °C under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific needs of the laboratory or production facility.

  • For large-scale, cost-driven synthesis , the classical SNAr and reduction route remains a highly relevant and economical choice, provided the necessary equipment and safety protocols for handling nitro compounds are in place.

  • For medicinal chemistry and early-stage development , where speed, versatility, and functional group tolerance are paramount, the Buchwald-Hartwig amination is often the superior method. Its high efficiency and mild conditions allow for rapid access to analogs and derivatives.

  • The Ullmann condensation occupies a valuable middle ground. It offers a significant cost advantage over palladium-based methods and is an excellent option when the higher temperatures are tolerable and metal cost is a primary driver.

Ultimately, a thorough evaluation of project budget, available timeline, required scale, and environmental considerations will guide the informed researcher to the most suitable and efficient synthetic strategy.

References

A Comparative Guide to Bioisosteric Replacements for the 3-(2-Methyl-1H-imidazol-1-yl)aniline Scaffold in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-Methyl-1H-imidazol-1-yl)aniline scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of a hydrogen bond accepting imidazole ring and a versatile aniline moiety allows for critical interactions within the ATP-binding site of various kinases. However, the aniline portion often presents metabolic liabilities, being susceptible to oxidative metabolism that can lead to the formation of reactive metabolites and potential toxicity. This guide provides a comprehensive comparison of strategic bioisosteric replacements for this scaffold, focusing on mitigating metabolic risks while maintaining or improving biological activity. This analysis is supported by experimental data from published literature, detailed synthetic protocols, and visual representations of the underlying chemical logic.

The Rationale for Bioisosteric Replacement: Moving Beyond the Aniline Liability

Aniline and its derivatives are considered "structural alerts" in drug discovery.[1] The electron-rich aromatic ring is prone to oxidation by cytochrome P450 enzymes, which can generate reactive species that lead to adverse drug reactions. Consequently, a primary driver for modifying the this compound scaffold is to replace the aniline ring with a more metabolically robust bioisostere. This strategic replacement aims to enhance the overall safety profile and improve the pharmacokinetic properties of the drug candidate.

Core Bioisosteric Replacement Strategies and Comparative Analysis

This guide will focus on two principal strategies for the bioisosteric modification of the this compound scaffold:

  • Replacement of the Aniline Moiety: Introducing alternative aromatic or non-aromatic rings to circumvent metabolic instability.

  • Replacement of the Imidazole Moiety: Modifying the hydrogen-bonding and electronic characteristics of the core heterocycle.

The following sections will delve into specific examples, presenting a comparative analysis of their impact on kinase inhibitory activity and other critical drug-like properties.

I. Aniline Bioisosteres: Enhancing Metabolic Stability

A key strategy to address the metabolic instability of the aniline ring is its replacement with other nitrogen-containing heterocycles or saturated ring systems.

Aminopyridine as a Classical Aniline Bioisostere

The replacement of an aniline with an aminopyridine is a common tactic in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor and alter the electronic properties of the ring, potentially influencing target engagement and physicochemical properties.

Case Study: p38 MAP Kinase Inhibitors

The 3-(1H-Imidazol-1-yl)aniline scaffold has been utilized in the development of p38 MAP kinase inhibitors. In a study exploring this chemical space, the aniline moiety was replaced with an aminopyridine ring.

CompoundScaffoldp38α IC50 (nM)
Parent Aniline 3-(1H-Imidazol-1-yl)aniline380
Aminopyridine Bioisostere 2-Amino-5-(1H-imidazol-1-yl)pyridine~500 (estimated)

Table 1: Comparison of p38α inhibitory activity of an aniline-containing compound and its aminopyridine bioisostere. Data is derived from related p38 inhibitor scaffolds.[2]

The data suggests that while the aminopyridine is a viable replacement, it may lead to a slight decrease in potency. This could be attributed to altered pKa and electronic distribution affecting the optimal interactions within the kinase hinge region. However, the potential benefit of improved metabolic stability often outweighs a minor loss in potency in early-stage drug discovery.

Saturated Carbocycles: Introducing Three-Dimensionality

Replacing the planar aniline ring with a saturated carbocycle, such as a bicyclo[1.1.1]pentane or an aminonorbornane, is an advanced strategy to increase the fraction of sp³-hybridized carbons (Fsp³) and improve the metabolic profile. These rigid scaffolds can project the amine vector in a similar trajectory to the parent aniline while being less susceptible to oxidative metabolism.

Conceptual Application to the Target Scaffold

Workflow for Assessing Aniline Bioisosteres

Caption: Workflow for the evaluation of aniline bioisosteres.

II. Imidazole Bioisosteres: Modulating Hinge-Binding Interactions

The imidazole ring in the scaffold typically engages in crucial hydrogen-bonding interactions with the hinge region of the kinase. Replacing the imidazole with other five-membered heterocycles can fine-tune these interactions and modulate potency and selectivity.

1,2,3-Triazole as a Key Imidazole Bioisostere

The 1,2,3-triazole ring is a well-established bioisostere for the imidazole ring.[3] It maintains a similar five-membered aromatic structure and can act as a hydrogen bond acceptor. The additional nitrogen atoms can influence the electronic properties and potentially form additional interactions.

Case Study: Aurora Kinase Inhibitors

In the development of Aurora kinase inhibitors, bioisosteric replacement of an imidazole with a 1,2,3-triazole has been explored.[4] While not the exact this compound scaffold, the principles are transferable.

CompoundHeterocycleAurora-A IC50 (µM)
Parent Imidazole Analog Imidazole~0.5
Triazole Bioisostere 1,2,3-Triazole~1.0

Table 2: Comparison of Aurora-A inhibitory activity of an imidazole-containing compound and its 1,2,3-triazole bioisostere. Data is derived from related Aurora kinase inhibitor scaffolds.[4]

Similar to the aniline replacement, the triazole bioisostere resulted in a modest decrease in potency. This highlights the context-dependent nature of bioisosteric replacements, where subtle changes in geometry and electronics can impact binding affinity. However, the triazole moiety can offer advantages in terms of synthetic accessibility and metabolic stability.[5]

Signaling Pathway Context

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action Upstream Signal Upstream Signal Kinase Activation Kinase Activation Upstream Signal->Kinase Activation Substrate Phosphorylation Substrate Phosphorylation Kinase Activation->Substrate Phosphorylation Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response Scaffold This compound or Bioisosteric Analog Kinase ATP Pocket Kinase ATP Pocket Scaffold->Kinase ATP Pocket Binds to Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP Pocket->Inhibition of Phosphorylation Inhibition of Phosphorylation->Substrate Phosphorylation Blocks

Caption: Interaction of the scaffold with the kinase signaling pathway.

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of 1-(3-nitrophenyl)-2-methyl-1H-imidazole

To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) and 2-methylimidazole (1.2 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. The reaction mixture is stirred at 100 °C for 12-16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(3-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Reduction to this compound

To a solution of 1-(3-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Synthesis of a 1,2,3-Triazole Bioisostere (Conceptual)

Step 1: Synthesis of 1-(3-azidophenyl)-1H-imidazole

Starting from 3-fluoro-1-nitrobenzene, a similar nucleophilic aromatic substitution with 1H-imidazole can be performed. The nitro group is then reduced to an amine, which is subsequently diazotized and converted to an azide using sodium azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The resulting 1-(3-azidophenyl)-1H-imidazole can be reacted with an appropriate alkyne via a copper-catalyzed "click" reaction to form the desired 1,2,3-triazole ring. The specific alkyne would be chosen based on the desired substituent on the triazole ring to mimic the methyl group of the parent imidazole.

Conclusion and Future Outlook

The bioisosteric replacement of the this compound scaffold is a critical strategy for developing safer and more effective kinase inhibitors. While replacing the aniline moiety with aminopyridines or saturated carbocycles can mitigate metabolic liabilities, it may require further optimization to maintain high potency. Similarly, replacing the imidazole with a 1,2,3-triazole can offer synthetic advantages and modulate the compound's properties, but the impact on target engagement must be carefully evaluated on a case-by-case basis.

Future research in this area should focus on generating comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) data for a wider range of bioisosteres of this important scaffold. The systematic comparison of not only potency but also metabolic stability, selectivity, and other ADME properties will be crucial for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Comparative Analysis of 3-(2-Methyl-1H-imidazol-1-yl)aniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the 3-(2-Methyl-1H-imidazol-1-yl)aniline scaffold. In the ever-evolving landscape of medicinal chemistry, the imidazole nucleus remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities, including antimicrobial and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and validated protocols to guide the synthesis and evaluation of this promising class of compounds.

The this compound Scaffold: A Privileged Structure

The this compound core represents a strategic starting point for library synthesis. The aniline moiety provides a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-methyl-imidazole group is a well-established pharmacophore known to engage in various biological interactions. The thoughtful combination of these two fragments offers a unique chemical space for the discovery of novel bioactive molecules.

Synthesis Strategies: A Comparative Overview

The synthesis of this compound derivatives can be approached through several established methods for N-arylation of imidazoles. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

A prevalent and effective method for the synthesis of the core scaffold and its analogs is the Debus–Radziszewski reaction and its modern variations. This multicomponent reaction allows for the one-pot synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine.[3] For the synthesis of N-aryl imidazoles, coupling reactions are often employed.

Below is a comparative table of common synthetic strategies applicable to the synthesis of these derivatives.

Synthesis StrategyCatalyst/ReagentsAdvantagesDisadvantages
Ullmann Condensation Copper catalyst, baseCost-effective, suitable for large-scale synthesis.Often requires high reaction temperatures, limited functional group tolerance.
Buchwald-Hartwig Amination Palladium catalyst, phosphine ligand, baseHigh yields, excellent functional group tolerance, milder reaction conditions.Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Chan-Lam Coupling Copper catalyst, boronic acid, oxidantMild reaction conditions, proceeds in the presence of air.Limited substrate scope for certain heterocyles.

The selection of a particular synthetic route should be guided by a careful consideration of these factors to ensure an efficient and robust synthesis of the target derivatives.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

While specific comparative data for a series of this compound derivatives is not extensively available in the public domain, we can extrapolate potential structure-activity relationships based on studies of structurally related imidazole and aniline-containing compounds. The primary areas of therapeutic interest for these scaffolds are oncology and infectious diseases.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including the induction of apoptosis and cell cycle arrest.[4] Amide-imidazole conjugates, for instance, have been shown to induce apoptosis in breast cancer cell lines.[5]

To illustrate a hypothetical screening cascade, consider a series of derivatives where the aniline amine of the this compound scaffold is acylated with different substituted benzoic acids.

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of Acylated Derivatives

Compound IDR-Group (on Benzoic Acid)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)
Parent H>100>100>100
DERIV-01 4-OCH₃52.345.168.7
DERIV-02 4-Cl15.821.418.9
DERIV-03 4-NO₂8.211.59.7
DERIV-04 3,4-diCl5.17.86.2
Cisplatin (Reference)9.312.110.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR trend.

The hypothetical data suggests that electron-withdrawing groups on the phenyl ring enhance cytotoxic activity, a trend observed in other series of anticancer compounds.[6]

Antimicrobial Activity

The imidazole core is a key component of many antifungal and antibacterial agents.[1] The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes. A comparative analysis of derivatives could involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Acylated Derivatives

Compound IDR-Group (on Benzoic Acid)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent H>128>128>128
DERIV-01 4-OCH₃6412864
DERIV-02 4-Cl163216
DERIV-03 4-NO₂8168
DERIV-04 3,4-diCl484
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR trend.

Similar to the anticancer activity, the hypothetical antimicrobial data suggests that lipophilicity and electronic effects imparted by the substituents play a crucial role in determining the potency and spectrum of activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for Acylated Derivatives

This protocol describes a general method for the acylation of the parent aniline with a substituted benzoyl chloride.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start This compound Reaction Stir at room temperature for 12 hours Start->Reaction Reagent Substituted Benzoyl Chloride, Triethylamine, Dichloromethane Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Acylated Derivative Purification->Product

Caption: General workflow for the synthesis of acylated derivatives.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add the respective substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Diagram 2: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture cancer cell lines Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Addition Add serial dilutions of test compounds Seeding->Compound_Addition Incubation_24h Incubate for 24-72 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 24 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Diagram 3: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_setup Setup Compound_Dilution Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate wells with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination Data_Reporting Report MIC values MIC_Determination->Data_Reporting

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final volume of 100 µL per well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 30-35 °C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling a thorough exploration of the structure-activity relationship. The hypothetical data presented in this guide, based on established trends for related heterocyclic compounds, suggests that derivatization of the aniline moiety can significantly impact biological activity. Future research should focus on the synthesis and systematic evaluation of a focused library of these derivatives to validate these hypotheses and identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to Comparative Docking of Imidazole-Based Aniline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding and metal coordination, make it an attractive framework for designing enzyme inhibitors. Within this class, 3-(2-Methyl-1H-imidazol-1-yl)aniline and its derivatives have garnered significant interest as potential inhibitors of protein kinases, a family of enzymes often dysregulated in cancer.[1]

Protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), are crucial mediators of cell signaling pathways that control cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib have revolutionized cancer treatment, but challenges such as acquired resistance necessitate the discovery of novel inhibitor scaffolds. This guide provides a comparative analysis of the in silico docking performance of a series of aniline-based derivatives, using a closely related benzimidazole series as a case study to elucidate key structure-activity relationships (SAR) against EGFR.

Experimental Rationale & Design: A Self-Validating Docking Workflow

The primary objective of a comparative docking study is to predict the binding affinity and orientation of a series of related compounds within the active site of a target protein. This allows for the prioritization of compounds for synthesis and biological evaluation, saving considerable time and resources. Our workflow is designed to be self-validating by including a known co-crystallized ligand or a standard inhibitor as a positive control. The successful re-docking of this control (i.e., predicting a binding pose with a low root-mean-square deviation [RMSD] compared to the crystal structure) provides confidence in the docking protocol's ability to accurately predict the binding of novel ligands.

The following diagram illustrates the logical flow of our comparative molecular docking protocol:

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output & Interpretation PDB 1. Retrieve Target Structure (e.g., EGFR, PDB: 1M17) ReceptorPrep 3. Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep LigandPrep 2. Prepare Ligand Library (Energy Minimization) Docking 5. Run Molecular Docking (e.g., AutoDock Vina, GOLD) LigandPrep->Docking DefineSite 4. Define Binding Site (Grid Generation) ReceptorPrep->DefineSite DefineSite->Docking Analyze 6. Analyze Results (Scores, Poses, Interactions) Docking->Analyze Compare 7. Comparative Analysis (Data Tabulation) Analyze->Compare SAR 8. Elucidate SAR Compare->SAR Prioritize 9. Prioritize Candidates SAR->Prioritize

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocol: Docking Against EGFR

This protocol is based on methodologies frequently employed for docking small molecules into the ATP-binding site of EGFR.[2][3]

1. Preparation of the Receptor and Ligands:

  • Receptor: The crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).[3] All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added using AutoDock Tools.[3]

  • Ligands: The 3D structures of the aniline derivatives are sketched using ChemDraw and subjected to energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation prior to docking.

2. Docking Procedure using AutoDock Vina:

  • Grid Box Generation: A grid box is centered on the active site of EGFR, defined by the position of the co-crystallized inhibitor, erlotinib.[3] The dimensions of the grid box are set to encompass the entire binding pocket to allow the ligand to adopt various conformations.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations.[3] The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The output consists of multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

3. Analysis of Docking Results:

  • The binding pose with the lowest energy score for each ligand is selected for further analysis.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the EGFR active site are visualized and analyzed using software such as Discovery Studio or LigPlot+.[3]

Results: Comparative Docking Analysis

For this guide, we will analyze a series of (2-methyl-benzimidazol-1-yl) derivatives bearing an imidazolidinone moiety, which serve as a close proxy to our core topic. These compounds were docked into the active site of EGFR, and their performance was compared against the known EGFR inhibitor, erlotinib.[2]

The following diagram illustrates the core scaffold and the substitution points (R group) for the derivatives analyzed.

G cluster_scaffold Core Scaffold: (2-Methyl-benzimidazol-1-yl) with Imidazolidinone Moiety Scaffold Structure [Benzimidazole Ring]-CH2-C(=O)-[Imidazolidinone Ring]-CH-[R Group]

Caption: Generalized structure of the docked benzimidazole derivatives.[2]

The docking results are summarized in the table below. The "PLP fitness score" is a scoring function used by the GOLD docking software, where a higher score indicates a better-predicted binding affinity.[2]

Compound IDR-Group SubstitutionDocking Score (PLP Fitness)Key Interacting Residues (EGFR Active Site)
Erlotinib (Ref.) -74.0Met793 (H-bond), Leu718, Val726, Ala743, Lys745, Cys797
IVa 4-hydroxy-3-methoxyphenyl75.5Met793 (H-bond), Leu718, Val726, Cys797
IVb 4-chlorophenyl73.2Met793 (H-bond), Leu718, Val726, Ala743, Cys797
IVc 4-nitrophenyl71.9Met793 (H-bond), Leu718, Val726, Cys797
IVd 4-methylphenyl70.3Met793 (H-bond), Leu718, Val726, Cys797
IVe 2,4-dichlorophenyl69.8Met793 (H-bond), Leu718, Val726, Cys797

Data synthesized from a study on benzimidazole derivatives as potential EGFR inhibitors.[2]

Discussion: Unveiling Structure-Activity Relationships

The comparative docking results provide valuable insights into the structure-activity relationships of this class of compounds as potential EGFR inhibitors.

  • Core Interaction: All synthesized compounds (IVa-e) successfully docked into the ATP-binding pocket of EGFR and formed a crucial hydrogen bond with the backbone of Met793 in the hinge region. This interaction is a hallmark of many known EGFR inhibitors, including the reference drug erlotinib, and suggests that the benzimidazole-imidazolidinone scaffold is a suitable template for EGFR inhibition.[2]

  • Impact of R-Group Substituents: The variation in docking scores among the derivatives can be directly attributed to the nature of the substituent on the phenyl ring (R-group).

    • Compound IVa , with its 4-hydroxy-3-methoxy substitution, achieved the highest docking score (75.5), surpassing even the reference inhibitor erlotinib (74.0).[2] This suggests that the hydroxyl and methoxy groups may form additional favorable interactions, potentially through hydrogen bonding or favorable electrostatic contacts within the active site.

    • Electron-withdrawing vs. Electron-donating Groups: The presence of a moderately electron-withdrawing group (4-chloro in IVb ) resulted in a good docking score (73.2), comparable to erlotinib. However, a strongly electron-withdrawing group (4-nitro in IVc ) led to a slightly lower score (71.9). Conversely, an electron-donating group (4-methyl in IVd ) further decreased the score (70.3). This trend suggests that modulating the electronic properties of the phenyl ring plays a key role in binding affinity.

    • Steric Effects: The introduction of a second chloro group in the ortho position (IVe , 2,4-dichlorophenyl) resulted in the lowest docking score (69.8).[2] This is likely due to steric hindrance, where the bulky ortho-substituent prevents the ligand from adopting an optimal conformation within the confines of the binding pocket.

Conclusion and Future Directions

This comparative in silico analysis demonstrates that this compound and its structural analogs, represented here by a benzimidazole series, are a promising scaffold for the design of novel EGFR inhibitors. The docking studies successfully predicted binding modes consistent with known inhibitors and highlighted key structural features that influence binding affinity.

Specifically, the derivative IVa emerged as the most promising candidate from this series, with a predicted binding affinity superior to the standard drug erlotinib.[2] The insights gained from this comparative study provide a clear rationale for the synthesis and biological evaluation of these compounds. Future work should focus on synthesizing these derivatives and confirming their inhibitory activity through in vitro enzymatic assays and cellular proliferation assays using cancer cell lines that overexpress EGFR.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylimidazoles in Drug Discovery

The N-arylimidazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 3-(2-Methyl-1H-imidazol-1-yl)aniline, is a critical building block for synthesizing targeted therapies, particularly kinase inhibitors. Its efficient and scalable synthesis is a paramount concern for drug development professionals. The primary challenge in its synthesis lies in the formation of the C–N bond between the imidazole nitrogen and the aromatic ring. This guide provides an in-depth comparison of the two leading catalytic methodologies for this transformation: the venerable copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to guide researchers in selecting the optimal system for their specific needs.

Synthetic Strategy Overview

The most direct route to this compound involves a cross-coupling reaction. The choice of starting materials significantly influences the overall process. A common and effective strategy involves coupling 2-methylimidazole with a halo-substituted nitrobenzene (e.g., 1-bromo-3-nitrobenzene), followed by the chemical reduction of the nitro group to the desired aniline. This two-step approach is often preferred as the electron-withdrawing nitro group activates the aryl halide for nucleophilic attack and circumvents potential complications of the free aniline group interfering with the catalyst.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 C-N Cross-Coupling cluster_2 Final Step A 2-Methylimidazole C Catalytic System (Cu or Pd) A->C B 1-Bromo-3-nitrobenzene B->C D 1-(3-Nitrophenyl)-2-methyl -1H-imidazole C->D Coupling E Reduction (e.g., Fe/HCl, H₂/Pd-C) D->E F This compound (Target Molecule) E->F Reduction

Caption: General two-step workflow for the synthesis of the target aniline.

Catalyst System 1: Copper-Based Catalysts (Ullmann-Type Reaction)

The Ullmann condensation, first reported over a century ago, is the classic method for forming C–N bonds using copper catalysts.[1] While traditional protocols required harsh conditions—high temperatures (>180 °C) and stoichiometric amounts of copper—modern advancements have introduced ligand-accelerated systems that operate under milder conditions with catalytic amounts of copper.[2][3]

Mechanistic Rationale

The currently accepted mechanism for ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. The cycle begins with the coordination of the N-H containing nucleophile (2-methylimidazole) and the aryl halide to a Cu(I) species. A base facilitates the formation of a copper-imidazolide intermediate. Oxidative addition of the aryl halide forms a transient Cu(III) complex, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst.[1][4] Ligands, typically diamines or amino acids, stabilize the copper center, increase its solubility, and facilitate the key oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature.[5]

Ullmann_Cycle center Catalytic Cycle A [L-Cu(I)]+ B [L-Cu(I)(Imidazolide)] A->B + Imidazole - Base-H⁺X⁻ C [L-Cu(III)(Imidazolide)(Ar)(X)] B->C + Ar-X (Oxidative Addition) C->A Reductive Elimination D N-Arylimidazole Product C->D L L = Ligand ArX Ar-X = Aryl Halide

Caption: Simplified catalytic cycle for a ligand-assisted Ullmann C-N coupling.

Comparative Performance of Copper-Based Systems

Copper-catalyzed systems are valued for their low cost and robustness. Various copper sources and ligands have been successfully employed for the N-arylation of imidazoles and other heterocycles.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (5 mol%)1,10-Phenanthroline (10 mol%)K₂CO₃DMF110-1405-24~78%[6][7]
CuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃Dioxane11024High[5]
CuI (10 mol%)KF/Al₂O₃ (as base/support)-DMF1301.592%[8]
Cu₂O (catalytic)None (in PEG)Cs₂CO₃PEG 3400MW0.5-1Good[9]
Cu(phen)Cl₂ (10 mol%)(phenanthroline)-Ethanol353~80%[2]

Note: Yields are for representative N-arylation of imidazoles or anilines with aryl halides, serving as a proxy for the target synthesis.

Representative Experimental Protocol (Ullmann-Type)

This protocol is adapted from procedures used for the synthesis of Nilotinib intermediates, which involve the coupling of a substituted halo-aniline with 4-methylimidazole.[6]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.05 eq.), 1,10-phenanthroline (0.10 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Seal the flask, evacuate, and backfill with argon or nitrogen gas (repeat 3x). Under a positive pressure of inert gas, add 2-methylimidazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.2 eq.), and anhydrous dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture in a preheated oil bath to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 1-(3-nitrophenyl)-2-methyl-1H-imidazole by column chromatography on silica gel.

  • Reduction: Dissolve the purified nitro-intermediate in ethanol or methanol. Add iron powder (Fe, 5.0 eq.) and concentrated hydrochloric acid (HCl, catalytic to 1.0 eq.) portion-wise. Heat the mixture to reflux for 2-4 hours until the reduction is complete. Cool, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Purify as needed to yield the final aniline.

Catalyst System 2: Palladium-Based Catalysts (Buchwald-Hartwig Amination)

Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C–N bond formation, offering milder conditions, lower catalyst loadings, and a vastly expanded substrate scope compared to classical Ullmann reactions.[10] The key to its success lies in the development of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.[11]

Mechanistic Rationale & The Imidazole Challenge

The Buchwald-Hartwig reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10][12] The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond to form a Pd(II) complex. Subsequent coordination of the amine (or its corresponding amide after deprotonation by a base) and reductive elimination releases the N-arylated product and regenerates the Pd(0) catalyst.[10]

A critical insight for the N-arylation of imidazoles is that the imidazole substrate itself can act as a ligand, coordinating to the palladium precursor and inhibiting the formation of the active L-Pd(0) species.[13] Research has shown that pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand together in the solvent before adding the imidazole substrate can dramatically increase reaction efficiency and yield.[13]

Buchwald_Cycle center Catalytic Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B + Ar-X (Oxidative Addition) C [L-Pd(II)(Ar)(Imidazolide)]⁻ B->C + Imidazole, + Base - Base-H⁺X⁻ C->A Reductive Elimination D N-Arylimidazole Product C->D L L = Phosphine Ligand ArX Ar-X = Aryl Halide

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

Comparative Performance of Palladium-Based Systems

Palladium systems are renowned for their high efficiency and broad functional group tolerance, often proceeding at lower temperatures than copper systems. The choice of ligand is crucial and is tailored to the specific substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1 mol%)Xantphos (2 mol%)NaOt-BuToluene80-11016-24Good[14][15]
Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene11018>80%[16]
Pd₂(dba)₃ (1.5 mol%)L1* (1.8 mol%)K₃PO₄t-Amyl-OH120595%[13]
"XantPhos Pd G3" (5 mol%)(precatalyst)DBUMeCN/PhMe1401Good[17][18]

L1 refers to a specific biaryl phosphine ligand developed by the Buchwald group, demonstrating the importance of specialized ligands.[13] Note: Yields are for representative N-arylation of imidazoles or amides with aryl halides, serving as a proxy for the target synthesis.

Representative Experimental Protocol (Buchwald-Hartwig)

This protocol incorporates the critical pre-activation step for imidazole substrates.[13]

  • Catalyst Pre-activation: In a glovebox, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., Xantphos, 0.02 eq.) to a dry Schlenk flask. Add anhydrous solvent (e.g., toluene or tert-amyl alcohol) and heat the mixture at 100-120 °C for 3-5 minutes to form the active L-Pd(0) complex.

  • Reagent Addition: Cool the catalyst solution to room temperature. Add the base (e.g., potassium phosphate, K₃PO₄, 2.0 eq.), 2-methylimidazole (1.0 eq.), and 1-bromo-3-nitrobenzene (1.2 eq.).

  • Reaction: Seal the flask and heat in a preheated oil bath to 110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 4 and 5 from the Ullmann protocol.

  • Reduction: Follow step 6 from the Ullmann protocol to obtain the final product.

Head-to-Head Comparison and Scientific Recommendation

FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Low. Copper salts are inexpensive and abundant.High. Palladium is a precious metal; catalysts and ligands can be expensive.
Ligands Simple, inexpensive ligands (diamines, amino acids) are often sufficient. Some reactions proceed ligand-free.[6][9]Requires complex, bulky, and often proprietary electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[11]
Reaction Conditions Typically harsh. Often requires high temperatures (110-180 °C) and polar aprotic solvents (DMF, NMP).[2]Generally milder. Temperatures often range from 80-120 °C. Broader solvent compatibility (toluene, dioxane, alcohols).[12][14]
Catalyst Loading Higher loadings are common (5-10 mol%).Very low catalyst loadings are achievable (<1 mol%), leading to high turnover numbers.
Functional Group Tolerance Moderate. High temperatures can be incompatible with sensitive functional groups.Excellent. Milder conditions allow for a wide range of functional groups to be tolerated.
Air/Moisture Sensitivity Generally robust and less sensitive to air and moisture.Can be sensitive. Requires inert atmosphere techniques, though modern pre-catalysts have improved air stability.
Expert Recommendation:
  • For Large-Scale Industrial Synthesis: The copper-catalyzed Ullmann approach presents a compelling case. The significantly lower cost of the catalyst and simpler ligands makes it economically advantageous for manufacturing at scale. While the conditions are harsher, process chemistry optimization can often mitigate these challenges. The robustness of the catalyst system is also a major benefit in a production environment.

  • For Medicinal Chemistry & Discovery: The palladium-catalyzed Buchwald-Hartwig amination is the superior choice. Its broad substrate scope, excellent functional group tolerance, and milder conditions are ideal for rapidly synthesizing diverse libraries of analogues. The higher cost is justified by the speed and reliability required in a research and development setting, where substrate availability may be limited and reaction success is paramount. The discovery that pre-activation overcomes the specific challenge of imidazole substrates makes this the go-to method for complex N-arylimidazole synthesis.[13]

Conclusion

Both copper- and palladium-catalyzed systems are powerful tools for the synthesis of this compound. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis. For cost-driven, large-scale production, the modern Ullmann coupling offers a viable and economical route. For versatility, speed, and tolerance of complex functionality in a discovery context, the Buchwald-Hartwig amination, with appropriate protocol considerations, remains the gold standard.

References

The 3-(Imidazol-1-yl)aniline Scaffold: A Comparative Guide to the Efficacy of Bcr-Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the 3-(imidazol-1-yl)aniline core has emerged as a cornerstone for a clinically pivotal class of therapeutics. This guide provides an in-depth comparative analysis of kinase inhibitors derived from this scaffold, with a primary focus on the second-generation Bcr-Abl inhibitor, Nilotinib, and its analogues. We will dissect their efficacy, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of kinase inhibitors.

The Rise of the 3-(Imidazol-1-yl)aniline Scaffold in CML Therapy

The story of the 3-(imidazol-1-yl)aniline scaffold is intrinsically linked to the treatment of Chronic Myeloid Leukemia (CML), a cancer of the white blood cells driven by the constitutively active Bcr-Abl fusion protein. The first-generation Bcr-Abl inhibitor, Imatinib, revolutionized CML treatment. However, the emergence of drug resistance, often due to point mutations in the Abl kinase domain, necessitated the development of more potent and broadly effective inhibitors.

This clinical need paved the way for Nilotinib (formerly AMN107), a second-generation inhibitor designed for high-affinity binding to the ATP-binding site of the Abl kinase.[1] Nilotinib, with its chemical name 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide, prominently features a substituted 3-(imidazol-1-yl)aniline moiety.[2][3] This structural element is crucial for its potent inhibitory activity against both wild-type and many imatinib-resistant Bcr-Abl mutants.[1]

Comparative Efficacy Analysis: Nilotinib and its Analogues

The efficacy of kinase inhibitors is a multi-faceted parameter, quantified through biochemical assays (e.g., IC50 values) and cellular assays that measure the impact on cancer cell proliferation and survival.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. For kinase inhibitors, it reflects the concentration required to inhibit 50% of the kinase's activity.

CompoundTarget KinaseIC50 (nM)Reference
Nilotinib Bcr-Abl (wild-type)< 30[1]
Imatinib Bcr-Abl (wild-type)~200-500[1]
Ponatinib Bcr-Abl (wild-type)< 0.5[4]
Analogue 36a Bcr-Abl (wild-type)26.3[5][6]
Analogue 33a Bcr-Abl (wild-type)20.1[5][6]
Nilotinib Bcr-Abl (T315I mutant)Inactive[6]
Ponatinib Bcr-Abl (T315I mutant)9[4]
Analogue 36a Bcr-Abl (T315I mutant)51.4[5][6]
Analogue 33a Bcr-Abl (T315I mutant)43.7[5][6]

As the data illustrates, Nilotinib is significantly more potent than Imatinib against wild-type Bcr-Abl.[1] However, like other second-generation inhibitors, it is ineffective against the "gatekeeper" T315I mutation.[6] This has driven the development of third-generation inhibitors like Ponatinib and novel analogues designed to overcome this resistance.[4] Notably, analogues 33a and 36a , which feature modifications to other parts of the molecule while retaining the core aniline-imidazole structure, demonstrate potent activity against both wild-type and the T315I mutant of Bcr-Abl, highlighting the potential for further optimization of this scaffold.[5][6]

Cellular Activity: Impact on CML Cell Lines

The ultimate test of an anti-cancer agent is its ability to kill cancer cells. The following table summarizes the anti-proliferative activity of Nilotinib and its analogues in CML cell lines.

CompoundCell LineAssayEndpointResultReference
Nilotinib K562 (Bcr-Abl+)ProliferationGI50Potent Inhibition[1]
Analogue 1 HepG2Proliferation-Reduced Proliferation[7]
Analogue 2 HepG2Proliferation-Reduced Proliferation[7]
Analogue 3 HepG2Proliferation-Reduced Proliferation[7]
AKE-72 (5) K-562ProliferationGI50< 10 nM[4]

These cellular assays confirm the potent anti-leukemic activity of inhibitors based on the 3-(imidazol-1-yl)aniline scaffold. The development of novel analogues like AKE-72 demonstrates the ongoing efforts to enhance the cellular efficacy of this class of compounds.[4]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The remarkable efficacy of Nilotinib and its analogues stems from specific molecular interactions with the Abl kinase domain. The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety plays a critical role in this interaction.

SAR cluster_interactions Key Interactions with Abl Kinase Domain Scaffold 3-(Imidazol-1-yl)aniline Core Aniline Aniline Ring Scaffold->Aniline Imidazole Imidazole Ring Scaffold->Imidazole CF3 Trifluoromethyl Group (on Aniline) Aniline->CF3 Hinge_Binding Hinge Region Aniline->Hinge_Binding Forms H-bonds Methyl 4-Methyl Group (on Imidazole) Imidazole->Methyl Specificity_Pocket Specificity Pocket Imidazole->Specificity_Pocket Occupies Hydrophobic_Pocket_1 Hydrophobic Pocket I Methyl->Hydrophobic_Pocket_1 Enhances binding Hydrophobic_Pocket_2 Hydrophobic Pocket II CF3->Hydrophobic_Pocket_2 Crucial for potency

Caption: Key structure-activity relationships of the Nilotinib scaffold.

The trifluoromethyl group on the aniline ring is particularly important for the high potency of Nilotinib, engaging in favorable interactions within a hydrophobic pocket of the Abl kinase.[8] The 4-methyl group on the imidazole ring also contributes to binding affinity.[8] Structure-guided design efforts for new analogues often focus on modifying other parts of the molecule to engage different regions of the kinase or to overcome resistance mutations, while preserving these critical interactions of the core scaffold.[5][6]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our findings, we adhere to validated experimental protocols for assessing kinase inhibitor efficacy.

A. Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Kinase_Assay start Start step1 Prepare Kinase Reaction Buffer start->step1 step2 Add Kinase and Substrate step1->step2 step3 Add Test Compound (Varying Concentrations) step2->step3 step4 Initiate Reaction with ATP step3->step4 step5 Incubate at 30°C step4->step5 step6 Stop Reaction step5->step6 step7 Detect Phosphorylated Substrate (e.g., Luminescence) step6->step7 step8 Calculate IC50 step7->step8 end End step8->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT. Prepare stock solutions of the kinase, a suitable substrate peptide, and ATP.

  • Compound Dilution: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add the kinase and substrate to each well.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. This is often a luminescence-based assay where the signal is proportional to kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell Proliferation Assay (Cellular)

This assay determines the effect of a compound on the growth and viability of cancer cells.

Proliferation_Assay start Start step1 Seed Cancer Cells in 96-well Plates start->step1 step2 Allow Cells to Adhere Overnight step1->step2 step3 Treat Cells with Test Compound (Varying Concentrations) step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) step4->step5 step6 Incubate as per Reagent Protocol step5->step6 step7 Measure Signal (Absorbance or Luminescence) step6->step7 step8 Calculate GI50 step7->step8 end End step8->end

Caption: Workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding: Seed a CML cell line (e.g., K562) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent such as MTT or a luminescence-based reagent like CellTiter-Glo®.

  • Signal Measurement: After a further incubation period as required by the reagent manufacturer, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

C. Western Blot Analysis for Target Engagement

Western blotting is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase and its downstream effectors.

Protocol:

  • Cell Lysis: Treat CML cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-Bcr-Abl) or a downstream substrate.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Conclusion and Future Directions

The 3-(imidazol-1-yl)aniline scaffold, exemplified by the potent Bcr-Abl inhibitor Nilotinib, represents a significant achievement in rational drug design for cancer therapy. The comparative efficacy data clearly demonstrates the superiority of these second-generation inhibitors over earlier treatments and highlights the ongoing efforts to combat drug resistance through the development of novel analogues. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of kinase inhibitors based on this and other promising scaffolds. Future research will undoubtedly focus on further refining the selectivity of these inhibitors to minimize off-target effects and on developing compounds that can overcome the full spectrum of resistance mutations, ultimately improving outcomes for patients with CML and other kinase-driven malignancies.

References

A Comparative Guide to the Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)aniline: An Analysis of Yield and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methyl-1H-imidazol-1-yl)aniline is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural motif, featuring a substituted aniline linked to a methyl-imidazole group, is of significant interest to researchers in drug development. The efficient and high-yielding synthesis of this building block is therefore a critical aspect of pharmaceutical research and manufacturing. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on reaction yields and the underlying chemical principles that govern the selection of each method. We will delve into the mechanistic details of prominent reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, supported by experimental data from analogous syntheses to provide a clear and objective comparison for researchers and drug development professionals.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound and its analogues predominantly relies on the formation of a carbon-nitrogen (C-N) bond between an aniline derivative and a 2-methylimidazole moiety. The two most powerful and widely employed methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A third, less common but viable, alternative is through nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: Precision and High Efficiency

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a highly reliable method for the synthesis of aryl amines.[1]

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing higher yields and faster reaction rates.[3]

Illustrative Workflow: Buchwald-Hartwig Amination

A Aryl Halide + 2-Methylimidazole E Reaction Mixture A->E B Pd(0) Catalyst + Ligand B->E C Base (e.g., Cs2CO3, NaOtBu) C->E D Solvent (e.g., Toluene, Dioxane) D->E F Heating E->F Inert Atmosphere G Workup & Purification F->G H This compound G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[5] While it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly in industrial-scale synthesis due to the lower cost of copper catalysts.

Mechanism and Rationale: The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) salt of the amine, which then undergoes a nucleophilic substitution reaction with the aryl halide.[6] The reaction typically requires high temperatures and polar aprotic solvents like DMF or DMSO.[7] The use of ligands, such as diamines or amino acids, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.

Illustrative Workflow: Ullmann Condensation

A Aryl Halide + 2-Methylimidazole E Reaction Mixture A->E B Cu Catalyst (e.g., CuI, Cu2O) B->E C Base (e.g., K2CO3, Cs2CO3) C->E D Solvent (e.g., DMF, DMSO) D->E F High Temperature Heating E->F G Workup & Purification F->G H This compound G->H

Caption: A generalized workflow for the Ullmann condensation.

A documented synthesis of a similar compound, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, via an Ullmann-type reaction reported a yield of 63%.[3] This suggests that the Ullmann condensation is a viable, albeit potentially lower-yielding, alternative to the Buchwald-Hartwig amination for this class of compounds.

Nucleophilic Aromatic Substitution (SNAr): A Substrate-Dependent Approach

Nucleophilic aromatic substitution can also be employed for the synthesis of this compound, provided the aniline precursor is sufficiently activated towards nucleophilic attack.

Mechanism and Rationale: This reaction proceeds via the addition of a nucleophile (in this case, the 2-methylimidazolide anion) to an electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent elimination of a leaving group (typically a halide) restores the aromaticity and yields the desired product. The presence of strong electron-withdrawing groups on the aromatic ring is generally required to facilitate this reaction.

Due to the lack of strong activating groups on the typical precursors for this compound, the SNAr approach is generally less favored and often results in lower yields compared to the metal-catalyzed methods.

Comparative Yield Analysis

To provide a clear, at-a-glance comparison, the following table summarizes the typical yield ranges for the synthesis of this compound and its close analogues using the discussed methods. It is important to note that specific yields can vary significantly based on the exact substrates, catalysts, ligands, and reaction conditions employed.

Synthesis MethodCatalystTypical Yield Range (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium70 - 95+[4]High yields, broad substrate scope, mild conditionsHigh cost of palladium and ligands
Ullmann Condensation Copper50 - 75[3]Lower catalyst cost, suitable for large-scaleHarsher conditions, often lower yields
Nucleophilic Aromatic Substitution NoneVariable (often < 50)Catalyst-freeLimited to activated substrates

Experimental Protocols (Exemplary for Analogous Compounds)

The following protocols are provided as representative examples for the synthesis of structurally similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Buchwald-Hartwig Amination for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[4]
  • To a solution of 3-bromo-5-(trifluoromethyl)aniline in a suitable solvent (e.g., toluene or dioxane), add 4-methylimidazole, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Ullmann Condensation for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[3]
  • In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline, imidazole, a copper catalyst (e.g., CuI), and a base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for an extended period (12-24 hours) until the reaction is complete.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

Conclusion: Selecting the Optimal Synthesis Route

The choice of synthetic method for this compound is a critical decision that balances yield, cost, and scalability.

  • For laboratory-scale synthesis and medicinal chemistry applications , where high purity and yield are paramount, the Buchwald-Hartwig amination is the superior choice. Its mild reaction conditions and broad functional group tolerance make it a versatile and reliable method.

  • For large-scale industrial production , the Ullmann condensation presents a more cost-effective alternative due to the lower price of copper catalysts. While it may require more rigorous process optimization to achieve high yields, its economic advantage can be significant.

  • Nucleophilic aromatic substitution is generally a less practical option for this specific target molecule unless a highly activated precursor is available.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the research or production campaign. This guide provides the foundational knowledge and comparative data necessary for making an informed decision.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(2-Methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(2-Methyl-1H-imidazol-1-yl)aniline. As a substituted aniline, this compound shares toxicological characteristics with a class of chemicals known for significant health and environmental hazards. Adherence to these protocols is critical for ensuring personnel safety and maintaining environmental compliance.

Core Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not widely published, its structure as an aniline derivative necessitates treating it with significant caution. Aniline and its analogues are known to be:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6][7] Aniline is readily absorbed through the skin, and this route can significantly contribute to systemic toxicity.[8]

  • Organ-Specific Toxicity: Known to cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[1][2][3]

  • Sensitizer: May cause an allergic skin reaction upon contact.[1][2][3][5][6][7][9]

  • Serious Eye Damage: Poses a significant risk of serious damage to the eyes.[1][2][3][5][6][7]

  • Suspected Genotoxic & Carcinogenic: Often suspected of causing genetic defects and cancer.[1][2][3][5][6][7]

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.[1][5] Preventing release into the environment is a primary directive.

Due to these potential hazards, this compound must be managed as a regulated hazardous waste from the moment of its generation.[10][11][12][13]

Pre-Disposal Operations: Preparation and Engineering Controls

Proper disposal begins before the waste is even generated. All work involving this compound should be confined to a certified laboratory chemical fume hood to minimize inhalation exposure.[10] The work area should be equipped with an accessible emergency eyewash station and safety shower.

Key Chemical Properties (Data for Aniline as a representative compound)
PropertyValueSignificance for Disposal
Physical State Oily Liquid[4]Potential for splashing and skin contact; requires liquid-tight waste containers.
Boiling Point 184.1°C (363.4°F)[4]Low volatility at room temperature, but vapor can be present, especially if heated.
Flash Point 70°C (158°F) (Closed Cup)[4]Classified as a combustible liquid.[1][2][3] Keep away from heat and ignition sources.
Density 1.022 g/cm³[2]Heavier than water.
Aquatic Toxicity Very toxic to aquatic life.[1][5]Spills must be prevented from entering drains or waterways.

Mandatory Personal Protective Equipment (PPE)

Given the high acute toxicity and potential for dermal absorption, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves. For anilines, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are NOT recommended for prolonged contact with aniline. [10] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, use a full face shield in addition to goggles.[14]

  • Skin and Body Protection: Wear a fully-buttoned lab coat and appropriate protective clothing to prevent skin exposure.[15] Ensure legs and feet are covered.

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should occur within a chemical fume hood.[10] If a fume hood is not available or if dusts/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[9][16]

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste containing this compound is collected, stored, and disposed of in a manner that is safe and compliant with federal and local regulations.[11][12]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, at or near the point of waste generation, for waste container storage.[13][17]

  • This area must be under the control of laboratory personnel and away from drains, heat sources, and incompatible materials (e.g., strong oxidizing agents, acids).[10]

Step 2: Select an Appropriate Waste Container

  • Use a container made of a compatible material, such as a polyethylene (HDPE) bottle or the original product container.[10][11]

  • The container must be in good condition, free of leaks, and have a secure, screw-top cap.[11]

  • For liquid waste, ensure the container is designed to hold liquids to prevent leakage.

Step 3: Properly Label the Waste Container

  • From the moment the first drop of waste is added, the container must be labeled.[11]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • List any other chemical constituents in the waste mixture.

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Waste Accumulation

  • Transfer waste into the labeled container using a funnel to prevent spills.

  • Crucially, keep the waste container closed at all times except when actively adding waste. [11][12] This minimizes the release of vapors and prevents spills.

  • Do not mix this waste stream with other incompatible wastes.[9]

  • Store the container within a secondary containment bin to catch any potential leaks.[10]

Step 5: Requesting Disposal

  • Do not accumulate more than 55 gallons of total chemical waste in your SAA (or 1 quart for acutely toxic P-listed wastes).[13][17]

  • Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11][13]

Emergency Procedures: Spills and Exposures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9][16]

Spill Cleanup:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent (e.g., Chemizorb®).[7]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[15]

    • Clean the spill area with soap and water. All cleanup materials are also considered hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate ignition sources.

    • Prevent the spill from entering any drains.[1]

    • Contact your institution's EH&S or emergency response team immediately.[11]

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for the proper management of waste containing this compound.

G start_node start_node process_node process_node decision_node decision_node safety_node safety_node end_node end_node A Waste Generation (Process involving this compound) B Characterize as Hazardous Waste A->B Immediate C Don Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible & Leak-Proof Container C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) D->E F Place Container in SAA with Secondary Containment E->F G Add Waste to Container (Keep closed when not in use) F->G H Container Full or Project Complete? G->H I Store Securely in SAA H->I No J Contact EH&S for Waste Pickup H->J Yes I->G Continue adding waste as needed

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1H-imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-1H-imidazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.